Product packaging for 4-Hydroxy-7-azaindole(Cat. No.:CAS No. 1076197-59-5)

4-Hydroxy-7-azaindole

Cat. No.: B7819753
CAS No.: 1076197-59-5
M. Wt: 134.14 g/mol
InChI Key: IXIGMDXJXKDZOF-UHFFFAOYSA-N
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Description

4-Hydroxy-7-azaindole is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B7819753 4-Hydroxy-7-azaindole CAS No. 1076197-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIGMDXJXKDZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505539
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74420-02-3, 1076197-59-5
Record name 1H-Pyrrolo[2,3-b]pyridin-4-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
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Foundational & Exploratory

synthesis of 4-hydroxy-7-azaindole and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-7-Azaindole and Its Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 7-azaindole nucleus stands as a privileged scaffold. As a bioisosteric analog of indole and purine, it offers a unique combination of hydrogen bonding capabilities and electronic properties that make it highly effective for interacting with a multitude of biological targets.[1][2][3] Its presence in numerous kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates underscores its significance in modern drug discovery.[4][5]

Among its many variations, the this compound core is of particular interest. The hydroxyl group at the C4 position provides a crucial vector for derivatization, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, and for establishing key interactions within a target's active site.[6] Furthermore, this moiety can serve as a versatile synthetic intermediate for constructing more complex molecular architectures.[6]

This guide provides a comprehensive overview of the prevailing synthetic strategies for accessing this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic that informs these synthetic choices.

Part 1: Core Synthesis of this compound

The most robust and widely adopted strategy for constructing the this compound scaffold begins with the parent 7-azaindole heterocycle. The synthesis hinges on a logical sequence of activating the pyridine ring, introducing a functional handle at the C4 position, and subsequent conversion to the desired hydroxyl group.

The N-Oxidation Activation Strategy

The direct functionalization of the C4 position on the electron-deficient pyridine ring of 7-azaindole is challenging. The most effective approach involves an initial N-oxidation of the pyridine nitrogen (N7). This transformation serves a critical purpose: it electronically activates the pyridine ring, making the C4 and C6 positions susceptible to nucleophilic attack or rearrangement-based substitution.

The overall workflow is depicted below:

Synthesis_of_4_Hydroxy_7_Azaindole Figure 1: Core synthetic pathway to this compound. cluster_0 Core Synthesis Pathway 7-Azaindole 7-Azaindole 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide Step 1: N-Oxidation 4-Halo-7-azaindole 4-Halo-7-azaindole 7-Azaindole-N-oxide->4-Halo-7-azaindole Step 2: Halogenation 4-Alkoxy-7-azaindole 4-Alkoxy-7-azaindole 4-Halo-7-azaindole->4-Alkoxy-7-azaindole Step 3a: SNAr (Alkoxylation) This compound This compound 4-Alkoxy-7-azaindole->this compound Step 3b: O-Dealkylation

Caption: Figure 1: Core synthetic pathway to this compound.

Step 1: N-Oxidation of 7-Azaindole

The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole. This is typically achieved using common oxidizing agents.

  • Causality and Experimental Choice: Hydrogen peroxide is often preferred in industrial settings due to its low cost and the benign byproduct (water).[3][7] The reaction is typically performed in a suitable organic solvent like tetrahydrofuran (THF) or various glycol ethers. The choice of solvent is critical for ensuring the solubility of the starting material and managing the reaction temperature, as the oxidation can be exothermic.

Exemplary Protocol: Synthesis of 7-Azaindole-N-oxide [3][7]

  • Reaction Setup: To a solution of 7-azaindole (1.0 equiv) in tetrahydrofuran (THF), add hydrogen peroxide (30% aqueous solution, 1.1–2.0 equiv) dropwise at a temperature maintained between 5–15 °C.

  • Reaction Monitoring: Stir the mixture at this temperature for 2–5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove the solvent. The resulting solid is then purified, typically by recrystallization, to yield pure 7-azaindole-N-oxide.

Step 2: Regioselective Halogenation to 4-Halo-7-azaindole

With the N-oxide in hand, the C4 position is now primed for functionalization. A common and effective method is to introduce a halogen, which serves as an excellent leaving group for subsequent nucleophilic substitution. Phosphorus oxyhalides (e.g., POCl₃ or POBr₃) are the reagents of choice for this transformation.

  • Mechanistic Insight: The reaction proceeds via initial activation of the N-oxide oxygen by the phosphorus oxyhalide. This is followed by a rearrangement and attack of the halide ion at the C4 position, leading to the formation of the 4-halo-7-azaindole and phosphate byproducts. The use of a catalyst like diisopropylethylamine (DIPEA) can facilitate the reaction.[7]

Exemplary Protocol: Synthesis of 4-Chloro-7-azaindole [7]

  • Reaction Setup: A mixture of 7-azaindole-N-oxide (1.0 equiv), acetonitrile (as solvent), and phosphorus oxychloride (POCl₃, acting as both reagent and solvent) is prepared. Diisopropylethylamine (DIPEA, 0.1–0.15 equiv) is added as a catalyst.

  • Reaction Conditions: The reaction mixture is heated to 80–100 °C and stirred until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Isolation: After cooling, the reaction mixture is cautiously quenched by pouring it onto ice water and neutralizing with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Step 3: Conversion to this compound

The final stage involves displacing the C4 halogen with a hydroxyl group. This is typically accomplished in a two-step sequence: initial alkoxylation followed by dealkylation. A direct hydrolysis can be challenging and may lead to side products.

  • Causality and Experimental Choice: The Nucleophilic Aromatic Substitution (SNAr) reaction with an alkoxide, such as sodium methoxide, is highly efficient.[7] The resulting 4-alkoxy-7-azaindole is a stable, easily purified intermediate. The choice of the alkyl group (e.g., methyl) is strategic, as it is robust enough to withstand various reaction conditions but can be cleaved reliably in a subsequent step. Efficacious ether cleavage is commonly achieved with strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids.

Exemplary Protocol: Synthesis of 4-Methoxy-7-azaindole and subsequent Demethylation [7]

3a. Synthesis of 4-Methoxy-7-azaindole

  • Reaction Setup: 4-Chloro-7-azaindole (1.0 equiv) is dissolved in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Sodium methoxide (typically a 25-30% solution in methanol, >1.0 equiv) is added.

  • Reaction Conditions: The mixture is heated to 110–130 °C and stirred until the substitution is complete (monitored by TLC/HPLC).

  • Work-up and Isolation: The reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

3b. O-Dealkylation to this compound

  • Reaction Setup: 4-Methoxy-7-azaindole (1.0 equiv) is dissolved in a chlorinated solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). The solution is cooled to a low temperature (e.g., -78 °C).

  • Reagent Addition: Boron tribromide (BBr₃, ~1.2 equiv, typically as a 1M solution in DCM) is added dropwise.

  • Reaction and Quenching: The reaction is allowed to warm slowly to room temperature and stirred until the demethylation is complete. It is then carefully quenched by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Isolation: The product is extracted into an organic solvent, and the aqueous layer may be adjusted to a neutral pH to ensure complete extraction. The combined organic layers are dried, concentrated, and the final product is purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the core synthetic sequence. Yields are representative and can vary based on scale and purification methods.

StepStarting MaterialKey ReagentsTypical Yield (%)Reference
1. N-Oxidation7-AzaindoleH₂O₂>90%[7],[3]
2. Chlorination7-Azaindole-N-oxidePOCl₃, DIPEA~80%[7]
3a. Methoxylation4-Chloro-7-azaindoleNaOMe, DMFHigh[7]
3b. Demethylation4-Methoxy-7-azaindoleBBr₃, DCM70-90%-

Part 2: Synthesis of this compound Derivatives

The true utility of this compound lies in its capacity as a scaffold for further diversification. The hydroxyl group, the pyrrole nitrogen, and the C-H bonds on both rings serve as handles for introducing a wide array of functional groups.

Derivatization_Workflow Figure 2: Key derivatization pathways from the core scaffold. cluster_1 Derivatization Strategies Core This compound (N-Protected) O_Alkylation O-Alkylation/ O-Arylation Core->O_Alkylation R-X, Base C3_Func C3-Halogenation/ Coupling Core->C3_Func NBS/NCS C5_Func C5-Metalation/ Functionalization Core->C5_Func s-BuLi, Electrophile Deriv1 Deriv1 O_Alkylation->Deriv1 4-OR-7-Azaindole Derivatives Deriv2 Deriv2 C3_Func->Deriv2 C3-Substituted Derivatives Deriv3 Deriv3 C5_Func->Deriv3 C5-Substituted Derivatives

Caption: Figure 2: Key derivatization pathways from the core scaffold.

Derivatization at the C4-Oxygen

The hydroxyl group is the most accessible site for modification.

  • O-Alkylation/Arylation: Standard Williamson ether synthesis conditions (e.g., an alkyl halide and a base like K₂CO₃ or NaH) can be used to install a wide variety of alkyl, benzyl, or aryl groups. Palladium-catalyzed Buchwald-Hartwig C-O coupling can be employed to attach aryl or heteroaryl moieties.[8]

  • Ester and Carbamate Formation: Reaction with acyl chlorides, anhydrides, or isocyanates provides access to esters and carbamates, which can act as prodrugs or introduce new points of interaction with biological targets.

Derivatization of the Pyrrole Ring (C2, C3)

Before functionalizing the pyrrole ring, it is imperative to protect the pyrrole nitrogen (N1), typically with groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc). This prevents N-functionalization and can influence the regioselectivity of subsequent reactions.

  • Halogenation: N-protected 4-alkoxy-7-azaindoles can be selectively halogenated at the C3 position using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). The resulting 3-halo derivative is a versatile precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

  • Metalation: Directed metalation at C2 is possible but can be challenging. However, after halogenation at C3, a halogen-metal exchange can generate a C3-lithiated species for quenching with various electrophiles.

Derivatization of the Pyridine Ring (C5, C6)

Functionalization of the remaining positions on the pyridine ring often requires more advanced techniques.

  • Directed ortho-Metalation (DoM): By employing a suitable directing group on the N1 nitrogen (e.g., a carbamoyl group), it is possible to direct lithiation specifically to the C6 position.[9] Similarly, on a N-silylated 4-halo-7-azaindole, lithiation can be directed to the C5 position.[10] Quenching the resulting anion with an electrophile introduces functionality at these sites. This powerful technique allows for the systematic and regioselective construction of highly substituted 7-azaindole analogs.[11][12]

Conclusion

The synthesis of this compound is a well-established process that relies on the logical activation of the 7-azaindole core via N-oxidation. This key intermediate opens the door to a rich and diverse field of chemistry, allowing for the precise installation of functional groups across the scaffold. The methodologies described herein provide a robust foundation for researchers in drug discovery to generate novel chemical matter, explore structure-activity relationships, and ultimately develop new therapeutic agents. The versatility and strategic importance of this scaffold ensure that it will remain a focal point of synthetic and medicinal chemistry for the foreseeable future.

References

An In-Depth Technical Guide to the Photophysical Properties of 4-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-7-azaindole (1H-Pyrrolo[2,3-b]pyridin-4-ol) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a structural bioisostere of purines and a derivative of the well-studied 7-azaindole scaffold, it serves as a crucial building block for pharmacologically active molecules, including potent kinase inhibitors.[1][2] Its unique photophysical properties, governed by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, make it a compelling candidate for the development of novel fluorescent sensors and probes for biological imaging. This guide provides a comprehensive analysis of its core photophysical characteristics, detailed experimental protocols for their characterization, and an overview of its applications for researchers, scientists, and drug development professionals.

Introduction to this compound

The 7-azaindole core structure is a foundational motif in numerous biologically active compounds.[2][3] The introduction of a hydroxyl group at the 4-position creates a molecule poised for unique photochemistry. This substitution establishes an intramolecular hydrogen bond between the 4-hydroxyl group (proton donor) and the adjacent pyridine nitrogen at the 7-position (proton acceptor). This structural feature is the primary determinant of its fascinating photophysical behavior, setting it apart from its parent compound, 7-azaindole. Upon absorption of light, the molecule can undergo an ultrafast proton transfer in the excited state, leading to the formation of a distinct tautomeric species with its own emission signature. This phenomenon, known as Excited-State Intramolecular Proton Transfer (ESIPT), results in a dual-emission profile and an exceptionally large Stokes shift, which are highly desirable properties for advanced fluorescence applications.

Core Photophysical Properties

The photophysics of this compound are dominated by the ESIPT process, which dictates its absorption, emission, and environmental sensitivity.

Absorption and Emission Spectra

Like its parent compound, this compound absorbs ultraviolet (UV) light, typically in the 300-360 nm range, corresponding to a π–π* electronic transition.[4] However, its fluorescence emission is more complex. Instead of a single emission band, it often displays dual fluorescence:

  • Normal (Enol) Emission: A higher-energy, shorter-wavelength emission band (typically in the blue region of the spectrum) arises from the locally excited state of the original enol form. This emission is often weak because the ESIPT process is extremely rapid and efficient, providing a dominant non-radiative decay pathway for this state.

  • Tautomer (Keto) Emission: A lower-energy, longer-wavelength emission band (typically in the green or yellow-green region) with a significant Stokes shift. This emission originates from the excited keto-tautomer formed after the intramolecular proton transfer. This band is usually the most prominent feature in the fluorescence spectrum.

The large separation between the absorption and tautomer emission peaks (large Stokes shift) is a key advantage, minimizing self-absorption (inner filter effects) and scattering interference in fluorescence measurements.

The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)

The ESIPT mechanism is a four-level photochemical cycle that underpins the unique optical properties of this compound.

  • Ground State (E): In the ground state, the molecule exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond.

  • Photoexcitation (E -> E): Upon absorbing a photon, the molecule is promoted to the excited singlet state of the enol form (E). In this state, a significant redistribution of electron density occurs. The 4-hydroxyl group becomes a much stronger acid (more electropositive proton), and the pyridine N7 nitrogen becomes a much stronger base (more electronegative).

  • Proton Transfer (E* -> T): This excited-state acidity/basicity enhancement drives an ultrafast, often femtosecond to picosecond, transfer of the proton from the hydroxyl oxygen to the pyridine nitrogen.[5] This creates the excited-state keto tautomer (T). This transfer is typically the rate-limiting step for tautomer emission.

  • Fluorescence Emission (T* -> T): The tautomer T* relaxes to its ground state (T) by emitting a photon, giving rise to the characteristic large Stokes-shifted fluorescence.

  • Back Proton Transfer (T -> E): The ground-state tautomer (T) is generally unstable and rapidly undergoes a back-proton transfer to regenerate the thermodynamically stable ground-state enol form (E), completing the cycle.

This entire process is visualized in the diagram below.

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) E Enol (E) E_star Excited Enol (E) E->E_star Absorption (hν_abs) T Tautomer (T) T->E Back Proton Transfer E_star->E Normal Fluorescence T_star Excited Tautomer (T) E_star->T_star ESIPT (k_PT) T_star->T Fluorescence (hν_em) Workflow cluster_prep Sample Preparation cluster_spec Spectroscopic Analysis cluster_data Data Analysis prep Prepare stock solution in appropriate solvent. Prepare dilutions. abs UV-Vis Absorption Spectroscopy prep->abs ss Steady-State Fluorescence abs->ss Determine λ_ex qy Quantum Yield Determination ss->qy tr Time-Resolved Fluorescence (TCSPC) ss->tr analysis Extract λ_abs, λ_em Calculate Stokes Shift Determine Φ_F, τ qy->analysis tr->analysis

References

biological activity of 4-hydroxy-7-azaindole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-7-Azaindole Analogs

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged scaffold in modern medicinal chemistry, prized for its role as a bioisostere of both indole and purine systems. This guide provides a technical deep-dive into the biological significance of this compound analogs, a subclass demonstrating profound potential, particularly in the domain of kinase inhibition for oncology. We will explore the strategic importance of the 4-hydroxy substituent, dissect structure-activity relationships (SAR), detail key biological targets, and provide validated experimental protocols for the synthesis and evaluation of these potent molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

Azaindoles are bicyclic heterocycles where one carbon atom in the benzene ring of an indole is replaced by a nitrogen atom. This seemingly minor change imparts significant alterations to the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and metabolic stability.[1] The 7-azaindole isomer, in particular, has been successfully employed as an ATP-competitive "hinge-binder" in numerous kinase inhibitors.[2] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor, allowing the scaffold to form two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[2] This bioisosteric relationship has led to the development of several clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[2][3]

The Critical Role of the 4-Hydroxy Substitution

While substitutions at various positions of the 7-azaindole core have been explored, the C4-position offers a strategic vector for modulating potency, selectivity, and physicochemical properties.[4][5] The introduction of a hydroxyl group at this position is of particular mechanistic importance.

Causality Behind the 4-Hydroxy Advantage: From a medicinal chemistry standpoint, the 4-hydroxy group is not merely a substitution but a functional feature that can fundamentally alter a compound's interaction with its target protein.

  • Enhanced Target Engagement: Unlike a methoxy group, which can only act as a hydrogen bond acceptor, the hydroxyl group can function as both a hydrogen bond donor and acceptor. This dual capability allows for additional, high-energy interactions with amino acid residues in the ATP-binding pocket outside of the hinge region. Docking studies on related hydroxylated kinase inhibitors have shown that these substituents can form key interactions with conserved residues such as lysine (Lys) and isoleucine (Ile).[1] Studies directly comparing hydroxyl and methoxy derivatives have confirmed that hydroxylated analogs are often more potent kinase inhibitors.[1][6]

  • Improved Physicochemical Properties: The polar hydroxyl group can significantly enhance the aqueous solubility of the parent molecule. This is a critical parameter for drug development, as poor solubility can lead to formulation challenges and low bioavailability. While this can sometimes be a trade-off with cell permeability, the strategic placement of the -OH group often strikes a favorable balance.

  • Vector for Further Modification: The 4-hydroxy group serves as a chemical handle for creating ether or ester prodrugs, enabling the modulation of pharmacokinetic profiles.

The synthesis of 4-substituted-7-azaindoles is readily achievable through established organometallic chemistry, typically involving the palladium-catalyzed coupling of phenols with a 4-halo-7-azaindole precursor.[4]

Biological Targets and Therapeutic Applications

The this compound scaffold has shown potent activity against several key protein kinase targets implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway, when abnormally activated, is a key driver in the progression of numerous cancers, including breast, lung, and bladder cancer.[7][8] Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[7][9] Optimization of a lead compound from this class led to the identification of analogs with nanomolar potency. These compounds effectively induce apoptosis and inhibit the migration and invasion of cancer cells in vitro.[7][8] The structure-activity relationship in these series underscores the importance of substitutions that can form hydrogen bonds in the vicinity of the 4-position.

FGFR_Pathway

Other Notable Kinase Targets

The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a wide array of kinases, including:

  • c-Met: A receptor tyrosine kinase involved in cell proliferation and invasion. 4-azaindole derivatives have been successfully developed as c-Met inhibitors.[10]

  • PDK1: A master kinase that activates several AGC kinases, including Akt. 7-azaindoles have been identified as a promising starting point for PDK1 inhibitors.[11]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): A key regulator of macrophage differentiation and survival, implicated in various cancers and inflammatory diseases. The approved drug Pexidartinib is a testament to the scaffold's utility against this target.[3][12]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound core has yielded critical insights into the structural requirements for potent biological activity. The key SAR takeaways are summarized below.

SAR_Map

PositionModificationImpact on Biological ActivityReference
N1 (Pyrrole) N-H is crucial for the canonical hinge-binding motif.Alkylation can be tolerated but often reduces potency unless the substituent picks up another favorable interaction.[1]
C3 Introduction of aryl or heteroaryl groups.This is a primary vector for achieving selectivity. The substituent projects into the kinase "specificity pocket," allowing for fine-tuning against different targets.[5]
C4 -OH (Hydroxy) Acts as a potent hydrogen bond donor/acceptor, significantly enhancing potency over methoxy (-OCH3) or hydrogen. Improves aqueous solubility.[1][6]
-OCH3 (Methoxy)Less active than the corresponding hydroxyl analog, indicating the importance of the H-bond donor capability.[1][6]
C5 Small lipophilic groups (e.g., Cl, F, CH3).Often enhances potency and improves metabolic stability by blocking a potential site of metabolism.[3]
N7 (Pyridine) Essential for activity.The nitrogen lone pair acts as a key hydrogen bond acceptor, anchoring the molecule to the kinase hinge region.[2]

Experimental Protocols

The following protocols provide a validated framework for the synthesis and biological evaluation of novel this compound analogs.

Protocol 5.1: Synthesis of this compound Analogs

This protocol describes a general method for synthesizing 4-aryloxy-7-azaindole analogs via a palladium-catalyzed cross-coupling reaction, a common and robust method for forming C-O bonds.[4]

Synthesis_Workflow

Self-Validating System:

  • Step 1: Reaction Setup: In a nitrogen-flushed flask, combine 4-chloro-1-(phenylsulfonyl)-7-azaindole (1.0 eq), the desired phenol (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq). Add anhydrous dioxane, degas the mixture, and then add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).

  • Step 2: Reaction Execution: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS. The disappearance of the starting 4-chloro-7-azaindole indicates completion (typically 8-16 hours).

  • Step 3: Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification of Intermediate: Purify the crude residue by column chromatography on silica gel to obtain the protected 4-phenoxy-7-azaindole. Validation Check: Confirm structure and purity (>95%) by ¹H NMR and LC-MS.

  • Step 5: Deprotection: Dissolve the purified intermediate in a mixture of THF and methanol. Add aqueous sodium hydroxide (2M) and stir at room temperature until the protecting group is completely removed (monitor by LC-MS).

  • Step 6: Final Isolation: Neutralize the reaction mixture with HCl (1M) and extract the product with ethyl acetate. Purify the final compound by recrystallization or preparative HPLC to yield the desired this compound analog. Final Validation: Confirm identity, purity (>98%), and structure by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 5.2: In Vitro Kinase Inhibition Assay (e.g., FGFR1)

This protocol uses a luminescence-based assay to measure the inhibition of kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.

  • Step 1: Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant FGFR1), substrate solution (e.g., a suitable peptide substrate), and a 10-point serial dilution of the test compound in DMSO.

  • Step 2: Kinase Reaction: To a 384-well plate, add the test compound, followed by the kinase solution. Allow to incubate for 15 minutes. Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate for 1 hour at room temperature.

  • Step 3: Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Step 4: Data Analysis: Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Validation Check: The Z'-factor for the assay should be ≥ 0.5, and the IC₅₀ for a known control inhibitor should be within the expected range.

Protocol 5.3: Cellular Antiproliferative Assay (e.g., on a cancer cell line)

This protocol measures the ability of a compound to inhibit the proliferation of a cancer cell line that is dependent on the target kinase.

  • Step 1: Cell Plating: Seed cancer cells (e.g., a cell line with FGFR amplification) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with a serial dilution of the this compound analog for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known clinical inhibitor).

  • Step 3: Viability Measurement: After the incubation period, add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent), which measures cellular ATP levels as an indicator of metabolic activity and cell number.

  • Step 4: Data Analysis: Measure luminescence and calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve. Validation Check: The signal-to-background ratio should be >10, and the GI₅₀ of the positive control should be consistent with literature values.

Pharmacokinetic (PK) Considerations

While the 7-azaindole core is generally considered to have favorable drug-like properties, the introduction of a 4-hydroxy group has specific PK implications:

  • Metabolism: The phenolic hydroxyl group is a potential site for Phase II metabolism, specifically glucuronidation or sulfation. This can lead to rapid clearance. However, the electronic nature of the azaindole ring system can influence the reactivity of this group.

  • Permeability: The increased polarity from the hydroxyl group may decrease passive permeability across cell membranes. This is a critical parameter to assess early in development using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Protein Binding: The introduction of a hydrogen bond donor can alter plasma protein binding, which should be experimentally determined.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of targeted therapeutics, particularly kinase inhibitors. The 4-hydroxy group is a key functional element that enhances target engagement and improves physicochemical properties. The demonstrated activity against cancer-relevant targets like FGFRs highlights the therapeutic potential of this compound class. Future research should focus on leveraging the SAR insights to design next-generation analogs with optimized potency, selectivity, and pharmacokinetic profiles. The robust synthetic and biological protocols outlined in this guide provide a solid foundation for these discovery efforts, paving the way for the development of novel clinical candidates.

References

The Intrinsic Luminescence of 4-Hydroxy-7-Azaindole: A Technical Guide to its Application as a Fluorescent Probe for Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Fluorophore

In the landscape of fluorescent probes, few molecules offer the nuanced sensitivity and mechanistic elegance of 4-hydroxy-7-azaindole. To the uninitiated, it may appear as a mere structural analogue of tryptophan, the native fluorophore of proteins. However, this perception belies the unique photophysical properties that arise from the strategic placement of a hydroxyl group and a nitrogen atom within its heterocyclic core. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the remarkable potential of this compound. We will move beyond a superficial overview, delving into the fundamental principles that govern its fluorescence and providing practical, field-proven insights into its application for the detection and quantification of a diverse array of biomolecules. Our focus will be on not just the "how," but the critical "why" that underpins experimental design and data interpretation, empowering you to leverage this versatile probe with confidence and precision.

The Heart of the Matter: The Unique Photophysics of this compound

The utility of this compound as a fluorescent probe is intrinsically linked to a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Unlike many conventional fluorophores that exhibit a single emission wavelength, this compound possesses the remarkable ability to exist in two distinct emissive states: the normal (N) and the tautomeric (T) form. This dual emission is the cornerstone of its sensitivity to the local microenvironment.

Upon absorption of a photon, the this compound molecule transitions to an electronically excited state. In this excited state, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen are significantly increased. This creates a thermodynamic driving force for the intramolecular transfer of a proton from the hydroxyl group to the pyridine nitrogen, resulting in the formation of the tautomeric species. The normal and tautomeric forms have different electronic distributions and, consequently, distinct fluorescence emission spectra. The tautomer typically emits at a longer wavelength (a larger Stokes shift) compared to the normal form.[3]

The efficiency of ESIPT is exquisitely sensitive to the probe's immediate surroundings. Factors such as solvent polarity, viscosity, and the presence of hydrogen bond donors or acceptors can either facilitate or hinder the proton transfer process. It is this very sensitivity that we exploit to probe the intricate world of biomolecular interactions.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) N Normal Form (N) N_star Excited Normal Form (N) N->N_star Absorption (hν_ex) N_star->N Fluorescence (hν_em1) (Normal Emission) T_star Excited Tautomer Form (T) N_star->T_star ESIPT (k_ESIPT) T_star->N Fluorescence (hν_em2) (Tautomer Emission) T_star->N_star Reverse ESIPT

Caption: The Jablonski diagram illustrating the ESIPT mechanism in this compound.

Synthesis of the Core Scaffold: 1H-Pyrrolo[2,3-b]pyridin-4-ol

The synthesis of the core this compound (1H-pyrrolo[2,3-b]pyridin-4-ol) is a critical first step. While various synthetic routes exist for 7-azaindole derivatives, a practical approach for obtaining the 4-hydroxy variant is summarized below.[4][5][6] This multi-step synthesis requires careful execution and purification at each stage to ensure a high-purity final product, which is paramount for reliable fluorescence studies.

Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol

This protocol is a synthesized representation of common strategies in the literature and should be performed by chemists experienced in organic synthesis.

  • Starting Material: A suitable starting material is a substituted aminopyridine, which can be cyclized to form the pyrrole ring of the azaindole core.

  • Cyclization: The cyclization can be achieved through various methods, including the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.[5][6] The choice of method will depend on the available starting materials and desired substitution patterns.

  • Hydroxylation/Demethylation: If a methoxy-substituted precursor is used, a demethylation step, often employing strong acids like HBr or Lewis acids like BBr₃, is necessary to yield the final hydroxylated product.

  • Purification: Purification at each step is crucial and is typically achieved through column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Photophysical Properties: A Quantitative Overview

The photophysical characteristics of this compound and its derivatives are highly dependent on the solvent environment. The following table summarizes key photophysical data for 7-azaindole and a representative derivative in different solvents, highlighting the pronounced effect of the environment on its fluorescence properties.[3][7][8][9]

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τF)
7-Azaindole Water (pH 7)2883860.023910 ps
Methanol-374, 505 (dual)--
1-Methyl-7-azaindole Water--0.5521 ns
4-Aza-indole derivative THF~350~410High-
Ethanol~350~415High-

Note: The dual emission of 7-azaindole in methanol is a direct consequence of ESIPT. Methylation at the N1 position blocks this proton transfer, leading to a significantly higher quantum yield and longer lifetime.[3] The specific 4-aza-indole derivative shows high quantum yields in various solvents, indicating its potential as a robust fluorescent probe.[10]

Applications in Biomolecule Detection: From Theory to Practice

The unique photophysical properties of this compound make it a powerful tool for probing a variety of biomolecular systems. The general principle involves designing a derivative of the core scaffold that selectively interacts with the target biomolecule. This interaction then perturbs the ESIPT equilibrium, leading to a measurable change in the fluorescence signal, such as an increase or decrease in intensity at a specific wavelength or a ratiometric change in the intensities of the normal and tautomer emission bands.

Probing Protein Microenvironments and Binding Events

The intrinsic fluorescence of tryptophan is often used to study protein structure and dynamics. However, 7-azatryptophan, an amino acid analog incorporating the 7-azaindole moiety, offers distinct advantages, including a red-shifted emission spectrum that can reduce interference from native tryptophan fluorescence.[3] Probes based on this compound can be designed to bind to specific sites on proteins, such as the hydrophobic pockets of serum albumin.

Application Example: Quantification of Serum Albumin

Serum albumin is a key protein in blood plasma, and its concentration is an important diagnostic marker. A this compound derivative can be designed to specifically bind to the hydrophobic domains of albumin. Upon binding, the probe's local environment becomes less polar, which can enhance its fluorescence quantum yield and lead to a "turn-on" fluorescence response.

Experimental Protocol: Fluorometric Quantification of Bovine Serum Albumin (BSA)

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based probe in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

    • Prepare a series of BSA standards in phosphate-buffered saline (PBS), pH 7.4, with concentrations ranging from 0 to 100 µM.

  • Fluorescence Titration:

    • In a quartz cuvette, add 2 mL of PBS.

    • Add a small aliquot of the probe stock solution to achieve a final concentration of 1-10 µM.

    • Record the fluorescence emission spectrum of the probe alone (excitation at the probe's absorption maximum).

    • Successively add small aliquots of the BSA stock solution to the cuvette, ensuring thorough mixing after each addition.

    • Record the fluorescence emission spectrum after each addition of BSA.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the BSA concentration.

    • The resulting titration curve can be fitted to a suitable binding model (e.g., the Hill equation) to determine the dissociation constant (Kd) and the limit of detection (LOD).

Albumin_Sensing Probe This compound Probe (Low Fluorescence) Complex Probe-Albumin Complex (High Fluorescence) Probe->Complex + Albumin Albumin Serum Albumin Complex->Probe - Albumin

Caption: Workflow for the detection of serum albumin using a this compound probe.

Monitoring Protein Aggregation in Neurodegenerative Diseases

The misfolding and aggregation of proteins are hallmarks of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[11][12][13][14] Fluorescent probes that can selectively bind to these protein aggregates and report on their formation are invaluable tools for both fundamental research and drug discovery. This compound derivatives can be designed to exhibit enhanced fluorescence upon binding to the hydrophobic surfaces exposed in protein aggregates.

Application Example: Monitoring Amyloid-β Aggregation

A 7-azaindole-BODIPY derivative has been shown to be a fluorescent probe for protein misfolding and aggregation.[11][13] Upon interaction with protein aggregates, the monomeric form of the probe is stabilized, leading to a significant increase in fluorescence intensity and lifetime.

Experimental Protocol: In Vitro Monitoring of Amyloid-β (Aβ) Fibrillization

  • Aβ Preparation: Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a buffer that promotes aggregation (e.g., PBS, pH 7.4).

  • Aggregation Assay:

    • In a multi-well plate, combine the Aβ solution with the this compound-based probe (final concentrations typically in the low micromolar range).

    • Incubate the plate at 37°C with gentle agitation.

    • Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the formation of Aβ aggregates.

  • Validation: The results can be validated using other standard techniques for monitoring protein aggregation, such as Thioflavin T (ThT) fluorescence assays or transmission electron microscopy (TEM) to visualize fibril formation.

Detection of Nucleic Acids

The structural similarity of 7-azaindole to purine bases makes it an excellent candidate for the development of fluorescent probes for nucleic acids.[15][16] When incorporated into a DNA oligonucleotide, the fluorescence of 7-azaindole is often quenched due to stacking interactions with the neighboring bases.[15][16] This quenching can be relieved upon hybridization with a complementary strand, leading to a "turn-on" fluorescence signal.

Application Example: Monitoring DNA Hybridization

A 7-azaindole nucleoside can be incorporated into a single-stranded DNA (ssDNA) probe. In the ssDNA state, the probe exhibits low fluorescence. Upon hybridization with the target DNA sequence to form a double helix, the conformational change can lead to a significant increase in fluorescence, providing a clear signal for the hybridization event.[15][16]

Experimental Protocol: Detection of a Specific DNA Sequence

  • Probe Synthesis: Synthesize an ssDNA oligonucleotide containing the 7-azaindole nucleoside at a specific position.

  • Hybridization Assay:

    • In a suitable buffer (e.g., saline-sodium citrate buffer), mix the 7-azaindole-labeled ssDNA probe with the sample containing the target DNA sequence.

    • Heat the mixture to denature any secondary structures and then slowly cool to allow for hybridization.

    • Measure the fluorescence intensity. An increase in fluorescence compared to the probe alone indicates the presence of the target sequence.

  • Melting Curve Analysis: To confirm the specificity of the hybridization, a melting curve analysis can be performed by gradually increasing the temperature and monitoring the decrease in fluorescence as the DNA duplex denatures.

Sensing of Metal Ions

The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can act as a chelating unit for metal ions. By functionalizing the this compound core with additional chelating groups, highly selective and sensitive fluorescent chemosensors for various metal ions, such as Zn²⁺, can be developed.[17][18][19][20][21]

Application Example: Selective Detection of Zinc Ions (Zn²⁺)

A this compound derivative functionalized with a zinc-chelating moiety can exhibit a "turn-on" fluorescence response upon binding to Zn²⁺. The chelation event can restrict intramolecular rotations, leading to an increase in the fluorescence quantum yield.

Experimental Protocol: Fluorometric Determination of Zn²⁺

  • Sensor Characterization:

    • Dissolve the 7-azaindole-based sensor in a suitable buffer (e.g., HEPES, pH 7.4).

    • Record the fluorescence emission spectrum of the sensor alone.

    • Add a solution of ZnCl₂ and record the change in fluorescence.

  • Selectivity Study:

    • Test the fluorescence response of the sensor in the presence of a variety of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺) to assess its selectivity for Zn²⁺.

  • Quantitative Analysis:

    • Perform a fluorescence titration by adding increasing concentrations of Zn²⁺ to a solution of the sensor and record the fluorescence intensity at the emission maximum.

    • The detection limit can be calculated from the titration data.

Concluding Remarks and Future Perspectives

This compound is far more than a simple fluorescent molecule; it is a versatile platform for the design of sophisticated probes for a wide range of biomolecules. Its unique photophysical properties, centered around the phenomenon of ESIPT, provide a sensitive mechanism for transducing biomolecular recognition events into a measurable optical signal. The applications detailed in this guide represent just a fraction of the possibilities. As our understanding of the intricate interplay between the structure of this compound derivatives and their photophysical responses continues to grow, we can anticipate the development of even more sensitive and selective probes for a myriad of applications in diagnostics, drug discovery, and fundamental biological research. The future of this compound as a fluorescent probe is bright, and its full potential is only beginning to be illuminated.

References

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Hydroxy-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science, largely due to its structural similarity to purine bases and its capacity for forming robust, directional hydrogen bonds.[1] The introduction of a hydroxyl substituent significantly expands its hydrogen-bonding capabilities, leading to complex supramolecular architectures that influence molecular recognition, crystal packing, and physicochemical properties. This guide provides a comprehensive analysis of the crystal structure and hydrogen bonding of hydroxy-7-azaindoles, integrating experimental findings from single-crystal X-ray diffraction and vibrational spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations. We will delve into the causal relationships behind experimental choices, present detailed protocols for characterization, and offer a comparative analysis of hydroxy-7-azaindoles with their halogenated counterparts to highlight the unique structural contributions of the hydroxyl group.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (7AI) core is a privileged structure in drug design, appearing in a wide array of biologically active compounds, including kinase inhibitors and anticancer agents.[1] Its defining feature is the presence of both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the pyridine N atom), enabling it to form stable, self-complementary dimers and other hydrogen-bonded assemblies.[1][2] This ability to mimic the hydrogen bonding patterns of nucleobases, such as in DNA, makes it a valuable tool for probing biological systems.[1][3]

While unsubstituted 7-azaindole typically forms cyclic tetramers in the solid state, the introduction of substituents dramatically alters the resulting supramolecular structures.[1][4] Halogenated derivatives, for instance, often favor the formation of centrosymmetric dimers through nearly linear N-H···N hydrogen bonds.[1][4] The incorporation of a hydroxyl (-OH) group, as in 5-hydroxy-7-azaindole (5OH7AI), introduces a secondary site for hydrogen bonding, leading to more intricate and often three-dimensional networks.[1][5][6] Understanding the interplay between the N-H···N, N-H···O, and O-H···N interactions is paramount for predicting and controlling the solid-state properties of these molecules, which in turn impacts their solubility, stability, and bioavailability in pharmaceutical formulations.

This guide will systematically explore the structural landscape of hydroxy-7-azaindoles, providing researchers with the foundational knowledge and practical methodologies required to investigate these complex systems.

Elucidating the Crystal Structure: A Multi-faceted Approach

The definitive determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction (SCXRD). This technique, however, is contingent on the successful growth of high-quality single crystals, which can be a significant bottleneck.[7] Therefore, a comprehensive approach combining meticulous crystallization techniques, precise data acquisition, and computational validation is essential.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure involves a series of critical steps, each demanding careful consideration and optimization.

graph ExperimentalWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Figure 1: High-level workflow for crystal structure determination.

The synthesis of hydroxy-7-azaindoles can be achieved through various organic synthesis routes.[8][9][10][11] Purity of the starting material is a critical factor for successful crystallization, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[12] Therefore, rigorous purification, often by column chromatography or recrystallization, is a mandatory prerequisite.

The growth of single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) is often the most challenging step.[13] For small organic molecules like hydroxy-7-azaindoles, several methods can be employed.

Protocol: Slow Evaporation Method

  • Rationale: This is the most common and often simplest method.[14] The gradual removal of solvent increases the solute concentration to the point of supersaturation, promoting slow and orderly crystal growth. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is ideal.[12]

  • Procedure:

    • Prepare a saturated or near-saturated solution of the purified hydroxy-7-azaindole in a suitable solvent (e.g., methanol, ethanol, acetone).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.[12]

    • Cover the vial with a cap, or parafilm with a few pinholes, to allow for slow evaporation.

    • Place the vial in a vibration-free location at a constant temperature.[13]

    • Monitor for crystal growth over several days to weeks.

Protocol: Vapor Diffusion Method

  • Rationale: This method is useful when the compound is too soluble in most solvents for slow evaporation to be effective. It involves dissolving the compound in a good solvent and allowing a less-soluble "anti-solvent" to slowly diffuse into the solution.

  • Procedure:

    • Dissolve the compound in a small amount of a "good" solvent (e.g., DMF, DMSO) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane).

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern contains the information needed to determine the arrangement of atoms within the crystal. The data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Interpreting Crystallographic Data: The Case of 5-Hydroxy-7-Azaindole

The crystal structure of 5-hydroxy-7-azaindole (5OH7AI) provides a clear example of how the hydroxyl group dictates the supramolecular assembly. Unlike its halogenated counterparts which form dimers, 5OH7AI adopts a three-dimensional network stabilized by a combination of N-H···O and O-H···N hydrogen bonds.[1][5][6]

Parameter 5-Chloro-7-Azaindole (5Cl7AI) 5-Hydroxy-7-Azaindole (5OH7AI)
Primary H-Bond Motif N–H···NN–H···O and O–H···N
Supramolecular Structure Dimer3D Network
N–H···N Distance (Å) ~2.9N/A
N–H···O Distance (Å) N/A~2.8
O–H···N Distance (Å) N/A~2.7

Table 1: Comparison of Hydrogen Bonding and Supramolecular Structures in Substituted 7-Azaindoles. Data synthesized from findings in Dysz et al. (2025).[1][5][6]

The C-O bond length in 5OH7AI is approximately 1.366 Å, which is typical for phenolic moieties.[1] The azaindole core remains essentially planar, preserving its aromatic character.[1]

Hydrogen Bonding in Detail: Spectroscopic and Computational Analysis

While SCXRD provides a static picture of the solid state, spectroscopic techniques and computational modeling offer dynamic insights into the nature and strength of hydrogen bonds.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding.[1] The formation of a hydrogen bond weakens the covalent X-H bond, resulting in a characteristic red-shift (a shift to lower frequency) and broadening of the N-H and O-H stretching bands in the infrared and Raman spectra.[1]

  • N–H···N Dimers: In halogenated 7-azaindoles, the formation of strong N–H···N dimers leads to very broad and significantly red-shifted absorption bands in the N-H stretching region, typically extending from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][5][6] This extensive broadening is often attributed to Fermi resonances between the N-H stretching vibration and overtone or combination bands within the dimer structure.[1]

  • N–H···O and O–H···N Networks: In 5OH7AI, the red shifts of the N-H stretching bands are smaller compared to the halogenated analogues. This indicates that the N-H···O hydrogen bonds are generally weaker than the N–H···N bonds. Concurrently, new bands corresponding to O-H stretching vibrations appear, also showing red-shifts indicative of their involvement in O-H···N hydrogen bonding.[1][5][6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Rationale: ATR-FTIR is a rapid and convenient method for analyzing solid samples with minimal preparation. It provides information about the vibrational modes and, by extension, the hydrogen bonding environment.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

    • Place a small amount of the powdered crystalline sample onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • Analyze the N-H (approx. 3500-3200 cm⁻¹) and O-H (approx. 3600-3200 cm⁻¹) stretching regions for shifts and broadening compared to theoretical monomer spectra or solution-phase spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structure elucidation in solution, NMR spectroscopy can also provide evidence of hydrogen bonding. The chemical shift of the N-H proton is particularly sensitive to its electronic environment. Hydrogen bonding deshields the proton, causing its resonance to shift downfield (to a higher ppm value). The strength of the hydrogen bond can be correlated with the magnitude of this downfield shift.[15]

Density Functional Theory (DFT) Calculations

DFT calculations are an indispensable tool for complementing experimental data.[1][6] By modeling the molecule and its aggregates (e.g., dimers, trimers), we can:

  • Confirm Experimental Geometries: Optimized geometries from DFT calculations can be compared with SCXRD data to validate the experimental structure.[1]

  • Predict Vibrational Spectra: Calculated vibrational frequencies can be used to assign the experimental bands observed in FTIR and Raman spectra, confirming the vibrational modes associated with specific hydrogen bonds.[1][6]

  • Analyze Tautomeric Stability: Hydroxy-substituted N-heterocycles can exist in different tautomeric forms (e.g., enol vs. keto). DFT calculations can determine the relative energies of these tautomers and the energy barriers for their interconversion, providing insight into which form is likely to be observed.[16][17][18] For 7-azaindole, the 1H-tautomer is generally more stable.[19]

graph Tautomerism { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Tautomeric relationship in 7-azaindole.

Conclusion: A Unified Model of Structure and Bonding

The introduction of a hydroxyl group onto the 7-azaindole scaffold fundamentally alters its solid-state behavior. While halogenated derivatives predictably form robust N-H···N hydrogen-bonded dimers, hydroxy-7-azaindoles leverage the additional donor/acceptor site to construct more complex, three-dimensional networks stabilized by a cooperative interplay of N-H···O and O-H···N interactions.[1][5][6]

This structural divergence is a direct consequence of the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor. The resulting supramolecular architecture is a delicate balance of the strengths of these competing interactions. This understanding, derived from a synergistic application of single-crystal X-ray diffraction, vibrational spectroscopy, and computational modeling, is critical for the rational design of new 7-azaindole derivatives. For drug development professionals, controlling the solid-state structure through manipulation of these hydrogen bonding patterns is a key strategy for optimizing the physicochemical properties of active pharmaceutical ingredients, ultimately influencing their efficacy and developability.

References

A Technical Guide to the Photophysical Properties of 4-Hydroxy-7-Azaindole: Unraveling Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-7-azaindole (4H7AI) is a heterocyclic aromatic compound of significant interest in fluorescence spectroscopy and drug discovery. Its structural similarity to endogenous purine bases and its responsive photophysical properties make it a valuable fluorescent probe for investigating biological systems. This in-depth technical guide provides a comprehensive overview of the core photophysical parameters of 4H7AI—fluorescence quantum yield and lifetime. While direct experimental data for 4H7AI is sparse in the current literature, this guide synthesizes information from its parent compound, 7-azaindole, and other substituted analogs to provide a predictive framework for its behavior. We delve into the theoretical underpinnings of fluorescence, detail rigorous experimental protocols for the accurate measurement of these key parameters, and explore the intricate excited-state dynamics, including the potential for excited-state intramolecular proton transfer (ESIPT), that govern the emissive properties of this important molecule.

Introduction: The Significance of this compound

7-azaindole and its derivatives have garnered considerable attention due to their structural analogy to purine bases, allowing them to serve as probes in DNA and protein systems. The introduction of a hydroxyl group at the 4-position of the 7-azaindole scaffold is anticipated to modulate its electronic and photophysical properties significantly. The electron-donating nature of the hydroxyl group can influence the energy of the excited states and the susceptibility of the molecule to solvent interactions and proton transfer processes. Understanding the fluorescence quantum yield and lifetime of 4H7AI is paramount for its application as a fluorescent probe, as these parameters dictate its sensitivity and temporal resolution in biological imaging and sensing applications.

Theoretical Framework: Understanding Fluorescence, Quantum Yield, and Lifetime

Fluorescence is a photophysical process in which a molecule absorbs a photon, promoting it to an excited electronic state, and subsequently emits a photon as it returns to the ground state. The efficiency of this emission is quantified by the fluorescence quantum yield (Φ) , defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the probability that an excited molecule will decay via fluorescence rather than non-radiative pathways such as internal conversion or intersystem crossing.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the local environment of the fluorophore, including solvent polarity, viscosity, and the presence of quenchers.

The relationship between the radiative rate constant (kr), the non-radiative rate constant (knr), the quantum yield, and the fluorescence lifetime is given by:

Φ = kr / (kr + knr) τ = 1 / (kr + knr)

From these equations, it is evident that both the quantum yield and the lifetime are intrinsically linked to the radiative and non-radiative decay pathways of the excited state.

Photophysical Properties of this compound: A Predictive Analysis

For the parent compound, 7-azaindole, the photophysical properties are highly dependent on the solvent environment. In non-polar solvents, it typically exhibits a moderate quantum yield and a fluorescence lifetime in the nanosecond range. In protic solvents like water and alcohols, the situation is more complex due to the possibility of excited-state proton transfer (ESPT) involving the solvent, which can lead to a second, red-shifted emission band and altered quantum yields and lifetimes.

The introduction of a hydroxyl group at the 4-position is expected to have the following effects:

  • Red Shift in Absorption and Emission: The electron-donating hydroxyl group will likely cause a bathochromic (red) shift in both the absorption and fluorescence spectra compared to 7-azaindole.

  • Enhanced Solvent Sensitivity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, increasing the sensitivity of the molecule's photophysical properties to the polarity and hydrogen-bonding capability of the solvent.

  • Potential for Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the 4-hydroxyl group to the pyridine nitrogen (N7) raises the possibility of ESIPT, a process where a proton is transferred from the hydroxyl group to the nitrogen in the excited state. This would result in a tautomeric form with a significantly red-shifted emission.

Based on studies of other 4-substituted indoles, we can anticipate that in non-polar, aprotic solvents, 4H7AI will likely exhibit a relatively high quantum yield. In polar, protic solvents, the quantum yield may be reduced due to efficient non-radiative decay pathways facilitated by hydrogen bonding and potential ESIPT. The fluorescence lifetime is also expected to be highly solvent-dependent.

Table 1: Predicted Solvent-Dependent Photophysical Properties of this compound

SolventExpected Quantum Yield (Φ)Expected Fluorescence Lifetime (τ)Predicted Dominant De-excitation Pathway
CyclohexaneHighLong (several ns)Fluorescence
DioxaneModerate to HighIntermediate (ns range)Fluorescence, Internal Conversion
AcetonitrileModerateIntermediate (ns range)Fluorescence, Internal Conversion
MethanolLow to ModerateShort (sub-ns to ns)Fluorescence, ESIPT, Internal Conversion
WaterLowShort (sub-ns)ESIPT, Internal Conversion, Quenching

Note: This table represents a predictive framework based on the photophysics of related compounds. Experimental verification is required.

Experimental Protocols for Measuring Quantum Yield and Fluorescence Lifetime

Accurate determination of the fluorescence quantum yield and lifetime requires careful experimental design and execution. The following sections provide detailed, field-proven protocols.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique that compares the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_sample Prepare stock solution of 4H7AI dilutions Prepare a series of dilutions of both sample and standard in the desired solvent prep_sample->dilutions prep_standard Prepare stock solution of a suitable standard (e.g., quinine sulfate) prep_standard->dilutions abs_spec Measure absorbance spectra of all solutions using a UV-Vis spectrophotometer dilutions->abs_spec select_ex Select an excitation wavelength where both sample and standard absorb, keeping absorbance < 0.1 abs_spec->select_ex fluor_spec Record corrected fluorescence emission spectra of all solutions using a spectrofluorometer at the selected excitation wavelength select_ex->fluor_spec integrate Integrate the area under each emission spectrum fluor_spec->integrate plot Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate->plot gradient Determine the gradients (slopes) of the plots plot->gradient calc_qy Calculate the quantum yield of the sample using the equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s^2 / η_r^2) gradient->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a well-documented quantum yield in the same solvent and with an emission range that can be accurately measured by the instrument. For blue-emitting compounds like 4H7AI, quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) is a common choice.

  • Preparation of Solutions: Prepare stock solutions of both the 4H7AI sample and the standard in the desired spectroscopic grade solvent. From these, create a series of dilutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. It is crucial to use the same cuvette for all measurements or matched cuvettes to minimize errors.

  • Fluorescence Measurements: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions. The excitation and emission slit widths should be kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The plots should be linear. Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ηs2 / ηr2) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients for the sample and reference, respectively, and ηs and ηr are the refractive indices of the sample and reference solutions (if different solvents are used).

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Experimental Workflow for TCSPC Measurement

G cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis laser Pulsed laser source (e.g., diode laser) sample_holder Sample holder with cuvette containing 4H7AI solution laser->sample_holder detector Single-photon sensitive detector (e.g., PMT or APD) sample_holder->detector electronics TCSPC electronics (TAC, ADC, MCA) detector->electronics irf Measure the Instrument Response Function (IRF) using a scattering solution electronics->irf Start/Stop Signals decay Acquire the fluorescence decay histogram of the 4H7AI sample irf->decay deconvolution Deconvolute the IRF from the sample decay data decay->deconvolution fitting Fit the decay curve to an exponential model (e.g., mono- or multi-exponential) deconvolution->fitting lifetime_val Extract the fluorescence lifetime(s) (τ) and their fractional contributions fitting->lifetime_val G cluster_gs Ground State (S0) cluster_es Excited State (S1) cluster_emission Emission Normal_GS Normal Form (N) Normal_ES Excited Normal Form (N*) Normal_GS->Normal_ES Absorption (hν_abs) Normal_ES->Normal_GS Non-radiative decay (k_nrN) Tautomer_ES Excited Tautomer Form (T*) Normal_ES->Tautomer_ES ESIPT (k_ESIPT) Normal_Fluor Normal Fluorescence (Blue-shifted) Normal_ES->Normal_Fluor Fluorescence (k_rN) Tautomer_ES->Normal_GS Non-radiative decay (k_nrT) Tautomer_ES->Normal_ES Reverse ESIPT Tautomer_Fluor Tautomer Fluorescence (Red-shifted) Tautomer_ES->Tautomer_Fluor Fluorescence (k_rT) Normal_Fluor->Normal_GS Tautomer_Fluor->Normal_GS

Navigating the Physicochemical Landscape of 4-Hydroxy-7-Azaindole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-azaindole (1H-Pyrrolo[2,3-b]pyridin-4-ol), a key heterocyclic building block in modern medicinal chemistry, presents both unique opportunities and significant challenges due to its distinct physicochemical properties. Its structural resemblance to purine has made it a valuable scaffold in the design of a wide array of therapeutic agents, including kinase inhibitors. However, its successful application in drug development is intrinsically linked to a thorough understanding of its solubility and stability profiles. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different stress conditions. It offers field-proven insights, detailed experimental protocols, and a framework for establishing self-validating analytical systems to empower researchers in their quest to unlock the full potential of this versatile molecule.

Introduction: The Pivotal Role of this compound in Drug Discovery

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities.[1][2] The introduction of a hydroxyl group at the 4-position of the 7-azaindole core significantly influences its electronic properties, hydrogen bonding capabilities, and, consequently, its interaction with biological targets and its physicochemical behavior.[3] This modification can enhance target engagement but also introduces complexities related to solubility and stability that must be meticulously addressed during the drug development process.

A comprehensive understanding of the solubility of this compound in a diverse range of solvents is paramount for various stages of drug development, from initial screening and formulation to in vivo studies. Similarly, a thorough investigation of its stability under forced degradation conditions is a regulatory necessity and a critical step in identifying potential degradation pathways and developing robust analytical methods.[][5] This guide serves as a practical resource for scientists and researchers, providing both foundational knowledge and actionable protocols to navigate these crucial aspects of working with this compound.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen), as well as the pyrrole N-H group, suggests that the solubility of this compound will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.

Estimated Solubility in Common Solvents
SolventSolvent TypeEstimated Solubility of this compound (mg/mL) at 25°CComparative Solubility of 7-Azaindole (mg/mL) at 25°C[6]
WaterPolar Protic1 - 5~1.5
MethanolPolar Protic10 - 20~150
EthanolPolar Protic5 - 15~100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50> 200
AcetonitrilePolar Aprotic1 - 5~50
AcetonePolar Aprotic5 - 10~180
Ethyl AcetateModerately Polar1 - 5~100
DichloromethaneNonpolar< 1~10

Disclaimer: The solubility values for this compound are estimations and should be experimentally verified.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, acetone, ethyl acetate, dichloromethane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the respective solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Cap vials securely prep1->prep2 equil1 Place in temperature-controlled shaker prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 analysis1 Dilute filtered solution sample2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 calc2 Calculate solubility calc1->calc2 G cluster_stress Stress Conditions start This compound (Stock Solution & Solid) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT/Heat) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Solid, Heat) start->thermal photo Photodegradation (Solution & Solid, Light) start->photo analysis Analysis by Stability-Indicating HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradants (LC-MS) analysis->characterization If degradation > 5%

References

The Azaindole Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azaindole scaffold, a bioisosteric relative of the ubiquitous indole nucleus, has carved an indispensable niche in contemporary drug discovery. Its journey from a chemical curiosity to a "privileged structure" is a testament to the power of strategic molecular design. This guide provides an in-depth exploration of the discovery, history, and medicinal chemistry applications of azaindole compounds. We will dissect the fundamental physicochemical advantages conferred by the introduction of a nitrogen atom into the indole framework, trace the evolution of synthetic strategies, and examine landmark case studies of FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also actionable insights into the causality behind experimental choices and the self-validating protocols that have propelled this scaffold to the forefront of therapeutic innovation.

Introduction: The Strategic Imperative of Bioisosterism

In medicinal chemistry, the principle of bioisosterism—the substitution of a molecular fragment with another that retains similar physical and chemical properties to enhance efficacy or pharmacokinetic profiles—is a foundational strategy. The replacement of a carbon atom in the indole ring with a nitrogen atom to form an azaindole is a classic and highly successful application of this principle.[1][2]

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatics that exist as four primary positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[3] Each isomer presents a unique electronic and steric profile, offering medicinal chemists a powerful toolkit for fine-tuning a drug candidate's properties.[2][4] The introduction of the pyridine nitrogen atom can significantly alter a molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and overall physicochemical profile, often overcoming liabilities associated with the parent indole scaffold, such as poor solubility or undesirable metabolic pathways.[1][4]

This guide will illuminate the path of the azaindole scaffold from its initial synthesis to its current status as a key component in numerous approved therapeutics, particularly in the realm of kinase inhibition.

Hinge_Binding Conceptual Diagram of 7-Azaindole Hinge Binding cluster_kinase Kinase ATP Binding Pocket hinge Hinge Backbone NH C=O azaindole N-H 7-Azaindole Core N azaindole:n1->hinge:f2 H-Bond azaindole:n7->hinge:f1 H-Bond atp ATP Adenine Ring atp->hinge:f1 atp->hinge:f2 FBDD_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase A 1. Fragment Library Screening (NMR, X-ray, SPR) B 2. Hit Identification (e.g., 7-Azaindole Fragment) Low Potency, High Ligand Efficiency A->B Identifies binders C 3. Structure-Based Design (Co-crystallography) B->C Initiates optimization D 4. Iterative Synthesis (SAR Exploration) C->D Guides chemical synthesis E 5. Potency & Selectivity Improvement D->E Generates new analogs E->C Provides feedback loop F 6. ADME/Tox Profiling (Solubility, Metabolism) E->F Advances potent compounds F->D Identifies liabilities G Lead Candidate (e.g., Vemurafenib) F->G Meets target profile

References

mechanism of action of 4-hydroxy-7-azaindole in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxy-7-Azaindole in Biological Systems

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role as a bioisostere of purines and indoles. This guide provides a detailed examination of the mechanism of action of 7-azaindole derivatives, with a specific focus on the influence of the 4-hydroxy substitution. We will first explore the foundational mechanism of the 7-azaindole core as a premier hinge-binding motif in protein kinases. Subsequently, we will delve into the distinct biological activities conferred by substitution at the C4-position, particularly its role in creating synthetic cytokinin analogues with cytotoxic effects on mammalian cells. This document synthesizes data from structural biology, medicinal chemistry, and cell biology to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecular framework.

Part 1: The 7-Azaindole Core: A Master Key for Kinase Inhibition

The vast majority of biological activities attributed to 7-azaindole derivatives stem from the intrinsic properties of the bicyclic ring system itself.[1][2] Its structure is bioisosteric to the adenine base of ATP, allowing it to function as a highly effective ATP-competitive inhibitor for a wide range of protein kinases.[3][4]

The Hinge-Binding Mechanism

The primary mechanism of action for most 7-azaindole-based inhibitors is their function as a "hinge binder." The ATP-binding pocket of a protein kinase is characterized by a flexible "hinge" region that connects the N- and C-lobes of the kinase domain. This region provides critical hydrogen bond donors and acceptors that anchor the adenine moiety of ATP.

The 7-azaindole scaffold masterfully mimics this interaction. Specifically:

  • The pyrrolic N1-H acts as a hydrogen bond donor.

  • The adjacent pyridinic N7 atom acts as a hydrogen bond acceptor.

This arrangement enables the formation of two conserved hydrogen bonds with the backbone amide and carbonyl groups of amino acids in the hinge region, providing a stable anchor for the inhibitor and blocking the binding of ATP.[4][5] This bidentate interaction is the cornerstone of the high affinity and broad applicability of the 7-azaindole scaffold in kinase inhibitor design.[3]

G cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Core cluster_atp Blocked ATP Binding Site hinge_C C=O hinge_NH N-H azaindole N-H Pyrrole Pyridine N hinge_NH->azaindole:N7 H-bond (acceptor) azaindole:N1->hinge_C H-bond (donor) ATP_Site ATP Pocket azaindole->ATP_Site  Occupies & Blocks

Figure 1: General binding mode of the 7-azaindole scaffold to the kinase hinge region, preventing ATP binding.

A Scaffold for Diverse Kinase Targets

The 7-azaindole framework has been successfully incorporated into inhibitors targeting a vast array of kinases across the human kinome, demonstrating its versatility. Notable examples include inhibitors of:

  • BRAF: Vemurafenib, an FDA-approved drug for melanoma, is a landmark example of a 7-azaindole-based kinase inhibitor.[6]

  • PI3Kγ: Numerous potent and selective inhibitors of phosphoinositide 3-kinase γ utilize the 7-azaindole core.[7]

  • CDK9/CyclinT & Haspin: Derivatives have been developed as dual inhibitors for these oncology targets.

  • CSF1R: Pexidartinib is an approved inhibitor of colony-stimulating factor 1 receptor.[6]

This broad applicability underscores that the core mechanism is conserved, with substitutions on the ring system—such as at the C4 position—serving to fine-tune potency, selectivity, and pharmacokinetic properties.

Part 2: The Role of C4-Substitution: Cytokinin-like Activity and Cytotoxicity

While the kinase hinge-binding mechanism is dominant, substitutions on the 7-azaindole ring can introduce novel biological activities. Research into 4-substituted derivatives has revealed a distinct mechanism of action related to cytokinin analogues, leading to cytotoxic effects in mammalian cells.[8]

Bioisosterism with Cytokinins

Cytokinins are a class of N6-substituted adenine derivatives that act as plant hormones.[8] However, these molecules and their synthetic analogues have also been shown to influence key cellular processes in mammals, including apoptosis and cell differentiation.[8][9] The structural similarity between the 4-substituted 7-azaindole core and the N6-substituted adenine structure of cytokinins forms the basis of this activity.

A key study by Guillard et al. focused on the synthesis of 4-amino-substituted 7-azaindole derivatives as cytokinin analogues.[8] This work provides the most direct evidence for the biological role of C4-substitution.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for these cytokinin-mimicking 7-azaindole derivatives is the induction of cytotoxicity in cancer cell lines. In a study using human myeloblastic leukemia (HL-60) cells, 4-phenylamino- and 4-phenethylamino-pyrrolo[2,3-b]pyridine derivatives demonstrated significant cytotoxic activity.[8]

While the precise intracellular targets mediating this effect are not fully elucidated, the activity is consistent with the known effects of some cytokinin analogues on mammalian cells, which can include:

  • Modulation of Cyclin-Dependent Kinases (CDKs): Several cytokinin derivatives are known to inhibit CDKs, leading to cell cycle arrest and apoptosis.

  • Induction of the Intrinsic Apoptotic Pathway: This involves mitochondrial dysfunction and the activation of caspases.

The this compound molecule fits within this chemical class. The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, potentially mediating interactions with a different set of biological targets than the unsubstituted core, leading to these distinct cytotoxic effects.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of 7-azaindole derivatives highlight the importance of the substitution pattern. While positions 1, 3, and 5 are often modified to enhance kinase inhibitory potency, the C4 position is less commonly explored in that context.[10][11] However, the work on cytokinin analogues demonstrates that C4-substituents are critical for inducing cytotoxicity.[8] The introduction of different alkoxy groups at the C4 position has also been shown to increase the activity of certain kinase inhibitors, suggesting this position is crucial for modulating target engagement and biological response.[5]

Part 3: Experimental Protocols & Methodologies

To investigate the dual mechanisms of action of a this compound derivative, a two-pronged experimental approach is required.

Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring the ATP-competitive inhibition of a target kinase.

Objective: To determine the IC50 value of this compound against a specific protein kinase (e.g., BRAF, PI3K).

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in kinase reaction buffer.

    • Prepare serial dilutions of the this compound test compound in reaction buffer (e.g., from 100 µM to 1 pM).

    • Prepare a 2X ATP solution at a concentration relevant for the target kinase (often near its Km value).

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven light-producing reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

References

theoretical and computational studies of 4-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Hydroxy-7-Azaindole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 7-azaindole scaffold is a cornerstone in both photophysical research and modern medicinal chemistry, renowned for its unique electronic properties and its role as a privileged structure in kinase inhibitors. This guide outlines a comprehensive theoretical and computational framework for the investigation of a specific, high-potential derivative: this compound. While the parent compound, 7-azaindole, is known for its solvent-assisted excited-state proton transfer (ESIPT), the introduction of a hydroxyl group at the C4 position is hypothesized to unlock a direct, intramolecular proton transfer pathway. This fundamental change could yield novel fluorescent probes with large Stokes shifts and create new interaction points for drug-receptor binding. This whitepaper details the requisite computational methodologies, from quantum mechanical calculations of its photophysics to molecular dynamics simulations of its potential as a kinase inhibitor, providing a roadmap for researchers and drug development professionals to unlock its full potential.

Introduction: The 7-Azaindole Scaffold and the Impact of C4-Hydroxylation

The 7-azaindole moiety, a bioisostere of tryptophan, has garnered significant attention for its fascinating photophysical behavior and its utility in drug design.[1][2] Its defining characteristic is the ability to form hydrogen-bonded dimers that, upon electronic excitation, undergo a cooperative double proton transfer, resulting in a tautomeric form with a dramatically red-shifted fluorescence emission.[3][4] This phenomenon, known as Excited-State Double Proton Transfer, has made 7-azaindole a model system for studying proton transfer in biological systems.[5]

In medicinal chemistry, the 7-azaindole core is celebrated as an exceptional "hinge-binding" motif for kinase inhibitors.[6] It mimics the adenine portion of ATP, forming two critical hydrogen bonds with the backbone of the kinase hinge region, a mechanism exemplified by the FDA-approved melanoma drug, Vemurafenib.[2]

The introduction of a hydroxyl group at the C4 position fundamentally alters the molecule's topology by creating adjacent, intramolecular proton donor (-OH) and acceptor (pyridinic N7) sites. This structural feature suggests the potential for a direct Excited-State Intramolecular Proton Transfer (ESIPT), a process that does not require dimerization or specific solvent arrangements. Such a mechanism could lead to a highly sensitive fluorescent probe. Furthermore, this new functional group provides an additional hydrogen bond donor/acceptor, which could be exploited to achieve enhanced binding affinity and selectivity in drug design.

Part I: A Computational Framework for Elucidating Photophysical Properties

To fully characterize the electronic and photophysical behavior of this compound, a multi-step computational approach is essential. This workflow is designed to model the molecule's ground and excited states, predict its spectral properties, and map the critical ESIPT pathway.

G cluster_0 Ground State Analysis cluster_1 Excited State Analysis A 1. Geometry Optimization & Tautomerism (DFT: B3LYP-D3/ωB97X-D) B Calculate Relative Energies (ΔE_GS) A->B C 2. Vertical Excitations (Absorption) (TD-DFT) B->C Optimized Geometries D 3. ESIPT Pathway Mapping (PES Scan) C->D E Locate Excited State Minima (Normal & Tautomer) D->E F Locate Transition State (TS) D->F G Calculate Emission & Barrier (ΔE_ES, ΔE‡_ESIPT) E->G F->G G A 1. Target Selection & Preparation (e.g., B-RAF kinase, PDB ID) C 3. Molecular Docking (Scoring & Pose Selection) A->C B 2. Ligand Preparation (Energy Minimization) B->C D 4. System Setup for MD (Solvation, Ionization) C->D Best Docked Pose E 5. Molecular Dynamics Simulation (100 ns) D->E F 6. Trajectory Analysis (RMSD, H-Bonds, Binding Energy) E->F

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-hydroxy-7-azaindole

This compound, also known as 1H-pyrrolo[3,2-b]pyridin-4-ol, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a pyrrole ring fused to a pyridine ring, mimics the purine core of ATP, making it a privileged scaffold for the design of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. A thorough understanding of the structural and electronic properties of this compound is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, providing field-proven insights and detailed experimental protocols.

Molecular Structure and Analytical Workflow

The analytical workflow for the spectroscopic characterization of this compound is a systematic process that integrates data from multiple techniques to build a complete structural picture.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Integrated Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons attached to heteroatoms (N-H and O-H). The chemical shifts are influenced by the electron-withdrawing effect of the pyridine nitrogen and the electron-donating effect of the hydroxyl and pyrrole nitrogen groups.

Predicted ¹H NMR Data for this compound (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H, pyrrole)~11.5br s-
H10 (O-H)~9.5br s-
H5~7.8d~5.0
H2~7.2t~2.5
H6~6.8d~5.0
H3~6.5t~2.5

Note: The chemical shifts of N-H and O-H protons are highly dependent on solvent, concentration, and temperature, and often appear as broad singlets.

Interpretation and Causality:

  • Downfield Protons (H5): The proton on the carbon adjacent to the pyridine nitrogen (H5) is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the nitrogen atom.

  • Pyrrole Protons (H2, H3): The protons on the pyrrole ring (H2 and H3) will exhibit characteristic couplings. The electron-rich nature of the pyrrole ring generally results in more upfield chemical shifts compared to benzene.

  • Pyridine Ring Proton (H6): The H6 proton, being further from the pyridine nitrogen than H5, will appear at a more upfield position.

  • Heteroatom Protons (N-H, O-H): The pyrrolic N-H and the phenolic O-H protons are acidic and their chemical shifts can vary significantly. In a polar aprotic solvent like DMSO-d₆, they are likely to be observed as broad singlets at downfield positions due to hydrogen bonding with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4~155
C7a~145
C5~140
C3a~125
C2~120
C6~110
C3~100

Interpretation and Causality:

  • C4 (Carbon bearing the -OH group): This carbon is expected to have the most downfield chemical shift due to the direct attachment of the electronegative oxygen atom.

  • Bridgehead Carbons (C7a, C3a): These quaternary carbons are typically observed in the aromatic region, with their specific shifts influenced by the fusion of the two rings.

  • Pyridine Ring Carbons (C5, C6): The carbon adjacent to the nitrogen (C5) will be more deshielded than C6.

  • Pyrrole Ring Carbons (C2, C3): These carbons will appear at more upfield positions compared to the pyridine carbons, reflecting the higher electron density of the pyrrole ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm for ¹H NMR; 0-160 ppm for ¹³C NMR.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.5 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum will be characterized by absorptions from the O-H, N-H, C-H, C=C, and C-N bonds.

A study on the vibrational spectra of 5-hydroxy-7-azaindole provides valuable insights into the expected vibrational modes of the 4-hydroxy isomer. In the solid state, these molecules are likely to form intermolecular hydrogen bonds, which significantly influence the positions and shapes of the O-H and N-H stretching bands.

Characteristic IR Absorption Bands for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3400-3200Strong, broad
N-H stretch (hydrogen-bonded)3300-3100Medium, broad
Aromatic C-H stretch3100-3000Medium to weak
C=C and C=N stretching1650-1450Medium to strong
C-O stretch (phenol)1260-1180Strong
Aromatic C-H out-of-plane bending900-675Strong

Interpretation and Causality:

  • O-H and N-H Stretching: The presence of broad and strong absorption bands in the 3400-3100 cm⁻¹ region is a clear indication of hydrogen-bonded O-H and N-H groups. The broadness arises from the different hydrogen-bonding environments in the solid state.

  • Aromatic C-H Stretching: The sharp bands just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

  • Fingerprint Region (1650-675 cm⁻¹): This region contains a complex series of absorptions arising from C=C and C=N stretching vibrations, as well as in-plane and out-of-plane bending modes. The pattern of these bands is unique to the molecule and serves as a "fingerprint" for its identification. The strong C-O stretching of the phenolic group is also a key feature in this region.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Expected Mass Spectrometric Data for this compound:

  • Molecular Formula: C₇H₆N₂O

Methodological & Application

Application Notes & Protocols: 4-Hydroxy-7-Azaindole for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Fluorophores

In the dynamic field of fluorescence microscopy, the quest for probes that offer more than just a bright signal is perpetual. We seek fluorophores that are not merely reporters of presence, but sophisticated sensors of the cellular microenvironment. 4-Hydroxy-7-azaindole and its derivatives represent a significant leap in this direction. Unlike conventional fluorophores with a single, static emission wavelength, this compound possesses a unique photophysical property: Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2]

Upon excitation, the molecule can exist in two distinct emissive states—a "normal" form (N) and a tautomeric form (T) created by the intramolecular transfer of a proton.[1] This results in a dual-wavelength emission profile that is exquisitely sensitive to the molecule's immediate surroundings, including solvent polarity, hydrogen-bonding capability, and local pH.[3] This ratiometric response, the ratio of the intensities of the two emission bands, provides a built-in control, making it a powerful tool for quantitative and robust imaging, canceling out variations in probe concentration, illumination intensity, or cell path length.[4]

This guide provides the foundational principles and detailed protocols for leveraging the unique properties of this compound in fluorescence microscopy, targeting applications from high-resolution cell imaging to sensing subtle changes in biological milieus.

Core Principles: The Power of ESIPT

The utility of this compound as a microenvironment sensor is rooted in its ESIPT mechanism. The process can be summarized as follows:

  • Excitation: The molecule absorbs a photon, transitioning from its ground state (N) to an excited "normal" state (N*).

  • Proton Transfer: In the excited state, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen dramatically increase.[1] This facilitates an ultrafast, intramolecular transfer of the hydroxyl proton to the azaindole nitrogen, forming an excited tautomer (T*).[1][5]

  • Dual Emission: Both the N* and T* states can relax to their respective ground states by emitting photons of different wavelengths.

    • N Emission:* Typically in the blue-to-green region of the spectrum.

    • T Emission:* Significantly red-shifted, often in the green-to-yellow region.

The equilibrium between the N* and T* states is highly dependent on the environment. Protic solvents or hydrogen-bond-donating environments can disrupt the intramolecular hydrogen bond necessary for ESIPT, favoring the N* emission.[3][6] Conversely, aprotic or hydrophobic environments promote the ESIPT process, leading to dominant T* emission. This predictable shift allows researchers to map environmental properties within cells and tissues.

ESIPT_Mechanism N Normal (N) T Tautomer (T) N->T GSIPT (rare) N_star Normal (N) N->N_star Excitation (λex) T->N Relaxation N_star->N Fluorescence (λem1) T_star Tautomer (T) N_star->T_star ESIPT (ultrafast) T_star->T Fluorescence (λem2, red-shifted)

Caption: The Jablonski diagram for this compound's ESIPT process.

Photophysical Properties & Instrumentation

To effectively use this compound, understanding its spectral properties is critical. While specific values can vary with conjugation and environment, the parent scaffold provides a general guideline.

PropertyTypical ValueScientific Note
Max Absorption (λex) ~320-360 nmCan be excited with common DAPI or UV filter sets. Two-photon excitation is also highly effective.
Normal Emission (λem1) ~380-450 nmThis emission is favored in polar, protic environments like the cytosol.
Tautomer Emission (λem2) ~480-550 nmThis red-shifted emission is enhanced in nonpolar environments, such as within lipid droplets or membranes.
Molar Extinction Coeff. (ε) 10,000 - 30,000 M⁻¹cm⁻¹Varies with derivative; indicates moderate-to-good light absorption.
Quantum Yield (Φ) 0.02 - 0.6Highly environment-dependent. For instance, the quantum yield of 7-azaindole itself can increase dramatically upon modification to prevent dimer formation.[7][8]
Fluorescence Lifetime (τ) 0.5 - 5 nsThe lifetime can also differ between the N* and T* states, offering another dimension for advanced microscopy (FLIM).

Instrumentation Requirements:

  • Microscope: An epifluorescence or confocal microscope equipped with a UV or violet laser line (e.g., 355 nm, 405 nm) for excitation.

  • Filter Sets:

    • Excitation: A filter that allows transmission in the 340-380 nm range.

    • Emission: Two distinct emission filters are required for ratiometric imaging. For example:

      • Channel 1 (N*): 400-460 nm

      • Channel 2 (T*): 500-560 nm

  • Detector: A sensitive camera (sCMOS, EMCCD) or photomultiplier tubes (PMTs) capable of detecting both emission channels simultaneously or sequentially.

  • Software: Image analysis software (e.g., ImageJ/Fiji, MATLAB) capable of basic arithmetic operations on images to calculate the ratiometric image (Channel 2 / Channel 1).

Experimental Protocols

Scientist's Note: The following protocols are robust starting points. The optimal probe concentration, incubation time, and buffer conditions must be determined empirically for each cell type and experimental goal.

Protocol 1: Live-Cell Ratiometric Imaging of Microenvironments

This protocol uses this compound to visualize and quantify differences in polarity/hydrophobicity within live cells, such as distinguishing between the cytosol and lipid droplets.

A. Reagent Preparation

  • Stock Solution (10 mM): Dissolve this compound in anhydrous, spectroscopy-grade dimethyl sulfoxide (DMSO).

    • Rationale: DMSO is a water-miscible organic solvent that ensures the probe is fully dissolved and monomeric. Using an anhydrous solvent prevents premature degradation or aggregation.

  • Working Solution (5-20 µM): On the day of the experiment, dilute the 10 mM stock solution into a serum-free culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Rationale: Serum proteins can bind to hydrophobic probes, increasing background fluorescence. The final concentration should be titrated to achieve bright staining with minimal cytotoxicity.

B. Staining Procedure

  • Culture cells to 60-80% confluency on glass-bottom dishes suitable for high-resolution imaging.

  • Aspirate the culture medium and wash the cells once with pre-warmed (37°C) PBS.

  • Add the probe working solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.

  • Aspirate the staining solution and wash the cells twice with pre-warmed imaging buffer to remove unbound probe.

  • Add fresh, pre-warmed imaging buffer to the cells. You are now ready for imaging.

C. Image Acquisition & Analysis

  • Place the dish on the microscope stage, ensuring the environment is maintained at 37°C.

  • Using the appropriate excitation source (e.g., 360 nm), acquire two separate images sequentially:

    • Image 1 (N form):* Collect emission from ~400-460 nm.

    • Image 2 (T form):* Collect emission from ~500-560 nm.

  • Data Analysis:

    • Perform background subtraction on both images.

    • Generate a ratiometric image by dividing Image 2 by Image 1 on a pixel-by-pixel basis.

    • Apply a pseudocolor lookup table (LUT) to the ratio image to visually represent the differences in environmental polarity. High ratio values (hot colors) correspond to hydrophobic regions, while low ratio values (cool colors) indicate more polar, aqueous environments.

Workflow_LiveCell cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Seed Cells on Glass-Bottom Dish C Wash Cells (PBS) A->C B Prepare Staining Solution (5-20 µM) D Incubate with Probe (15-45 min, 37°C) B->D C->D E Wash to Remove Excess Probe D->E F Excite at ~360 nm E->F G Acquire Channel 1 (N* form, ~430 nm) F->G H Acquire Channel 2 (T* form, ~530 nm) F->H I Calculate Ratio Image (Ch2 / Ch1) G->I H->I J Apply Pseudocolor LUT & Quantify I->J

Caption: Workflow for ratiometric live-cell imaging.

Protocol 2: Fixed-Cell Staining

This protocol is for applications where live-cell imaging is not required or when co-staining with antibody-based probes.

A. Cell Fixation and Permeabilization

  • Culture and wash cells as described in Protocol 1.

  • Fixation: Aspirate PBS and add 4% paraformaldehyde (PFA) in PBS. Incubate for 15 minutes at room temperature.

    • Rationale: PFA cross-links proteins, preserving cellular morphology.

  • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, add 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Rationale: Triton X-100 is a detergent that creates pores in cellular membranes, allowing the probe to access internal compartments.

  • Wash cells three times with PBS.

B. Staining and Mounting

  • Prepare a 10-50 µM working solution of this compound in PBS.

  • Add the staining solution to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash cells three times with PBS to remove unbound probe.

  • Mount the coverslip using an appropriate mounting medium (a low-fluorescence formulation is recommended). Seal the coverslip.

  • Proceed with image acquisition as described in Protocol 1.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal - Probe concentration too low.- Incubation time too short.- Photobleaching.- Incorrect filter sets.- Increase probe concentration in increments.- Increase incubation time.- Use an anti-fade mounting medium for fixed cells. Minimize light exposure.- Verify excitation and emission filter compatibility with the probe's spectra.
High Background - Probe concentration too high.- Insufficient washing.- Probe aggregation.- Decrease probe concentration.- Increase the number and duration of wash steps.- Ensure the stock solution is fully dissolved. Briefly sonicate if necessary.
Ratio Image is Noisy - Low signal in one or both channels.- Increase laser power or camera exposure time (balance against phototoxicity/bleaching).- Use a higher numerical aperture (NA) objective.
Cellular Toxicity - Probe concentration too high.- Prolonged incubation.- DMSO concentration too high.- Perform a dose-response curve to find the optimal non-toxic concentration.- Reduce incubation time.- Ensure the final DMSO concentration in the medium is <0.1%.

References

Application Notes and Protocols: The Strategic Use of 4-Hydroxy-7-Azaindole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Within the landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a "privileged structure."[3][4][5] Its bioisosteric resemblance to the purine core of ATP allows it to function as an excellent hinge-binding motif, forming key hydrogen bonds within the ATP-binding site of kinases.[3][4][6][7] The strategic placement of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities, improves aqueous solubility, and confers favorable physicochemical and pharmacokinetic properties compared to its indole counterpart.[5][8]

This application note focuses on a specific, functionalized derivative, 4-hydroxy-7-azaindole , and its application in kinase inhibition assays. The introduction of a hydroxyl group at the 4-position offers a valuable vector for further chemical modification and can participate in additional hydrogen bonding interactions within the kinase active site, potentially enhancing both potency and selectivity.[9][10][11] This guide provides an in-depth look at the mechanistic basis for its use and detailed protocols for its characterization in common kinase assay formats.

Mechanism of Action: The Hinge-Binding Advantage

The efficacy of 7-azaindole-based inhibitors stems from their ability to mimic the binding of adenine in ATP to the kinase hinge region.[5] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole core form a bidentate hydrogen bond pattern with the backbone amide and carbonyl groups of the hinge residues.[4][6] This interaction anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to explore other regions of the ATP pocket, thereby driving potency and selectivity.

The this compound variant retains this critical hinge-binding capability. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with residues near the hinge region, further stabilizing the inhibitor-kinase complex.

cluster_0 ATP Binding Pocket hinge_region Kinase Hinge Region substrate Protein Substrate hinge_region->substrate Positions ATP atp ATP atp->hinge_region Binds azaindole This compound Inhibitor azaindole->hinge_region Competitively Binds (H-Bonds) phosphate Phosphorylation substrate->phosphate Phosphorylated caption Competitive Inhibition by this compound

Figure 1: Competitive binding of this compound to the kinase hinge region.

Quantitative Analysis of 7-Azaindole Derivatives

The 7-azaindole scaffold has been successfully incorporated into numerous potent kinase inhibitors. The following table provides a comparative look at the inhibitory potency (IC50 values) of various 7-azaindole derivatives against different kinases, illustrating the versatility of this chemical class.

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
7-Azaindole Derivatives Other Kinase Inhibitors
7-azaindole derivative 97JAK21StaurosporinePKC0.7
7-azaindole derivative 164CDK17DasatinibAbl<1
7-azaindole derivative 164CDK23SunitinibVEGFR29
C-3 aryl-7-azaindole 94JAK2260ErlotinibEGFR2
6-azaindole derivative 178cVEGFR248GefitinibEGFR33
7-azaindole analogue 178dVEGFR237SorafenibB-Raf22
Note: IC50 values are highly dependent on assay conditions and should be used for comparative purposes within the same study. Data compiled from multiple sources for illustrative purposes.[12]

Experimental Protocols for Kinase Inhibition Assays

The following protocols are designed as robust starting points for characterizing the inhibitory activity of this compound derivatives. They are based on widely used assay technologies and can be adapted for various kinase targets.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a homogeneous, high-throughput compatible method.[13]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate light in a luciferase-based reaction. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

start Start step1 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) start->step1 step2 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step1->step2 Incubate (e.g., 60 min) step3 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step2->step3 Incubate (e.g., 40 min) step4 4. Measure Luminescence step3->step4 Incubate (e.g., 30-60 min) end End step4->end

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted compound or DMSO (for control wells) to the wells of a white assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate Kinase Reaction:

    • Add 5 µL of 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Include controls: "no inhibitor" (DMSO vehicle) and "no enzyme" (kinase buffer).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.

  • ADP Detection and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Fluorescence-Based Kinase Assay (HTRF® Format)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665).[13]

Principle: A biotinylated substrate is phosphorylated by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase buffer

  • HTRF® Detection Reagents (e.g., Eu³⁺-cryptate labeled anti-phospho antibody, Streptavidin-XL665)

  • HTRF®-compatible microplate reader

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the this compound derivative as described in Protocol 1. Prepare kinase, biotinylated substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a suitable assay plate, combine the kinase, biotinylated substrate, and the this compound inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature and time for the kinase.

  • Detection:

    • Stop the reaction by adding a detection buffer containing the Eu³⁺-cryptate labeled anti-phospho-specific antibody and streptavidin-XL665.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals and then determine the percentage of inhibition and IC50 values as described previously.

Trustworthiness and Self-Validation in Protocols

To ensure the integrity of the generated data, each assay must include a comprehensive set of controls:

  • Positive Control (No Inhibitor): This well contains the kinase, substrate, ATP, and vehicle (DMSO), representing 0% inhibition and defining the upper limit of the assay window.

  • Negative Control (No Enzyme): This well contains the substrate, ATP, and vehicle but no kinase. This control measures the background signal of the assay.

  • Reference Inhibitor: A known inhibitor of the target kinase should be run in parallel as a positive control for inhibition, validating the assay's ability to detect inhibitory activity.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for an assay.

Conclusion and Future Directions

This compound represents a valuable starting point and a versatile scaffold for the development of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, combined with the potential for further functionalization via the hydroxyl group, makes it an attractive candidate for medicinal chemistry campaigns. The protocols detailed in this application note provide a solid foundation for researchers to accurately and efficiently determine the inhibitory potency and selectivity of this compound derivatives. By employing these robust and well-controlled assay methodologies, scientists in drug discovery can confidently advance promising compounds through the development pipeline.

References

Application Note: Leveraging 4-hydroxy-7-azaindole for the Elucidation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Navigating the Protein Interactome with Precision Tools

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease mechanisms, and the discovery of new therapeutics. A significant challenge in this field is the detection and characterization of these often transient and complex interactions within a physiologically relevant context. Ideal molecular probes for this purpose should be minimally perturbative and provide a clear, quantifiable signal upon a binding event.

4-hydroxy-7-azaindole, a structural analog of the amino acid tryptophan, has emerged as a powerful tool in this domain.[1] Its intrinsic fluorescence is exquisitely sensitive to its local microenvironment, making it an exceptional non-covalent probe for monitoring binding events in real-time.[2] Furthermore, its core structure serves as a versatile scaffold that can be chemically modified to create photo-activatable cross-linkers, enabling the covalent capture of interacting partners for definitive identification.

This guide provides a comprehensive overview of the principles and methodologies for using this compound and its derivatives to study PPIs. We will delve into its mechanism as a fluorescent reporter and provide a detailed protocol for determining binding affinities. Additionally, we will explore the conceptual framework and a general protocol for its use in photo-affinity labeling experiments, a technique designed to covalently trap and identify binding partners.

Part 1: The Mechanism of Action of 7-Azaindole Analogs

The utility of this compound stems from its bioisosteric relationship with tryptophan.[3][4] The 7-azaindole scaffold effectively mimics the indole ring of tryptophan, allowing it to act as a surrogate in peptides or to bind to tryptophan-recognizing pockets in proteins. The key distinction is the substitution of a carbon atom at the 7-position with a nitrogen, which fundamentally alters its photophysical properties and creates opportunities for unique experimental applications.[1]

Intrinsic protein fluorescence, primarily from tryptophan residues, is a widely used tool for studying protein conformation and binding.[5][6][7] this compound builds on this principle with enhanced sensitivity.

  • Environmental Sensitivity: The fluorescence emission spectrum and quantum yield of 7-azaindole are highly dependent on the polarity and hydrogen-bonding capability of its environment.[2] When a protein or peptide containing a 7-azaindole probe binds to its partner, the probe's local environment changes. This transition, often from a polar aqueous environment to a more non-polar, hydrophobic interface, results in a measurable change in fluorescence—typically an increase in intensity and a blue shift in the emission wavelength.[6]

  • Fluorescence Quenching: Conversely, if the binding partner brings a quenching group (e.g., an aromatic residue or a specific ligand) into proximity with the excited 7-azaindole, a decrease in fluorescence intensity will be observed.[5][6] This phenomenon, known as fluorescence quenching, is the basis for robust binding assays. By titrating a ligand or binding partner and monitoring the change in fluorescence, one can accurately determine the equilibrium dissociation constant (Kd), a critical measure of binding affinity.[5]

cluster_0 Mechanism of Fluorescence-Based PPI Detection Free Free State (Unbound Protein) Bound Bound State (Protein Complex) Free->Bound + Binding Partner Signal Change in Fluorescence Signal (Intensity and/or Wavelength Shift) Bound->Signal Altered Microenvironment Causes Signal Change

Figure 1: Logical workflow for detecting PPIs using environmentally sensitive fluorescent probes.

While fluorescence assays characterize interactions, photo-affinity labeling (PAL) aims to covalently capture them. This requires modifying the this compound scaffold to include a photo-reactive group.

  • Principle of PAL: A PAL probe contains three essential components: a recognition moiety (the azaindole core), a photo-activatable group (e.g., an azide or diazirine), and often a reporter handle (e.g., an alkyne or biotin for downstream detection).[8]

  • Mechanism: The probe first binds non-covalently to its target protein at the interaction interface. Upon irradiation with UV light of a specific wavelength, the photo-activatable group generates a highly reactive, short-lived species (e.g., a nitrene or carbene).[9] This species rapidly inserts into nearby C-H or N-H bonds of the interacting protein, forming a stable, covalent cross-link. This permanently tethers the two proteins, allowing for subsequent purification and identification via techniques like mass spectrometry. While azido-tryptophan is a known photoaffinity reagent, the 7-azaindole core is an excellent starting point for designing novel probes.[10]

Part 2: Protocols and Methodologies

This protocol describes a standard titration experiment to measure the Kd of a PPI where one partner (the "probe protein," either containing an intrinsic tryptophan/azaindole or labeled with one) exhibits a change in fluorescence upon binding to the other partner (the "ligand").

A. Materials and Reagents

  • Purified Probe Protein (Protein P) at a known concentration.

  • Purified Ligand (Protein L) at a known, higher concentration.

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer does not contain components that absorb at the excitation/emission wavelengths.

  • Spectrofluorometer with temperature control.

  • Quartz cuvette (low volume).

B. Experimental Procedure

  • Instrument Setup:

    • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the probe (for 7-azaindole, typically Ex: ~310 nm, Em: ~370-390 nm, but must be empirically determined).[11][12]

    • Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.

    • Equilibrate the sample holder to the desired experimental temperature (e.g., 25°C).

  • Sample Preparation:

    • Prepare a solution of Protein P in the assay buffer at a concentration well below the expected Kd (e.g., 10-100 nM).

    • Prepare a concentrated stock of Protein L in the same assay buffer. The concentration should be at least 20-50 times the expected Kd to ensure saturation can be reached.

  • Titration:

    • Place a defined volume (e.g., 1 mL) of the Protein P solution into the quartz cuvette.

    • Record the initial fluorescence intensity (F0).

    • Add a small aliquot of the Protein L stock solution to the cuvette. Mix gently by pipetting (avoid introducing bubbles) and allow the system to equilibrate for 1-2 minutes.

    • Record the new fluorescence intensity.

    • Repeat the additions of Protein L, covering a concentration range from approximately 0.1x to 10x the expected Kd.

  • Correction for Inner Filter Effect (if necessary):

    • The ligand itself may absorb light at the excitation or emission wavelengths, causing an artificial decrease in fluorescence.[6]

    • To correct for this, perform a control titration by adding Protein L to a solution of a reference fluorophore (e.g., N-acetyl-tryptophanamide or free this compound) that has similar spectral properties but does not bind the ligand.

    • Use the data from the control titration to generate a correction factor for the primary binding experiment.

C. Data Analysis

  • Correct the raw fluorescence data for dilution at each titration point.

  • If necessary, apply the correction factor for the inner filter effect.

  • Plot the change in fluorescence (ΔF = F0 - F) as a function of the total ligand concentration [L].

  • Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) using non-linear regression software to determine the Kd.

    ΔF = (Bmax * [L]) / (Kd + [L])

    Where Bmax is the maximum change in fluorescence at saturation.

Table 1: Troubleshooting for Fluorescence Binding Assays

ProblemPotential CauseSuggested Solution
No change in fluorescence The probe is not at or near the binding interface.Redesign the protein or peptide to place the probe at the interaction site.
The binding event does not alter the probe's environment.Try a different fluorescent probe or a different labeling site.
Protein Aggregation High protein concentrations; buffer incompatibility.Work at lower concentrations; screen different buffers (pH, salt).
Non-saturating curve Ligand concentration is too low; weak interaction.Use a more concentrated ligand stock; confirm the interaction with another method.
High background signal Contaminants in the buffer or protein samples.Use high-purity reagents; perform dialysis or size-exclusion chromatography on protein preps.

This protocol provides a conceptual framework for using a photo-reactive 7-azaindole derivative to identify an unknown binding partner from a complex mixture (e.g., cell lysate).

step_node step_node action_node action_node analysis_node analysis_node A 1. Incubation (Probe + Protein Mixture) B 2. UV Irradiation (λ = 365 nm) A->B Binding Equilibrium C 3. Covalent Cross-link Formation B->C Reactive Intermediate Formation D 4. Click Chemistry (Add Biotin Tag) C->D Stable Complex E 5. Affinity Purification (Streptavidin Beads) D->E Biotinylated Complex F 6. Elution & Analysis (SDS-PAGE / Mass Spec) E->F Isolate Target

Figure 2: A generalized experimental workflow for a Photo-Affinity Labeling (PAL) experiment.

A. Materials and Reagents

  • Photo-reactive 7-azaindole probe (e.g., with a diazirine and an alkyne handle).

  • Target protein or complex mixture (e.g., cell lysate).

  • UV lamp (e.g., 365 nm LED or mercury lamp).

  • Click chemistry reagents (e.g., Biotin-Azide, copper catalyst, ligands).

  • Streptavidin-conjugated beads for affinity purification.

  • Reagents for SDS-PAGE, Western blotting, and/or mass spectrometry.

B. Experimental Procedure

  • Incubation (Dark):

    • Mix the photo-reactive probe with the protein sample in a suitable buffer.

    • Incubate in the dark to allow the probe to bind to its target(s). The incubation time and temperature should be optimized for the specific interaction.

  • Photo-Cross-linking:

    • Transfer the sample to a UV-transparent plate (e.g., quartz or specific plastics).

    • Irradiate the sample with UV light (typically 350-365 nm for diazirines) for a predetermined time (e.g., 5-30 minutes). This step should be performed on ice to minimize heat-induced damage.

  • Reporter Tag Conjugation (Click Chemistry):

    • To the cross-linked sample, add the click chemistry reagents: Biotin-Azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate to allow the covalent attachment of the biotin tag to the probe's alkyne handle.

  • Affinity Purification:

    • Add streptavidin-coated beads to the sample and incubate to capture the biotinylated protein complexes.

    • Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

  • Analysis:

    • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE. Visualize the captured proteins by silver staining, Coomassie staining, or Western blotting (if an antibody to a suspected partner is available).

    • For unbiased identification, excise the protein band(s) of interest and submit them for analysis by mass spectrometry (e.g., LC-MS/MS).

Conclusion and Future Perspectives

This compound is a remarkably versatile molecule for investigating the intricate world of protein-protein interactions. Its utility as a fluorescent tryptophan analog provides a direct and quantitative method for characterizing binding affinities and kinetics through straightforward fluorescence spectroscopy.[1][13] Moreover, its stable heterocyclic core serves as an ideal foundation for the rational design of more sophisticated tools, such as photo-affinity probes, that can covalently map interaction surfaces and identify binding partners from complex biological systems.[3][14][15][16][17] The continued development and application of 7-azaindole-based methodologies promise to yield significant insights into cellular biology and accelerate the pace of drug discovery.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxy-7-Azaindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its ability to mimic indole and purine systems while offering unique physicochemical properties.[1][2] Specifically, the 4-hydroxy-7-azaindole core is a critical pharmacophore found in numerous potent and selective kinase inhibitors, leveraging its capacity for crucial hydrogen bonding interactions within ATP-binding sites.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust synthesis of this compound derivatives. We will delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols for key transformations, and explain the causality behind experimental choices to ensure reproducible and scalable results.

Strategic Importance in Medicinal Chemistry

The 7-azaindole ring system is bioisosteric to indole, but the introduction of a nitrogen atom into the six-membered ring significantly alters its electronic properties. This modification can lead to improved solubility, metabolic stability, and altered hydrogen bonding capacity, which are highly desirable traits in drug candidates.[1] The 4-hydroxy substituent, in particular, serves as a potent hydrogen bond donor and can be a key anchoring point to the hinge region of many protein kinases.[4] This has made the this compound scaffold a sought-after building block in the development of targeted therapies for oncology and inflammatory diseases.[5][6]

Overview of Synthetic Strategies

The synthesis of functionalized 4-hydroxy-7-azaindoles can be approached through two primary strategic pathways:

  • Late-Stage Functionalization of the 7-Azaindole Core: This common and often practical approach involves first synthesizing a stable, functionalized 7-azaindole intermediate, such as a 4-halo-7-azaindole, followed by the introduction of the hydroxyl group. This strategy allows for the divergent synthesis of various analogs from a common intermediate.

  • De Novo Synthesis from Pre-functionalized Pyridines: This approach involves constructing the bicyclic azaindole ring system from a pyridine starting material that already contains the desired oxygen-based substituent or a precursor.

This guide will focus on the most robust and widely applicable late-stage functionalization strategy, which proceeds via a 4-halo-7-azaindole intermediate. This method offers high flexibility for analog synthesis.

G cluster_0 Strategic Workflow for this compound Derivatives A Commercially Available 7-Azaindole B Step 1: N-Oxidation A->B C Step 2: Halogenation (e.g., POCl₃) B->C D Key Intermediate: 4-Chloro-7-Azaindole C->D E Step 3: Pd-Catalyzed C-O Coupling (Hydroxylation) D->E F Core Scaffold: This compound E->F G Step 4: Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) F->G H Final Drug-like Derivatives G->H

Figure 1: General workflow for synthesizing this compound derivatives via a late-stage functionalization strategy.

Protocol 1: Synthesis of 4-Chloro-7-Azaindole Intermediate

The introduction of a halogen at the C4 position is a critical step that transforms the relatively inert 7-azaindole into a versatile substrate for cross-coupling reactions. The most reliable method involves an N-oxidation followed by a rearrangement reaction with a halogenating agent like phosphorus oxychloride (POCl₃).[7][8]

Mechanistic Rationale

The pyridine nitrogen of 7-azaindole is first oxidized to an N-oxide. This electronic modification activates the C4 position towards electrophilic attack. Treatment with POCl₃ results in the formation of a chloro-adduct on the oxygen, which then undergoes a rearrangement and subsequent elimination to afford the 4-chloro-7-azaindole. Using a mild base like diisopropylethylamine (DIPEA) can improve yields and reaction consistency.[8]

Step-by-Step Experimental Protocol

Step A: N-Oxidation of 7-Azaindole

  • Reagent Setup: To a round-bottom flask, add 7-azaindole (1.0 eq). Dissolve it in a suitable organic solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) (approx. 0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 5-10 °C.

  • Oxidant Addition: Slowly add hydrogen peroxide (50% aq. solution, 1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the reaction at this temperature for 2-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide, which is often used in the next step without further purification.

Step B: Chlorination to 4-Chloro-7-Azaindole

  • Reagent Setup: In a separate, dry round-bottom flask equipped with a reflux condenser, add the crude 7-azaindole-N-oxide (1.0 eq) from the previous step.

  • Solvent/Reagent Addition: Add acetonitrile as a solvent, followed by phosphorus oxychloride (POCl₃, 3.0-5.0 eq). POCl₃ acts as both a reagent and a solvent in some procedures.[7][8]

  • Catalyst Addition: Add diisopropylethylamine (DIPEA, 0.1-0.15 eq) as a catalyst.

  • Reaction Conditions: Heat the mixture to reflux (80-100 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture to a pH of ~8-9 using a saturated sodium bicarbonate solution or aqueous ammonia. This will precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. The crude 4-chloro-7-azaindole can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure solid.

Protocol 2: Palladium-Catalyzed Synthesis of this compound

With the 4-chloro-7-azaindole intermediate in hand, the hydroxyl group can be installed via a palladium-catalyzed C-O cross-coupling reaction. This transformation is highly efficient but requires careful optimization of the catalyst, ligand, and base to achieve high yields.[9][10] Prior protection of the N1-position of the azaindole is often necessary to prevent side reactions and improve solubility.[10] A common and easily removable protecting group is the phenylsulfonyl (PhSO₂) group.

G cluster_0 Palladium-Catalyzed C-O Coupling Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Ligand Exchange (M-OH) C->D E Ar-Pd(II)-OH(Ln) D->E F Reductive Elimination E->F F->A G Ar-OH F->G H Ar-X H->B I M-OH I->D

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-O bond formation.

Step-by-Step Experimental Protocol

Step A: N-Protection of 4-Chloro-7-Azaindole (Optional but Recommended)

  • Reagent Setup: Dissolve 4-chloro-7-azaindole (1.0 eq) in a dry, aprotic solvent like DMF or THF.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

  • Electrophile Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction with water. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-(phenylsulfonyl)-4-chloro-7-azaindole.

Step B: Palladium-Catalyzed Hydroxylation

  • Reagent Setup: To a dry Schlenk tube or microwave vial, add the N-protected 4-chloro-7-azaindole (1.0 eq), a palladium source such as Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand like Xantphos (10 mol%).[10]

  • Base and Hydroxide Source: Add a strong base, typically potassium hydroxide (KOH, 2.0-3.0 eq), which also serves as the hydroxide source.

  • Solvent: Add a high-boiling point polar aprotic solvent such as dioxane or DMF.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 4-24 hours. The use of microwave irradiation can significantly reduce reaction times. Monitor the reaction progress by LC-MS.

  • Work-up and Deprotection: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~6-7. Extract with ethyl acetate. The acidic workup often cleaves the phenylsulfonyl protecting group in situ. If the protecting group remains, it can be removed by treating the crude product with a base like NaOH in methanol/water.

  • Purification: Concentrate the organic layers and purify the residue by flash column chromatography or preparative HPLC to yield the final this compound product.

Optimization of C-O Coupling Conditions

The success of the palladium-catalyzed hydroxylation is highly dependent on the choice of reaction components. The following table summarizes typical conditions and considerations.

ComponentCommon ChoicesRationale & Key Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) species.
Ligand Xantphos, RuPhos, DavePhosBulky, electron-rich biaryl phosphine ligands are crucial. They promote the difficult reductive elimination step to form the C-O bond and prevent catalyst decomposition.[10]
Base KOH, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required to facilitate the catalytic cycle. The choice can significantly impact yield.[9][10]
Solvent Dioxane, Toluene, DMFHigh-boiling point, polar aprotic solvents are necessary to achieve the required reaction temperatures and solubilize the reagents.
N-Protecting Group PhSO₂, SEM, BocProtection of the pyrrole nitrogen prevents competitive N-arylation and other side reactions. The protecting group must be stable to the reaction conditions and easily removable.

Conclusion and Future Perspectives

The synthetic routes outlined in these protocols provide a robust and flexible platform for the generation of this compound derivatives for drug discovery programs. The late-stage functionalization approach via a 4-halo intermediate is particularly powerful, enabling the rapid creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future work in this area may focus on developing more direct C-H activation methods to install the 4-hydroxy group, potentially shortening the synthetic sequence and improving overall efficiency. As the demand for highly specific kinase inhibitors continues to grow, the mastery of these synthetic techniques will remain an invaluable asset for medicinal chemists.

References

Application Notes and Protocols: Incorporation of 4-Hydroxy-7-Azaindole into DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biology with Designer Nucleobases

The study of nucleic acid structure, dynamics, and interactions with proteins is fundamental to understanding biological processes. Fluorescent nucleobase analogs are powerful tools that provide site-specific spectroscopic information without significantly perturbing the native DNA or RNA structure. 7-Azaindole and its derivatives are particularly noteworthy as bioisosteres of purines, exhibiting unique photophysical properties that are highly sensitive to their local environment.[1][2] This sensitivity makes them exceptional probes for investigating DNA duplex stability, DNA-protein interactions, and enzymatic mechanisms.[3][4][5]

This guide focuses on 4-hydroxy-7-azaindole (4HO-7AI), a derivative with enhanced potential for probing molecular interactions. We provide a comprehensive overview, from the chemical synthesis of the necessary phosphoramidite building block to its incorporation into DNA oligonucleotides and subsequent application in biophysical assays. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the technical foundation to leverage this versatile fluorescent probe in their work.

Part I: Synthesis of this compound Phosphoramidite

The cornerstone of incorporating any modified base into DNA via automated solid-phase synthesis is the preparation of its corresponding phosphoramidite derivative. This multi-step process requires careful control of reaction conditions and purification at each stage. The general strategy involves the synthesis of the 4-substituted azaindole core, glycosylation with a protected deoxyribose sugar, protection of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.

Synthetic Workflow Overview

The synthesis begins with a suitable 7-azaindole precursor and proceeds through four major transformations to yield the final phosphoramidite building block ready for DNA synthesis.

G cluster_0 Synthesis of this compound Phosphoramidite A 1. Synthesis of 4-Substituted-7-Azaindole B 2. Glycosylation with Protected Deoxyribose A->B Attach Sugar C 3. 5'-Hydroxyl Protection (DMT-Cl) B->C Protect 5'-OH D 4. 3'-Phosphitylation C->D Activate 3'-OH E Final Product: 4HO-7AI Phosphoramidite D->E Ready for Synthesis

Figure 1: General workflow for the synthesis of the this compound phosphoramidite building block.

Protocol 1: Synthesis of 1′-(4-Hydroxy-7-azaindolyl)-5′-O-(4,4′-dimethoxytrityl)-2′-deoxy-D-riboside-3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite

This protocol is adapted from established methods for synthesizing analogous 7-azaindole phosphoramidites.[3] It assumes the availability of a 4-alkoxy-7-azaindole starting material, which can be synthesized via known routes.[6] The hydroxyl group at the 4-position must be protected (e.g., as a methoxy or benzyloxy ether) throughout the synthesis and is typically deprotected during the final oligonucleotide cleavage and deprotection step.

Step 1: Glycosylation

  • Rationale: Covalently attaches the deoxyribose sugar to the N1 position of the azaindole ring system.

  • Dry 4-methoxy-7-azaindole (1.0 equiv) in vacuo over P₂O₅ overnight.

  • Dissolve in anhydrous acetonitrile.

  • Add 1-(α)-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribose (1.1 equiv).

  • Stir the reaction at room temperature under an inert atmosphere (N₂ or Ar) for 24-48 hours, monitoring by TLC.

  • Upon completion, evaporate the solvent and purify the resulting protected nucleoside by silica gel chromatography to yield the β-anomer.

Step 2: Hydrolysis of Toluoyl Protecting Groups

  • Rationale: Removes the protecting groups from the 3' and 5' hydroxyls of the sugar, making them available for subsequent reactions.

  • Dissolve the product from Step 1 in methanol containing sodium methoxide (0.4 equiv).

  • Stir at room temperature for 4-6 hours.

  • Neutralize the reaction with acetic acid and evaporate the solvent.

  • Purify the crude product by silica gel chromatography to yield the deprotected nucleoside.

Step 3: 5'-O-Dimethoxytritylation

  • Rationale: Selectively protects the primary 5'-hydroxyl group with the acid-labile dimethoxytrityl (DMT) group. This group is essential for purification and for the automated DNA synthesis cycle.[7]

  • Co-evaporate the deprotected nucleoside from Step 2 with anhydrous pyridine twice.

  • Dissolve in anhydrous pyridine and add 4-(N,N-dimethylamino)-pyridine (DMAP, 0.1 equiv).

  • Add 4,4′-dimethoxytrityl chloride (DMT-Cl, 1.1 equiv) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction with cold methanol.

  • Extract the product using dichloromethane and wash with 5% aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.

Step 4: 3'-O-Phosphitylation

  • Rationale: Introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position, creating the final building block for oligonucleotide synthesis.

  • Dry the DMT-protected nucleoside from Step 3 in vacuo.

  • Dissolve in anhydrous dichloromethane under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Slowly add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 equiv) at 0°C.

  • Stir for 2 hours at room temperature.

  • Quench with methanol, extract with dichloromethane, and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography (pre-treated with triethylamine) to yield the final phosphoramidite as a white foam. The product should be confirmed by ³¹P-NMR, which will show two signals around 149 ppm.[3]

Part II: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the 4HO-7AI phosphoramidite into a DNA sequence is achieved using a standard automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[7]

The Synthesis Cycle

Each nucleotide addition involves a four-step cycle. While standard coupling times are often sufficient, modified bases may require extended coupling times to achieve high efficiency.[8]

G cluster_0 Automated DNA Synthesis Cycle A 1. Detritylation (Acid Wash) B 2. Coupling (Add 4HO-7AI Amidite) A->B Exposes 5'-OH C 3. Capping (Block Failures) B->C Forms Phosphite Triester D 4. Oxidation (Stabilize Linkage) C->D Prevents Extension D->A Ready for Next Cycle

Figure 2: The four-step cycle for phosphoramidite-based solid-phase DNA synthesis.

Protocol 2: Incorporation, Cleavage, and Deprotection
  • Preparation: Dissolve the 4HO-7AI phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration (e.g., 0.1 M). Install the bottle on a designated port on the DNA synthesizer.

  • Synthesis: Program the desired DNA sequence into the synthesizer. For the position containing 4HO-7AI, it is advisable to use an extended coupling time (e.g., 300-600 seconds) to ensure maximum coupling efficiency.[8] The synthesizer will automatically perform the detritylation, coupling, capping, and oxidation steps for each cycle.

  • Cleavage and Deprotection:

    • Transfer the solid support (CPG) containing the full-length oligonucleotide to a screw-cap vial.

    • Add concentrated ammonium hydroxide (or a mixture of NH₄OH/methylamine, depending on other protecting groups used).

    • Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the standard DNA bases (e.g., isobutyryl for G, benzoyl for A and C). This step will also deprotect the 4-position hydroxyl group if it was protected as a base-labile ether.

    • Cool the vial, centrifuge, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate to dryness.

Part III: Purification and Characterization of Modified Oligonucleotides

Purification is essential to remove truncated sequences (failures) and other impurities. Characterization confirms the identity and purity of the final product.

Protocol 3: Purification by Reverse-Phase HPLC
  • Rationale: High-Performance Liquid Chromatography (HPLC) separates the full-length, DMT-on oligonucleotide from shorter, DMT-off failure sequences based on hydrophobicity.

  • Sample Preparation: Re-suspend the crude, dried oligonucleotide pellet in sterile, nuclease-free water.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Method: Run a gradient of increasing acetonitrile concentration. The desired DMT-on product is more hydrophobic and will elute later than the failure sequences.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • Detritylation: Add 80% acetic acid to the collected fraction and let it stand for 30 minutes to remove the DMT group.

  • Desalting: Purify the final product using a desalting column or cartridge to remove salts and yield the pure oligonucleotide.

Characterization Methods
  • Mass Spectrometry: Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to verify the molecular weight of the final oligonucleotide. The observed mass should match the calculated theoretical mass.

  • UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀).

  • Fluorescence Spectroscopy: Characterize the photophysical properties of the incorporated 4HO-7AI probe.

    • Dissolve the purified oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).

    • Record the fluorescence excitation and emission spectra. For the related 7-azaindole, excitation is typically around 300-310 nm, with emission near 380-390 nm.[3][4]

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate or indole).

Property7-Azaindole (7aIn) Example[3][4]Expected for 4HO-7AI
Excitation Max (nm) ~300To be determined empirically (~310-330 nm)
Emission Max (nm) ~386 (free), ~379 (in DNA)To be determined empirically (~390-420 nm)
Quantum Yield (Φ) 0.023 (free), 0.53 (glycosylated), 0.016 (in dsDNA)Expected to be high for the free nucleoside and quenched upon incorporation into DNA.
Table 1: Example photophysical properties of the parent compound 7-azaindole and expected trends for this compound. The fluorescence of these probes is often significantly quenched by base stacking within the DNA duplex, a property that is useful for sensing conformational changes.

Part IV: Applications in Biophysical Studies

The sensitivity of 4HO-7AI's fluorescence to its environment makes it a powerful tool for studying DNA properties and interactions.

Application 1: Monitoring DNA Duplex Stability

The fluorescence of 7-azaindole analogs is typically quenched when stacked within a stable DNA duplex and increases upon duplex melting into single strands.[3][4] This property can be used to determine the melting temperature (Tₘ) of a DNA duplex.

G cluster_0 Low Temp: Duplex State cluster_1 High Temp: Melted State A Double Helix (Probe Stacked) Fluorescence: LOW (Quenched) B Single Strands (Probe Unstacked) Fluorescence: HIGH A->B Heat (Increase Temp) B->A Cool (Decrease Temp)

Figure 3: Principle of using an environmentally sensitive probe like 4HO-7AI to monitor DNA thermal denaturation.

Protocol 4: DNA Thermal Melting (Tₘ) Analysis

  • Place the sample in a fluorometer equipped with a temperature-controlled cuvette holder.

  • Set the excitation wavelength and monitor the fluorescence emission at its maximum.

  • Slowly increase the temperature (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C), recording the fluorescence intensity at each step.

  • Plot the fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the transition in this curve.

Application 2: Probing DNA-Protein Interactions

Changes in fluorescence anisotropy or intensity upon protein binding can be used to quantify binding affinity (Kₐ) and stoichiometry.[5]

Protocol 5: Fluorescence Anisotropy Titration

  • Rationale: Anisotropy measures the rotational freedom of the fluorophore. A small, rapidly tumbling labeled DNA has low anisotropy. When bound by a large protein, the complex tumbles much more slowly, resulting in a significant increase in anisotropy.[5][9]

  • Measure the initial fluorescence anisotropy of the free DNA.

  • Perform a serial titration by adding increasing concentrations of the protein of interest to the DNA solution.

  • After each addition, allow the system to equilibrate and measure the fluorescence anisotropy.

  • Plot the change in anisotropy as a function of the total protein concentration.

  • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site specific binding model) to determine the dissociation constant (Kₔ).

Protein Conc. (nM)Anisotropy (r)
00.085
100.110
250.145
500.180
1000.215
2000.235
4000.245
8000.248
Table 2: Example data from a fluorescence anisotropy titration experiment. The data shows a clear saturation curve as the protein binds to the labeled DNA.

Conclusion

This compound is a versatile fluorescent probe that can be readily incorporated into synthetic DNA oligonucleotides using standard phosphoramidite chemistry. Its environmentally sensitive fluorescence provides a powerful, site-specific readout for a wide range of applications, including the analysis of nucleic acid thermodynamics and the quantitative study of DNA-protein interactions. The protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and utilize these powerful molecular tools to gain deeper insights into complex biological systems.

References

using 4-hydroxy-7-azaindole to study enzyme kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Use of 4-Hydroxy-7-Azaindole in the Development of Continuous, Real-Time Enzyme Kinetic Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Limitations of Endpoint Assays

The study of enzyme kinetics is fundamental to understanding biological pathways and is a cornerstone of drug discovery. Traditional methods, such as radioisotope-based endpoint assays, provide a snapshot of enzyme activity but are discontinuous, labor-intensive, and often generate hazardous waste. The development of continuous, real-time assays is crucial for high-throughput screening (HTS) and for elucidating complex kinetic behaviors like slow binding inhibition.

This compound emerges as a powerful tool in this context. It is a fluorescent probe whose unique photophysical properties are directly modulated by enzymatic activity, specifically phosphorylation. As a structural analog of tyrosine and a bioisostere of the purine core of ATP, it is an ideal substrate for many protein kinases.[1][2] This application note provides a comprehensive guide to the mechanism, application, and detailed protocols for using this compound to perform continuous, real-time kinetic analysis of protein kinases.

The Scientific Principle: Modulation of Excited-State Proton Transfer

The utility of this compound as a kinetic probe is rooted in a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).

  • The Ground State: In its ground state, the molecule exists predominantly in its normal (N) form.

  • Excitation and Dual Emission: Upon excitation with UV light, the molecule can emit fluorescence from two different states. A portion emits "normal" fluorescence at a shorter wavelength (~380-400 nm). However, a rapid intramolecular proton transfer can occur from the N1-pyrrole position to the N7-pyridine position, forming an excited tautomer (T*).[3] This tautomer then relaxes by emitting fluorescence at a significantly longer, red-shifted wavelength (~500 nm).[4]

  • The "Off Switch" - Phosphorylation: When a kinase transfers a phosphate group from ATP to the 4-hydroxy position, the resulting phosphate ester is bulky and electron-withdrawing. This modification fundamentally disrupts the electronic environment required for efficient ESIPT. Consequently, the formation of the excited tautomer is suppressed.

This enzymatic "off switch" for the tautomer emission forms the basis of the assay. The kinase reaction can be monitored in real-time by observing the decrease in the long-wavelength tautomer fluorescence or, more robustly, by measuring the ratio of the normal-to-tautomer emission intensities.

cluster_0 This compound (Substrate) cluster_1 Phosphorylated Product Probe_GS Ground State (N) Probe_ES Excited State (N*) Probe_GS->Probe_ES Excitation (λex) Kinase Kinase + ATP Probe_ES->Probe_GS Normal Fluorescence (~390 nm) Probe_T Tautomer State (T*) Probe_ES->Probe_T ESIPT Probe_T->Probe_GS Tautomer Fluorescence (~500 nm) Prod_GS Ground State (P-N) Prod_ES Excited State (P-N*) Prod_GS->Prod_ES Excitation (λex) Prod_ES->Prod_GS Normal Fluorescence (~390 nm) Kinase->Prod_GS Phosphorylation

Figure 1. Mechanism of fluorescence modulation by phosphorylation.

Core Applications & Advantages

The unique mechanism of this compound provides several distinct advantages for enzyme kinetics studies.

  • Continuous, Real-Time Data: The assay directly measures product formation as it happens, allowing for the capture of full progress curves. This is invaluable for detailed mechanistic studies and inhibitor characterization.[5][6]

  • High-Throughput Screening (HTS): The simple "mix-and-read" format, without wash steps, is highly amenable to automation and miniaturization in 96- or 384-well plates, making it ideal for screening large compound libraries.[7][8]

  • Ratiometric Measurement: By calculating the ratio of the two emission wavelengths (e.g., 390 nm / 500 nm), the assay becomes highly robust. Ratiometric detection internally corrects for artifacts such as lamp fluctuations, pipetting errors, and autofluorescence from test compounds, leading to higher quality data.[9]

  • Broad Applicability: While demonstrated here for protein kinases, the principle can be extended to other enzyme classes that can modify a hydroxyl group, such as phosphatases (in the reverse direction) or certain transferases.

Detailed Protocol: Real-Time Kinase Activity & Inhibitor Screening

This protocol provides a framework for determining kinase activity and screening for inhibitors using this compound. It should be optimized for each specific kinase system.

Required Materials & Reagents
  • Enzyme: Purified protein kinase of interest.

  • Probe: this compound (stock solution in DMSO, e.g., 10 mM).

  • Cofactor: Adenosine triphosphate (ATP) (stock solution in water, pH 7.5).

  • Divalent Cation: Magnesium Chloride (MgCl₂).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Test Compounds: Inhibitors dissolved in DMSO.

  • Instrumentation: Fluorescence microplate reader capable of kinetic reads and dual-wavelength detection.

  • Plates: Low-volume, black, 96- or 384-well microplates.

Experimental Workflow

Figure 2. High-level workflow for inhibitor screening.
Step-by-Step Methodology

1. Instrument Setup:

  • Set the plate reader to kinetic mode.

  • Set the excitation wavelength to the absorbance maximum of this compound (typically ~310-320 nm).

  • Set dual emission detection channels:

    • Channel 1 (Normal): ~390 nm
    • Channel 2 (Tautomer): ~500 nm

  • Set the read interval (e.g., every 60 seconds) and total duration (e.g., 60 minutes).

  • Set the temperature to the optimal for the kinase (e.g., 30°C).

2. Reaction Preparation (Example for a 20 µL final volume):

  • Prepare a 2X Kinase/Probe Master Mix in Assay Buffer. For each reaction, this will contain:

    • Kinase at 2X final concentration.
    • This compound at 2X final concentration (e.g., 20 µM, final 10 µM).

  • Prepare a 4X ATP solution in Assay Buffer (e.g., 40 µM, final 10 µM). Note: The optimal ATP concentration should be at or near the Km for the specific kinase.

  • Prepare serial dilutions of inhibitor compounds in DMSO, then dilute them into Assay Buffer.

3. Assay Plate Setup:

  • Add 10 µL of the 2X Kinase/Probe Master Mix to each well.

  • Add 5 µL of inhibitor solution (or Assay Buffer for 'no inhibitor' controls).

  • Add 5 µL of Assay Buffer without ATP to '100% inhibition' control wells.

  • Incubate the plate at the reaction temperature for 10-15 minutes to allow for inhibitor binding.

4. Initiating and Reading the Reaction:

  • Place the plate in the reader.

  • Program the reader to inject 5 µL of the 4X ATP solution into all wells except the '100% inhibition' controls.

  • Immediately after injection, begin the kinetic read.

Data Analysis & Interpretation

1. Calculate the Emission Ratio: For each time point, calculate the fluorescence ratio:

  • Ratio = Intensity at 390 nm / Intensity at 500 nm

2. Determine Initial Velocity (V₀):

  • Plot the Ratio vs. Time for each well.

  • The initial, linear portion of this curve represents the initial reaction velocity (V₀). Calculate the slope of this linear phase.

3. Calculate Percent Inhibition:

  • % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_100%_inhibition) / (V₀_0%_inhibition - V₀_100%_inhibition))

4. Determine IC₅₀:

  • Plot % Inhibition vs. log[Inhibitor Concentration].

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Parameter Description Example Calculation
Emission Ratio Corrects for experimental artifacts.(Intensity at 390nm) / (Intensity at 500nm)
Initial Velocity (V₀) The rate of reaction at the beginning.Slope of the linear portion of the Ratio vs. Time plot.
% Inhibition The degree to which the test compound slows the reaction.Calculated relative to 0% and 100% inhibition controls.
IC₅₀ The potency of the inhibitor.Derived from the dose-response curve.
Table 1. Key parameters for data analysis.

Troubleshooting & Self-Validation

A robust assay includes critical controls to ensure data integrity.

Problem Potential Cause Solution / Validation Check
High background signal in 'no enzyme' control Autofluorescence of probe, plate, or buffer.Subtract the average signal from 'no enzyme' wells from all other wells. Ensure use of high-quality black plates.
Signal drift in controls Photobleaching of the probe.Reduce excitation light intensity or the frequency of reads. Confirm probe stability over the assay time course.
Non-linear progress curves at t=0 Reagent mixing issues; rapid substrate consumption.Ensure proper mixing by the plate reader injector. If consumption is too fast, reduce enzyme concentration.
Assay window (Signal-to-Background) is low Suboptimal probe or ATP concentration.Titrate both this compound and ATP to find concentrations that yield the best dynamic range for your specific enzyme.
Inhibitor shows fluorescence interference Compound absorbs or emits near the probe's wavelengths.Run a control plate with inhibitor and probe but no enzyme to quantify interference. The ratiometric approach should minimize this, but strong interference may require data correction.
Table 2. Troubleshooting guide.

Conclusion

This compound represents a significant advancement in the toolkit for enzyme kinetics. Its mechanism, based on the enzymatic modulation of Excited-State Intramolecular Proton Transfer, provides a direct, continuous, and ratiometric fluorescent readout of enzyme activity. The simplicity and robustness of this system make it exceptionally well-suited for the high-throughput demands of modern drug discovery, enabling more efficient identification and deeper characterization of novel enzyme inhibitors.

References

Application Notes and Protocols for Utilizing 4-hydroxy-7-azaindole in FRET Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4-hydroxy-7-azaindole as a fluorescent probe in Förster Resonance Energy Transfer (FRET) assays. We delve into the unique photophysical properties of the 7-azaindole scaffold, particularly its sensitivity to the microenvironment and propensity for Excited-State Proton Transfer (ESPT), and how these characteristics can be harnessed to develop robust and sensitive assays. Detailed protocols for a competitive binding FRET assay, specifically tailored for kinase inhibitor screening, are provided, along with guidelines for data analysis and troubleshooting. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully integrate this compound into their FRET-based screening and research workflows.

Introduction: The Power of FRET and the Promise of this compound

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the study of molecular interactions and conformational changes in real-time.[1][2][3] It functions as a "molecular ruler," providing distance information on the nanometer scale (1-10 nm) by measuring the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.[1][4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET an ideal tool for investigating protein-protein interactions, enzyme kinetics, and receptor-ligand binding.[2][3][5]

The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7][8] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged structure for inhibitor design.[8][9] The intrinsic fluorescence of 7-azaindole and its derivatives, coupled with their sensitivity to the local environment, presents an exciting opportunity for their use as probes in FRET assays.[10][11]

This compound, in particular, is a compelling candidate for FRET applications. The hydroxyl group can further enhance its environmental sensitivity and participate in hydrogen bonding, potentially modulating its photophysical properties in a way that is advantageous for FRET. A key phenomenon to consider with 7-azaindole derivatives is Excited-State Proton Transfer (ESPT), where a proton is transferred from the indole nitrogen to the pyridine nitrogen in the excited state.[12][13] This process can lead to a large Stokes shift and dual fluorescence, which can be exploited to design more sensitive and specific FRET assays.

This guide will explore the theoretical and practical aspects of using this compound in FRET assays, with a focus on a practical application in kinase inhibitor screening.

The Photophysical Properties of this compound: A FRET Perspective

The utility of a fluorophore in a FRET assay is dictated by its photophysical properties. While specific data for this compound is not extensively published, we can infer its likely characteristics based on the well-studied 7-azaindole scaffold.

PropertyDescriptionImplication for FRET Assays
Absorption & Emission Spectra 7-azaindole derivatives typically exhibit absorption in the UV-A range (around 300-350 nm) and emission in the near-UV to blue region (around 350-450 nm).[10][14]The emission spectrum of this compound would need to have significant spectral overlap with the absorption spectrum of a suitable acceptor fluorophore for efficient FRET.
Quantum Yield The quantum yield of 7-azaindole is sensitive to its environment and can be influenced by factors like solvent polarity and hydrogen bonding.[10]A high quantum yield is desirable for a FRET donor to ensure a strong signal. The sensitivity of the quantum yield to binding events can be an additional readout parameter.
Fluorescence Lifetime The fluorescence lifetime of 7-azaindole is also environmentally sensitive.Time-Resolved FRET (TR-FRET) is a powerful technique that can leverage changes in donor lifetime upon FRET to reduce background fluorescence and improve signal-to-noise.[15][16]
Excited-State Proton Transfer (ESPT) In the excited state, a proton can transfer from the pyrrole nitrogen to the pyridine nitrogen, resulting in a tautomeric form with a significantly red-shifted emission.[12][13][17]This large Stokes shift can be advantageous in minimizing direct excitation of the acceptor and reducing spectral bleed-through, leading to a cleaner FRET signal.[18]
Environmental Sensitivity The fluorescence of 7-azaindole is highly sensitive to the polarity and hydrogen-bonding capability of its microenvironment.[10][11]This property can be exploited to develop ratiometric FRET assays where changes in the emission spectrum upon binding provide an additional layer of information.

FRET Assay Design with this compound

This compound can be employed as a FRET donor in various assay formats. A particularly relevant application is in competitive binding assays for screening kinase inhibitors. In this setup, a known fluorescently-labeled ligand (tracer) that binds to the kinase active site is displaced by a non-fluorescent inhibitor, leading to a decrease in the FRET signal.

Here, we propose a scenario where this compound is incorporated into a kinase inhibitor scaffold, making the inhibitor itself the FRET donor. When this inhibitor binds to the kinase, which is labeled with a suitable acceptor fluorophore, a FRET signal is generated. This direct binding assay offers a powerful tool for characterizing inhibitor-target engagement.

Principle of a Kinase Inhibition FRET Assay

FRET_Principle cluster_no_fret No FRET: Inhibitor Unbound cluster_fret FRET: Inhibitor Bound Donor (Inhibitor) This compound (Donor) Kinase-Acceptor Kinase-Acceptor Excitation Excitation (e.g., 340 nm) Donor_Emission Donor Emission (e.g., 410 nm) Donor_Bound This compound (Donor) Kinase-Acceptor_Bound Kinase-Acceptor Excitation_FRET Excitation (e.g., 340 nm) Acceptor_Emission Acceptor Emission (e.g., 520 nm)

Experimental Workflow

FRET_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. FRET Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer B Prepare Kinase-Acceptor Conjugate A->B C Prepare this compound Inhibitor Stock B->C D Dispense Kinase-Acceptor into Microplate E Add this compound Inhibitor (Test Compound) D->E F Incubate to Reach Equilibrium E->F G Excite Donor (e.g., 340 nm) H Measure Donor Emission (e.g., 410 nm) G->H I Measure Acceptor Emission (e.g., 520 nm) G->I J Calculate FRET Ratio (Acceptor/Donor) H->J I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Detailed Protocol: Kinase Inhibition Assay using this compound

This protocol describes a competitive binding assay to determine the IC50 of a test compound against a specific kinase. It assumes the use of a this compound-containing compound as a fluorescent tracer that binds to the kinase active site.

Materials and Reagents
  • Kinase: Purified, active kinase of interest.

  • This compound Tracer: A derivative of this compound that binds to the kinase active site.

  • Acceptor-labeled Antibody: An antibody specific to a tag on the kinase (e.g., His-tag, GST-tag) conjugated to a suitable FRET acceptor (e.g., a terbium or europium cryptate for TR-FRET).[19][20]

  • Test Compounds: Library of potential kinase inhibitors.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • ATP: Adenosine triphosphate.

  • Microplates: Low-volume, 384-well black microplates.

  • Plate Reader: A microplate reader capable of FRET or TR-FRET measurements.

Experimental Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the this compound tracer in 100% DMSO.

    • Prepare a stock solution of the kinase in assay buffer.

    • Prepare a stock solution of the acceptor-labeled antibody in assay buffer.

    • Prepare serial dilutions of the test compounds in 100% DMSO.

  • Assay Setup (Final Volume: 20 µL):

    • Step 1: Compound Dispensing: Add 2 µL of the diluted test compounds or DMSO (for control wells) to the microplate wells.

    • Step 2: Kinase and Tracer Addition: Prepare a master mix of the kinase and the this compound tracer in assay buffer. Add 8 µL of this master mix to each well.

    • Step 3: Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Step 4: Acceptor Antibody Addition: Prepare a solution of the acceptor-labeled antibody in assay buffer. Add 10 µL of this solution to each well.

    • Step 5: Final Incubation: Incubate the plate at room temperature for 60 minutes.

  • FRET Measurement:

    • Set the plate reader to the appropriate excitation and emission wavelengths for the donor (this compound) and acceptor pair. For a TR-FRET setup, incorporate a time delay before reading the emission.[15][16]

    • Excite the donor (e.g., at 340 nm).

    • Measure the emission at the donor's emission wavelength (e.g., 410 nm) and the acceptor's emission wavelength (e.g., 520 nm).

Data Analysis
  • Calculate the FRET Ratio: For each well, calculate the FRET ratio:

    • FRET Ratio = (Intensity at Acceptor Emission) / (Intensity at Donor Emission)

  • Normalize the Data: Normalize the FRET ratio data to the control wells (containing no inhibitor).

  • Generate Dose-Response Curves: Plot the normalized FRET ratio as a function of the test compound concentration.

  • Determine IC50 Values: Fit the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value for each test compound.

Troubleshooting Common FRET Assay Issues

IssuePotential CauseSuggested Solution
Low FRET Signal - Inefficient FRET pair (poor spectral overlap, incorrect distance).- Low binding affinity of the tracer.- Incorrect instrument settings.- Choose a FRET pair with a larger Förster radius (R0).- Optimize the linker length between the kinase and the acceptor.- Confirm the binding of the tracer using an alternative method.- Verify the plate reader's filter and dichroic mirror settings.[21]
High Background Signal - Direct excitation of the acceptor.- Spectral bleed-through from the donor emission into the acceptor channel.- Autofluorescence from compounds or buffer components.- Use a longer wavelength excitation source if possible.- Select a FRET pair with a larger Stokes shift.- Implement TR-FRET to minimize short-lived background fluorescence.[15][16]- Subtract the background signal from a well containing all components except the donor.
False Positives/Negatives - Compound autofluorescence.- Compound quenching of the donor or acceptor.- Non-specific binding of compounds.- Screen compounds for autofluorescence at the assay wavelengths.- Perform counter-screens to identify quenchers.- Include appropriate controls and detergents (e.g., Brij-35) in the assay buffer to minimize non-specific binding.
Poor Z'-factor - High variability in replicates.- Small assay window.- Optimize reagent concentrations (kinase, tracer, antibody).- Increase incubation times to ensure equilibrium is reached.- Automate liquid handling to reduce pipetting errors.

Conclusion

This compound represents a promising class of fluorescent probes for FRET-based assays. Its unique photophysical properties, including environmental sensitivity and the potential for ESPT, offer opportunities to develop highly sensitive and robust assays for studying molecular interactions. The detailed protocol provided for a kinase inhibition assay serves as a practical guide for researchers looking to leverage the advantages of this scaffold in their drug discovery and chemical biology research. With careful assay design, optimization, and data analysis, this compound can be a valuable tool in the FRET toolbox.

References

Application Notes and Protocols for High-Throughput Screening Utilizing 4-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 4-hydroxy-7-azaindole in high-throughput screening (HTS) for drug discovery. The unique photophysical properties of the 7-azaindole scaffold, particularly its sensitivity to the local environment, make it a versatile tool for developing robust and sensitive assays. This document details the underlying principles, offers field-proven insights into assay design, and provides a detailed protocol for a competitive binding assay, a common application for fluorescent small molecules in HTS. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of this compound in their screening campaigns.

Introduction: The Strategic Advantage of this compound in HTS

The 7-azaindole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved kinase inhibitors.[1][2] Its bioisosteric relationship with purines allows it to interact with a wide range of biological targets. The addition of a hydroxyl group at the 4-position not only provides a key vector for chemical modification and potential hydrogen bonding interactions with target proteins but also modulates the electronic and photophysical properties of the core structure.

The true power of this compound in an HTS context lies in its intrinsic fluorescence. Unlike many screening hits that require extensive modification to incorporate a fluorescent reporter, this compound offers the potential for direct detection. The fluorescence of 7-azaindole and its analogs is highly sensitive to the polarity of the surrounding environment.[3] This solvatochromism is a critical feature that can be exploited to develop "turn-on," "turn-off," or ratiometric assays where a change in fluorescence signal indicates a binding event or enzymatic activity. Such direct detection methods are highly desirable in HTS as they reduce the complexity and potential for artifacts associated with multi-component assay systems.

Furthermore, the 7-azaindole moiety has been successfully identified in high-throughput screens for various targets, from antitrypanosomal agents to inhibitors of the SARS-CoV-2 spike-hACE2 interaction, demonstrating its compatibility with HTS workflows and its potential as a starting point for fragment-based drug discovery (FBDD).[4][5][6] This guide will focus on harnessing these properties for the development of robust and scalable HTS assays.

Core Principles: Leveraging the Photophysics of this compound

The utility of this compound as an HTS tool is rooted in its distinct photophysical characteristics. The 7-azaindole chromophore absorbs in the near-UV range and emits in the violet-blue region of the spectrum. Crucially, its emission properties, including wavelength and quantum yield, are sensitive to the local environment.[3]

When a this compound-based probe is free in an aqueous buffer (a polar environment), it will exhibit a certain fluorescence profile. Upon binding to the typically more hydrophobic pocket of a target protein, the change in the local environment can lead to a detectable change in fluorescence. This could manifest as:

  • A shift in the emission wavelength (spectral shift): Often a blue shift is observed as the probe moves to a less polar environment.[7][8]

  • An increase in fluorescence intensity (turn-on): The quantum yield of the fluorophore may increase in a non-polar environment, leading to a brighter signal.

  • A change in fluorescence lifetime: The duration of the excited state can be altered upon binding.

These phenomena form the basis of direct, homogenous assay formats that are ideal for HTS. A prime application is in competitive binding assays. In this format, a known binding ligand (our fluorescent probe) is displaced by a test compound from a library, leading to a measurable change in the fluorescence signal.

Below is a diagram illustrating the principle of a competitive binding assay using a this compound-based probe.

G cluster_0 Assay Principle: Competitive Binding Protein Target Protein Bound_Complex Protein-Probe Complex (High Fluorescence) Protein->Bound_Complex Binds Probe This compound Probe (Fluorescent) Probe->Bound_Complex Compound Test Compound (Non-fluorescent) Compound->Protein Binds Displaced_Probe Free Probe (Low Fluorescence) Bound_Complex->Displaced_Probe Displaced by Test Compound

Caption: Workflow of a competitive displacement assay.

Application Protocol: HTS for Inhibitors of a Bromodomain using a this compound Probe

This protocol describes a 384-well plate-based, homogenous fluorescence intensity assay to screen for compounds that inhibit the interaction between a target bromodomain and its natural ligand. The assay utilizes a synthetic probe based on this compound that has been shown to bind to the active site of the bromodomain.

Materials and Reagents
  • Target Protein: Recombinant human bromodomain (e.g., BRD4(1))

  • Fluorescent Probe: this compound derivative with known affinity for the target bromodomain.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

  • Test Compounds: Compound library dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the target bromodomain.

  • Negative Control: 100% DMSO.

  • Microplates: 384-well, black, low-volume, non-binding surface plates.

  • Instrumentation: A multi-mode microplate reader capable of top-reading fluorescence intensity.

Experimental Workflow

The following diagram outlines the key steps in the high-throughput screening protocol.

HTS_Workflow start Start dispense_compounds 1. Dispense 50 nL of Test Compounds (or Controls) into 384-well plate start->dispense_compounds add_protein 2. Add 10 µL of Bromodomain (2X final concentration) dispense_compounds->add_protein incubate1 3. Incubate for 15 min at RT add_protein->incubate1 add_probe 4. Add 10 µL of Fluorescent Probe (2X final concentration) incubate1->add_probe incubate2 5. Incubate for 30 min at RT (Protect from light) add_probe->incubate2 read_plate 6. Read Fluorescence Intensity (e.g., Ex: 320 nm, Em: 420 nm) incubate2->read_plate analyze_data 7. Data Analysis: Calculate % Inhibition and Z' read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow diagram.

Detailed Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 50 nL of each test compound from the library source plates to the 384-well assay plates. Also, dispense 50 nL of the positive control and DMSO (negative control) into their respective designated wells.

  • Protein Addition: Prepare a 2X working solution of the bromodomain in assay buffer. Add 10 µL of this solution to each well of the assay plate.

  • First Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 15 minutes. This step allows the test compounds to interact with the target protein.

  • Probe Addition: Prepare a 2X working solution of the this compound probe in assay buffer. Add 10 µL of this solution to each well. The final volume in each well will be 20 µL.

  • Second Incubation: Mix the plate on a plate shaker for 30 seconds and incubate for 30 minutes at room temperature, protected from light. This allows the binding equilibrium to be reached.

  • Fluorescence Reading: Place the assay plate in the microplate reader. Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm (these values should be optimized for the specific probe and instrument). Collect the fluorescence intensity data from each well.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The percentage of inhibition for each test compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))

    Where:

    • Signalcompound is the fluorescence intensity of the well with the test compound.

    • Signalmax is the average fluorescence intensity of the negative control wells (DMSO only).

    • Signalmin is the average fluorescence intensity of the positive control wells.

  • Assay Quality Control: The robustness of the assay is evaluated by calculating the Z'-factor:

    Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

    Where:

    • SDmax and SDmin are the standard deviations of the high and low signals, respectively.

    • Meanmax and Meanmin are the means of the high and low signals, respectively.

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Data Presentation and Expected Results

The photophysical properties of this compound can be influenced by its chemical environment. Below is a table summarizing typical properties, which should be empirically determined for any specific probe derivative.

PropertyValue in Aqueous BufferValue in Non-Polar Solvent (e.g., Dioxane)
Excitation Max (λex) ~310-320 nm~310-320 nm
Emission Max (λem) ~410-430 nm~370-390 nm
Quantum Yield (ΦF) Low to ModerateModerate to High
Stokes Shift ~100-110 nm~60-70 nm

Table 1: Representative Photophysical Properties of a this compound Scaffold.

In a successful HTS campaign, the data will clearly distinguish between active compounds (hits), inactive compounds, and controls.

Compound IDFluorescence Intensity (RFU)% InhibitionClassification
DMSO Control45,0000%Negative Control
Known Inhibitor12,500100%Positive Control
Library Cmpd 144,5001.5%Inactive
Library Cmpd 221,00073.8%Hit
Library Cmpd 346,000-3.1%Inactive

Table 2: Example HTS Data and Hit Identification.

Conclusion and Future Directions

This compound represents a valuable molecular scaffold for the development of fluorescent probes for high-throughput screening. Its environment-sensitive fluorescence allows for the design of simple, robust, and homogenous assays, such as the competitive binding assay detailed in this guide. The chemical tractability of the this compound core permits the generation of a diverse range of probes tailored to specific biological targets. Future applications could extend to other assay formats, including Fluorescence Resonance Energy Transfer (FRET), where it could serve as a donor or acceptor, and in fragment-based screening campaigns to directly detect the binding of small, weakly interacting fragments.[6][9][10] As the demand for efficient and cost-effective drug discovery methods grows, the strategic application of intrinsically fluorescent scaffolds like this compound will undoubtedly play an increasingly important role.

References

Application Note: Probing Ultrafast Dynamics of 4-Hydroxy-7-Azaindole Using Time-Resolved Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Photophysics of 4-Hydroxy-7-Azaindole

This compound (4-H7AI) is a fluorescent molecule of significant interest in chemical physics and biophysical chemistry due to its distinct excited-state intramolecular proton transfer (ESIPT) characteristics.[1][2][3] Upon photoexcitation, an ultrafast transfer of a proton occurs from the hydroxyl group to the pyridinic nitrogen, leading to the formation of an excited-state tautomer. This process results in a large Stokes shift, with the tautomeric emission being significantly red-shifted compared to the absorption of the normal form. This unique photophysical behavior makes 4-H7AI an excellent candidate as a fluorescent probe for investigating local environments, such as in biological systems or materials science.[4][5][6] The dynamics of this proton transfer are highly sensitive to solvent polarity and hydrogen-bonding interactions, making time-resolved fluorescence spectroscopy an indispensable tool for elucidating the underlying mechanisms.[1][7][8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting and analyzing time-resolved fluorescence spectroscopy experiments on 4-H7AI. We will delve into the theoretical underpinnings of ESIPT, provide a detailed experimental protocol, and discuss data analysis methodologies.

Theoretical Framework: Understanding Excited-State Intramolecular Proton Transfer (ESIPT)

The ESIPT process in 4-H7AI can be conceptualized as a four-level photocycle involving the ground and excited states of both the normal (N) and tautomer (T) forms.

  • Excitation: The molecule in its ground state (N) absorbs a photon, transitioning to the excited state (N*).

  • ESIPT: In the excited state, a barrierless or low-barrier proton transfer occurs, converting N* to the excited tautomeric form (T*). This process is often extremely fast, occurring on the picosecond or even femtosecond timescale.

  • Tautomer Emission: The T* state relaxes to the ground state of the tautomer (T) by emitting a photon. This emission is characterized by its large Stokes shift.

  • Ground-State Relaxation: The tautomer in its ground state (T) is typically unstable and rapidly reverts to the normal ground state (N) via a back-proton transfer, completing the cycle.

The efficiency and kinetics of the ESIPT process are profoundly influenced by the surrounding environment. Protic solvents can form hydrogen bonds with 4-H7AI, potentially competing with the intramolecular hydrogen bond and altering the ESIPT pathway.[1][10][11] In some cases, solvent molecules can mediate the proton transfer, leading to what is known as solvent-assisted proton transfer.[11]

Experimental Protocol: Time-Resolved Fluorescence Spectroscopy of 4-H7AI

This section outlines a detailed protocol for acquiring high-quality time-resolved fluorescence data of 4-H7AI using a Time-Correlated Single Photon Counting (TCSPC) system.[12][13][14]

I. Instrumentation

A typical picosecond time-resolved fluorescence spectrometer consists of the following components[12][13]:

  • Pulsed Light Source: A picosecond pulsed laser diode or a mode-locked laser (e.g., Ti:Sapphire) with a pulse width significantly shorter than the fluorescence decay time of interest. For 4-H7AI, an excitation wavelength in the UV range (e.g., ~310 nm) is appropriate to excite the normal form.

  • Sample Chamber: A cuvette holder with temperature control.

  • Emission Monochromator: To select the desired fluorescence wavelength.

  • Photodetector: A high-speed, single-photon sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).[12][14]

  • TCSPC Electronics: To measure the time delay between the laser pulse (START) and the detected photon (STOP).[13][14]

Diagram of a TCSPC Setup:

TCSPC_Setup cluster_excitation Excitation cluster_sample Sample cluster_detection Detection & Timing Pulsed Laser Pulsed Laser Sync_Out Sample Sample Pulsed Laser->Sample Excitation Pulse TCSPC_Electronics TCSPC_Electronics Sync_Out->TCSPC_Electronics START Monochromator Monochromator Sample->Monochromator Fluorescence Detector Detector Monochromator->Detector Detector->TCSPC_Electronics STOP PC Data Acquisition PC TCSPC_Electronics->PC

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

II. Sample Preparation
  • Solvent Selection: Choose solvents of varying polarity and hydrogen-bonding capability (e.g., cyclohexane, dioxane, acetonitrile, methanol, water) to investigate solvent effects.[1][8][15] Ensure all solvents are of spectroscopic grade.

  • Concentration: Prepare a dilute solution of 4-H7AI (typically in the micromolar range) to avoid inner filter effects and aggregation. The absorbance at the excitation wavelength should be kept below 0.1.

  • Degassing: For measurements in organic solvents, it is advisable to degas the solutions by bubbling with nitrogen or argon to remove dissolved oxygen, which can quench the fluorescence.

III. Data Acquisition
  • Instrument Warm-up: Allow the laser and electronics to warm up for at least 30 minutes to ensure stability.[16]

  • Instrument Response Function (IRF) Measurement: Record the IRF by replacing the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) at the excitation wavelength. The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.[16]

  • Fluorescence Decay Measurement:

    • Set the excitation wavelength (e.g., 310 nm).

    • Set the emission monochromator to the desired wavelength. Collect decays at both the normal (e.g., ~350 nm) and tautomer (e.g., ~480 nm) emission maxima.

    • Adjust the collection time to accumulate a sufficient number of photon counts in the peak channel (typically >10,000) for good statistical accuracy.

    • Ensure the count rate is kept below 1-5% of the laser repetition rate to avoid pulse pile-up artifacts.[13]

  • Polarization Effects: Use a magic angle polarizer (54.7°) in the emission path to eliminate artifacts from rotational diffusion, especially for measurements in viscous solvents or when the rotational correlation time is comparable to the fluorescence lifetime.

Data Analysis: Unraveling the Kinetics

The analysis of time-resolved fluorescence decay data is crucial for extracting kinetic information about the ESIPT process.[17][18][19][20]

I. Decay Model

The fluorescence intensity decay, I(t), is modeled as a sum of exponential components:

I(t) = Σ αᵢ exp(-t/τᵢ)

where αᵢ is the pre-exponential factor and τᵢ is the decay time of the i-th component.

II. Deconvolution

Since the measured decay is a convolution of the true fluorescence decay and the IRF, deconvolution is necessary to obtain the true decay parameters. This is typically done using iterative reconvolution methods with software that employs algorithms like Levenberg-Marquardt to minimize the chi-squared (χ²) value.

III. Global Analysis

For ESIPT systems, a global analysis approach is highly recommended.[18] In this method, decay curves measured at different emission wavelengths are analyzed simultaneously with some parameters linked across the datasets. For a simple N* → T* ESIPT model, the decay at the N* emission wavelength will have a fast decay component corresponding to the rate of proton transfer, while the decay at the T* emission wavelength will exhibit a corresponding rise time.

Table 1: Hypothetical Time-Resolved Fluorescence Data for 4-H7AI in Different Solvents

SolventEmission λ (nm)τ₁ (ps)α₁τ₂ (ns)α₂Rise Time (ps)χ²
Cyclohexane350500.951.20.05-1.05
480--1.51.0501.10
Acetonitrile3501500.801.80.20-1.12
480--2.51.01501.15
Methanol3503000.602.50.40-1.08
480--3.01.03001.11

Note: This table presents illustrative data. Actual values will depend on the specific experimental conditions.

The faster decay component (τ₁) at the normal emission wavelength can be attributed to the ESIPT rate constant (k_ESIPT = 1/τ₁). The rise time observed at the tautomer emission should match this decay time in a simple two-state model.

ESIPT Kinetic Scheme:

ESIPT_Kinetics N_ground N (Ground State) N_excited N* (Excited State) N_ground->N_excited Absorption (hν_abs) N_excited->N_ground Fluorescence (k_fN) Non-radiative (k_nrN) T_excited T* (Tautomer Excited State) N_excited->T_excited k_ESIPT T_ground T (Tautomer Ground State) T_excited->T_ground Fluorescence (k_fT) T_ground->N_ground Back Proton Transfer (fast)

Caption: Jablonski-type diagram illustrating the ESIPT photocycle of 4-H7AI.

Applications in Drug Development and Biophysics

The sensitivity of 4-H7AI's fluorescence to its environment makes it a powerful tool in various research areas:

  • Probing Protein Binding Sites: The fluorescence lifetime and emission spectrum of 4-H7AI can change upon binding to a protein, providing insights into the polarity and hydrogen-bonding characteristics of the binding pocket.[5]

  • Sensing in Membranes: 4-H7AI can be used to study the local environment and dynamics within lipid membranes.

  • Materials Science: The large Stokes shift of ESIPT molecules is advantageous for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion

Time-resolved fluorescence spectroscopy is a robust technique for investigating the ultrafast excited-state dynamics of this compound. By carefully designing experiments and employing appropriate data analysis methods, researchers can gain detailed insights into the mechanism of ESIPT and how it is modulated by the molecular environment. This knowledge is not only of fundamental scientific importance but also has practical implications for the development of novel fluorescent probes and materials.

References

Application Notes and Protocols: 4-Hydroxy-7-Azaindole in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-hydroxy-7-azaindole as a potential fluorescent probe in live cell imaging. This document outlines the foundational principles, key experimental considerations, and detailed protocols to enable the successful application of this molecule in cellular and molecular biology research.

Introduction: The Promise of this compound in Cellular Imaging

This compound belongs to the family of azaindoles, which are heterocyclic compounds structurally similar to the purine bases found in nucleic acids.[1] The 7-azaindole scaffold is an integral component of numerous biologically active molecules and has garnered significant interest in medicinal chemistry.[2][3] A key feature of the 7-azaindole chromophore is its intrinsic fluorescence, which is highly sensitive to the local microenvironment.[4] This sensitivity, primarily governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), makes 7-azaindole and its derivatives attractive candidates for the development of novel fluorescent probes and biosensors.[4]

While this compound itself is not yet extensively documented as a live-cell imaging agent, its structural and photophysical properties suggest significant potential. This guide provides a framework for its evaluation and application, drawing upon the known characteristics of the 7-azaindole family to inform experimental design.

Unveiling the Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of 7-azaindole and its derivatives is often characterized by a dual emission spectrum, a consequence of ESIPT. In the excited state, a proton can be transferred from the pyrrole nitrogen to the pyridine nitrogen, leading to the formation of a transient tautomer. This tautomer has a distinct, red-shifted emission compared to the normal form. The efficiency of this process and the ratio of the two emission bands are highly dependent on the molecule's immediate surroundings, including solvent polarity and hydrogen bonding capabilities.[4] This environmental sensitivity is the cornerstone of its potential as a biosensor.

References

Illuminating the Double Helix: 4-Hydroxy-7-Azaindole as a Tool for Studying DNA Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Probes

In the intricate dance of molecular biology, the structure and dynamics of DNA are paramount. Understanding how DNA bends, twists, melts, and interacts with other molecules is fundamental to deciphering its function in health and disease. Fluorescent nucleobase analogs, which can be incorporated directly into DNA strands, offer an intimate window into these processes without the bulky, perturbing labels of traditional external dyes. Among these, the 7-azaindole scaffold, a bioisostere of adenine, has emerged as a powerful tool. Its fluorescence is exquisitely sensitive to its local microenvironment, making it an ideal reporter on the state of the DNA duplex.

This guide focuses on a promising, albeit less-explored, derivative: 4-hydroxy-7-azaindole . By introducing a hydroxyl group onto the 7-azaindole core, we can potentially modulate its photophysical properties, including its unique excited-state proton transfer (ESPT) characteristics.[1] This may offer new reporting modalities and enhanced sensitivity for DNA dynamics. While detailed protocols for the 4-hydroxy derivative are not yet widely published, this document provides a comprehensive framework based on the well-established chemistry and application of the parent 7-azaindole.[2][3] We present a proposed synthetic route for the necessary phosphoramidite building block and detailed protocols for its use in studying DNA thermal stability, providing researchers with a robust starting point for their investigations.

The Scientific Foundation: Why 7-Azaindole and its Derivatives?

The utility of 7-azaindole (7aIn) as a DNA probe stems from its distinct photophysical behavior. Unlike natural DNA bases, which are virtually non-fluorescent, 7-azaindole exhibits environmentally sensitive emission.[4]

Key Photophysical Properties:

  • Fluorescence Quenching by Base Stacking: When incorporated into a DNA oligonucleotide, the fluorescence of 7-azaindole is significantly quenched.[2][3] This is primarily due to stacking interactions with neighboring bases. The quantum yield of the 7-azaindole nucleoside drops dramatically upon incorporation into both single-stranded (ssDNA) and double-stranded (dsDNA) constructs. This quenching effect is a direct indicator of the probe's integration within the helical structure.

  • Sensitivity to Duplex Formation: The degree of quenching is typically greater in a well-structured duplex (dsDNA) compared to a more flexible single strand (ssDNA).[2] This difference allows for real-time monitoring of hybridization and denaturation events.

  • Excited-State Proton Transfer (ESPT): 7-azaindole can undergo proton transfer in the excited state, a process highly dependent on the hydrogen-bonding capability of its environment.[5][6] This can lead to the appearance of a second, red-shifted emission band, offering potential for ratiometric measurements.

The introduction of a 4-hydroxy group is hypothesized to influence these properties. The hydroxyl group can participate in hydrogen bonding and may alter the pKa of the azaindole system, thereby affecting the ESPT pathway.[7][8] This could potentially create a more sensitive reporter for subtle conformational changes or hydration dynamics within the DNA grooves.

Mechanism of Action: A Tale of Stacking and Melting

When incorporated into a DNA duplex, the this compound probe is in a quenched state due to intimate stacking with adjacent bases. As the DNA is heated and begins to melt, the duplex unwinds, and the probe becomes unstacked and exposed to the solvent. This transition from a stacked, rigid environment to a more dynamic, solvated state results in a significant increase in fluorescence intensity. By monitoring the fluorescence intensity as a function of temperature, a melting curve can be generated, from which the melting temperature (Tm), a key indicator of duplex stability, can be precisely determined.

G cluster_0 Low Temperature (Duplex State) cluster_1 High Temperature (Melted State) A dsDNA with 4-OH-7-Azaindole Probe B Probe is Stacked with Neighboring Bases A->B causes D ssDNA with 4-OH-7-Azaindole Probe A->D Thermal Denaturation (Heating) C Fluorescence is Quenched (Low Signal) B->C leads to E Probe is Unstacked and Solvent-Exposed D->E results in F Fluorescence is Restored (High Signal) E->F leads to

Fig 1. Mechanism of fluorescence change during DNA melting.

Quantitative Data: Photophysical Properties

The following table summarizes the known fluorescence quantum yields for the parent 7-azaindole probe in various states. Researchers synthesizing and incorporating this compound would need to perform similar characterizations to establish the specific properties of their probe.

Compound/StateEmission Max (λem)Quantum Yield (ΦF)Reference
7-Azaindole (7aIn) in water386 nm0.023[2]
7-Azaindole-2'-deoxyriboside (7aIn-r)388 nm0.53[2]
7aIn in single-stranded DNA (ssDNA)379 nm0.020[2]
7aIn in double-stranded DNA (dsDNA)379 nm0.016[2]

Table 1: Fluorescence Quantum Yields of 7-Azaindole and its Nucleoside/Nucleotide Forms. Note the significant increase upon glycosylation and subsequent quenching upon incorporation into DNA.

Protocols

Protocol 1: Proposed Synthesis of this compound-2'-Deoxyriboside Phosphoramidite

This protocol is an adaptation of the established method for 7-azaindole phosphoramidite synthesis[2], with the addition of a protecting group for the 4-hydroxy moiety. This protection is critical to prevent unwanted side reactions during phosphitylation.[9]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) or Acetic Anhydride

  • Imidazole or Pyridine

  • 1-(α)-Chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribose

  • Sodium Hydride (NaH, 60% in oil)

  • Anhydrous Acetonitrile (MeCN)

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

G A 1. Protect 4-OH Group (e.g., with TBDMS-Cl) B 2. Glycosylation (Couple with Deoxyribose) A->B C 3. Deprotection (Remove Toluoyl Groups) B->C D 4. DMT Protection (Protect 5'-OH of Sugar) C->D E 5. Phosphitylation (Add Phosphoramidite Moiety) D->E

Fig 2. Workflow for the proposed synthesis of the phosphoramidite.

Step-by-Step Methodology:

  • Protection of the 4-Hydroxy Group: a. Dissolve this compound in anhydrous DMF or pyridine. b. Add imidazole (1.5 eq) followed by TBDMS-Cl (1.2 eq). c. Stir at room temperature until TLC analysis shows complete consumption of the starting material. d. Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify by silica gel chromatography to yield 4-(tert-butyldimethylsilyloxy)-7-azaindole. Causality: The phenolic hydroxyl group is nucleophilic and would interfere with the subsequent phosphitylation step. A silyl protecting group is robust enough for the following steps but can be removed under standard deprotection conditions after oligonucleotide synthesis.

  • Glycosylation: a. Suspend NaH (1.1 eq) in anhydrous acetonitrile and add the protected this compound (1.0 eq). Stir for 2 hours at room temperature under a nitrogen atmosphere. b. Cool the mixture to -10°C. c. Add 1-(α)-Chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribose (1.2 eq) portionwise. d. Maintain the reaction at -10°C for 3 hours. e. Filter and purify the crude product by silica gel chromatography to obtain the glycosylated and protected nucleoside. Causality: This step couples the heterocyclic base to the deoxyribose sugar, forming the core nucleoside structure. Performing the reaction at a lower temperature minimizes the formation of by-products.[2]

  • Toluoyl Group Deprotection: a. Dissolve the product from Step 2 in methanol containing a catalytic amount of sodium methoxide. b. Stir at room temperature for 3 hours. The product, a diol, should precipitate. c. Neutralize with solid NH4Cl and filter to collect the white powder product. Causality: The toluoyl groups on the sugar must be removed to free the 3' and 5' hydroxyl groups for the subsequent protection and phosphitylation steps.

  • 5'-OH DMT Protection: a. Dry the diol from Step 3 in vacuo overnight. b. Dissolve in anhydrous pyridine and add DMT-Cl (1.1 eq). c. Stir at room temperature for 2.5 hours. d. Quench with methanol, extract with CH2Cl2 from aqueous NaHCO3, and purify by silica gel chromatography. Causality: The DMT group selectively protects the primary 5'-hydroxyl group, leaving the 3'-hydroxyl group available for the final phosphitylation step. Using a slight excess of DMT-Cl ensures complete reaction while minimizing di-protection.[2]

  • Phosphitylation: a. Dissolve the DMT-protected nucleoside from Step 4 in anhydrous CH2Cl2 with DIPEA (2.5 eq). b. Cool to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 2 hours. d. Quench with methanol, extract, and purify by silica gel chromatography to yield the final phosphoramidite as a white foam. e. Confirm the product by 31P-NMR (expect signals around 149 ppm).[2] Causality: This final step introduces the reactive phosphoramidite moiety at the 3'-OH position, creating the building block required for automated solid-phase DNA synthesis.

Protocol 2: Studying DNA Thermal Stability via Fluorescence Melting Assay

This protocol describes how to use an oligonucleotide containing the this compound probe to determine the melting temperature (Tm) of a DNA duplex.

Materials:

  • HPLC-purified oligonucleotide containing the this compound probe (Oligo-Probe).

  • HPLC-purified complementary oligonucleotide (Oligo-Complement).

  • Annealing Buffer (e.g., 1x TBE buffer with 0.2 M NaCl, pH 8.2).[2]

  • Real-time PCR machine or a spectrofluorometer with a temperature-controlled cuvette holder.

Step-by-Step Methodology:

  • Oligonucleotide Preparation and Annealing: a. Quantify the concentration of Oligo-Probe and Oligo-Complement using UV-Vis absorbance at 260 nm. b. In a microcentrifuge tube, combine equimolar amounts of Oligo-Probe and Oligo-Complement in the annealing buffer to a final concentration of ~10 µM. c. To anneal the duplex, heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature over several hours.

  • Fluorescence Measurement Setup: a. Set up the spectrofluorometer or real-time PCR instrument. b. Set the excitation wavelength. For the parent 7-azaindole, 300 nm is used.[2] This should be a good starting point for the 4-hydroxy derivative, but an excitation scan should be performed to find the optimal wavelength. c. Set the emission wavelength for data collection. For 7-azaindole, this is ~380 nm.[2] Again, an emission scan of the probe-containing oligonucleotide should be performed to determine the emission maximum.

  • Thermal Melting Experiment: a. Place the annealed DNA sample into the instrument. b. Equilibrate the sample at a low starting temperature (e.g., 20°C) for 5 minutes. c. Program the instrument to increase the temperature incrementally (e.g., 0.5°C or 1°C per minute) up to a high temperature where the DNA is fully melted (e.g., 95°C). d. Record the fluorescence intensity at each temperature increment.

  • Data Analysis: a. Plot the recorded fluorescence intensity as a function of temperature. You will observe a sigmoidal curve where the fluorescence is low at low temperatures (duplex state) and high at high temperatures (single-stranded state). b. To determine the Tm, calculate the first derivative of the melting curve (d(Fluorescence)/dT). c. The peak of the first derivative curve corresponds to the temperature at which 50% of the DNA is denatured, which is the Tm.

G A Anneal Probe-labeled Oligo with Complement B Place Sample in Spectrofluorometer A->B C Set Excitation & Emission Wavelengths B->C D Equilibrate at Low Temperature C->D E Ramp Temperature (e.g., 20°C to 95°C) D->E F Record Fluorescence Intensity at each Step E->F G Plot Intensity vs. Temperature F->G H Calculate First Derivative (dF/dT) G->H I Identify Peak of Derivative as Melting Temp (Tm) H->I

Fig 3. Experimental workflow for DNA melting analysis.

Conclusion and Future Outlook

This compound stands as a promising fluorescent probe for elucidating the intricacies of DNA dynamics. Its design builds upon the proven success of the 7-azaindole scaffold, offering the potential for new and enhanced reporting capabilities through the modulation of its photophysical properties. The protocols outlined in this guide provide a clear, scientifically-grounded path for the synthesis, incorporation, and application of this novel analog. By leveraging the sensitivity of its fluorescence to base stacking and duplex stability, researchers can gain high-resolution insights into DNA melting, hybridization, and potentially more complex processes like DNA-protein interactions. The continued exploration and characterization of such minimally perturbing probes will undoubtedly be a cornerstone of future discoveries in molecular biology and drug development.

References

Troubleshooting & Optimization

optimizing the synthesis and yield of 4-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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troubleshooting low fluorescence signal with 4-hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxy-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to achieving a robust fluorescence signal in your experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of foundational photophysical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a fluorescent probe?

This compound, also known as 1H-Pyrrolo[2,3-b]pyridin-4-ol, is a heterocyclic organic compound.[1][2] It belongs to the azaindole family, which are known for their valuable biological activities and are often used in the design of pharmaceutical agents.[3][4] Like its parent compound, 7-azaindole, it is structurally similar to the purine bases found in DNA and the indole moiety of tryptophan, making it a useful tool for probing biological systems.[3] Its fluorescence properties, which are highly sensitive to the local environment, allow it to be used as a sensor in various assays, including the detection of metal ions and as a core structure for kinase inhibitors.[2][5][6]

Q2: What is the fundamental mechanism behind the fluorescence of 7-azaindole derivatives?

The fluorescence of 7-azaindole and its derivatives is largely governed by a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT).[7] Upon absorption of light, the molecule is promoted to an excited electronic state. In this state, the proton from the pyrrolic nitrogen (N1) can be transferred to the pyridinic nitrogen (N7). This process creates an excited tautomer, which then emits a photon of a different wavelength (typically red-shifted) as it returns to the ground state. The efficiency of this process is highly dependent on the molecule's immediate environment, particularly the presence of hydrogen-bonding partners like solvent molecules.[7] The introduction of a hydroxyl group at the 4-position can potentially influence this process by altering the electronic distribution and providing an additional site for hydrogen bonding.

Q3: My fluorescence signal is much lower than expected. What are the most common culprits?

Low fluorescence signal with this compound can stem from several factors. The most common issues include:

  • Suboptimal Solvent Environment: The choice of solvent has a profound impact on fluorescence quantum yield. Protic solvents, like water and alcohols, can facilitate non-radiative decay pathways, effectively quenching the fluorescence.[7]

  • Incorrect Excitation/Emission Wavelengths: Using non-optimal wavelengths for excitation and emission will naturally lead to a lower detected signal. These optimal wavelengths can shift depending on the solvent and other experimental conditions.

  • Aggregation and Quenching: At high concentrations, this compound molecules may aggregate, leading to self-quenching of the fluorescence, a phenomenon known as Aggregation-Caused Quenching (ACQ).[8]

  • Presence of Quenching Agents: Certain molecules or ions in your sample, such as heavy atoms, paramagnetic species, or specific metal ions like Cu²⁺ and Fe³⁺, can quench fluorescence.[5]

  • Incorrect pH: The protonation state of the this compound molecule can significantly affect its fluorescence properties.

Troubleshooting Guide: Diagnosing and Resolving Low Fluorescence Signal

This in-depth guide provides a systematic approach to identifying and solving the root cause of a weak fluorescence signal.

Issue 1: Suboptimal Solvent Environment

The choice of solvent is critical for maximizing the fluorescence of 7-azaindole derivatives. The polarity and hydrogen-bonding capacity of the solvent directly influence the ESIPT process and other de-excitation pathways.

Causality: Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with both the pyrrolic N-H and the pyridinic N of 7-azaindole. In some cases, this can stabilize the ground state and facilitate non-radiative decay from the excited state, leading to a lower fluorescence quantum yield.[7] For the parent 7-azaindole, water is known to be a fluorescence quencher.[7] The 4-hydroxy group adds another layer of complexity, as it can also participate in hydrogen bonding with the solvent. In contrast, aprotic solvents often lead to higher fluorescence quantum yields.

Troubleshooting Protocol:

  • Solvent Screen: If your experimental design allows, test the fluorescence of this compound in a range of solvents with varying polarity and proticity.

Solvent Type Examples Expected Effect on 7-Azaindole Fluorescence
Aprotic NonpolarHexane, CyclohexaneGenerally higher fluorescence quantum yield.
Aprotic PolarAcetonitrile, THF, DioxaneOften provides a good balance of solubility and high fluorescence.
Protic PolarWater, Methanol, EthanolMay lead to significant fluorescence quenching.[7]
  • Solvent Optimization: Based on the results of the solvent screen, select the solvent that provides the best signal-to-noise ratio for your assay. If you are working in an aqueous buffer system, consider adding a co-solvent like DMSO or ethanol, if permissible, to reduce the quenching effect of water.

Issue 2: Incorrect Excitation and Emission Wavelengths

Using the correct excitation and emission wavelengths is fundamental to maximizing the collected fluorescence signal. These wavelengths are not fixed and can shift based on the solvent environment (solvatochromism).

Causality: The energy difference between the ground and excited states, which determines the absorption and emission wavelengths, is influenced by the surrounding solvent molecules. Polar solvents can stabilize the excited state differently than nonpolar solvents, leading to a shift in the emission spectrum. For some azaindole derivatives, a red shift is observed with increasing solvent polarity.[9]

Troubleshooting Protocol:

  • Determine Optimal Wavelengths: Do not rely on theoretical or literature values for other compounds. In your specific experimental buffer or solvent, perform excitation and emission scans using a spectrofluorometer.

    • Emission Scan: Set the excitation wavelength to the presumed absorption maximum and scan a range of emission wavelengths to find the peak intensity.

    • Excitation Scan: Set the emission monochromator to the peak wavelength found in the emission scan and scan a range of excitation wavelengths to find the most efficient excitation wavelength.

  • Iterate for True Maximum: Repeat steps 1a and 1b until the optimal excitation and emission wavelengths are confirmed.[10]

  • Instrument Settings: Ensure your plate reader or fluorometer is set to these optimized wavelengths with appropriate bandwidth settings.

Issue 3: Concentration-Dependent Quenching

The concentration of your fluorescent probe can have a significant impact on the observed signal. While a higher concentration might seem beneficial, it can lead to aggregation and self-quenching.

Causality: At high concentrations, fluorophores can form non-fluorescent dimers or aggregates.[11] This process, known as Aggregation-Caused Quenching (ACQ), provides a non-radiative pathway for the excited molecule to return to the ground state, thus decreasing the overall fluorescence intensity.[8]

Troubleshooting Protocol:

  • Concentration Titration: Perform a concentration-response curve for this compound in your assay buffer. Start from a very low concentration (e.g., nanomolar range) and gradually increase it.

  • Identify the Linear Range: Plot fluorescence intensity versus concentration. You should observe a linear relationship at lower concentrations. The point at which the plot deviates from linearity and plateaus (or even decreases) indicates the onset of self-quenching.

  • Optimize Working Concentration: For your experiments, use a concentration of this compound that falls within the linear range of your titration curve to ensure that the signal is proportional to the concentration and to avoid quenching artifacts.

Advanced Troubleshooting

Issue 4: Presence of External Quenching Agents

If you have optimized the solvent, wavelengths, and concentration, but the signal remains low, consider the possibility of quenching agents within your sample.

Causality: Fluorescence quenching can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. Common quenchers include:

  • Heavy Metal Ions: Ions like Cu²⁺ and Fe³⁺ have been shown to quench the fluorescence of 4-hydroxyindole derivatives.[5]

  • Paramagnetic Species: Molecular oxygen and nitroxide radicals can cause collisional quenching.

  • Electron Donors/Acceptors: Molecules that can accept an electron from the excited fluorophore or donate an electron to it can lead to quenching. For instance, phenol has been shown to quench 7-azaindole fluorescence through a proposed proton-coupled electron transfer mechanism.[12][13]

Troubleshooting Protocol:

  • Buffer Composition Analysis: Carefully review all components of your buffer and sample. Are there any known quenching agents present?

  • Control Experiments: Prepare your this compound sample in a simplified, clean buffer (e.g., PBS or a simple organic solvent) to establish a baseline fluorescence. Then, systematically add individual components of your experimental sample to identify the quenching agent.

  • Removal of Quencher: If a quenching agent is identified, explore methods for its removal, such as dialysis, size-exclusion chromatography, or the use of a chelating agent (e.g., EDTA for metal ions), if compatible with your experiment.

Issue 5: pH-Related Effects

The fluorescence of this compound can be sensitive to the pH of the solution due to the presence of multiple acidic and basic sites.

Causality: The protonation or deprotonation of the pyrrolic nitrogen, the pyridinic nitrogen, and the 4-hydroxy group will alter the electronic structure of the molecule and, consequently, its absorption and emission properties. For the parent 7-azaindole, changes in pH are known to affect the fluorescence quantum yield.[14] The 4-hydroxy group introduces another pH-sensitive site that will influence the overall fluorescence behavior.

Troubleshooting Protocol:

  • pH Titration: Measure the fluorescence intensity of this compound across a range of pH values relevant to your experiment.

  • Buffer Selection: Ensure your experiment is performed in a well-buffered solution at a pH that maximizes the fluorescence signal, or at a minimum, provides a stable and reproducible signal. Be aware that some buffer components themselves can interact with the fluorophore.

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the ESIPT mechanism and a general troubleshooting workflow.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_ground2 GS_N Normal Form (N) ES_N Excited Normal Form (N) GS_N->ES_N Absorption (hν_abs) ES_N->GS_N Fluorescence (hν'_em) ES_T Excited Tautomer (T) ES_N->ES_T ESIPT GS_T Tautomer Form (T) ES_T->GS_T Fluorescence (hν_em) GS_T->GS_N Proton Transfer Troubleshooting_Workflow Start Low Fluorescence Signal Check_Wavelengths Optimize Excitation/ Emission Wavelengths Start->Check_Wavelengths Check_Solvent Evaluate Solvent System (Protic vs. Aprotic) Check_Wavelengths->Check_Solvent Check_Concentration Perform Concentration Titration Check_Solvent->Check_Concentration Check_Quenchers Investigate for External Quenchers Check_Concentration->Check_Quenchers Check_pH Assess pH Dependence Check_Quenchers->Check_pH Resolution Signal Optimized Check_pH->Resolution

References

Technical Support Center: Preventing Photobleaching of 4-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 4-hydroxy-7-azaindole. This resource is designed to provide in-depth, actionable guidance to mitigate photobleaching, a common challenge in fluorescence microscopy and related applications. Here, you will find scientifically-grounded troubleshooting advice and frequently asked questions to ensure the integrity and longevity of your experimental data.

I. Troubleshooting Guide: Diagnosing and Solving Photobleaching

This section addresses specific issues you may encounter during your experiments with this compound, offering explanations and step-by-step solutions.

Issue 1: Rapid loss of fluorescence signal during live-cell imaging.

Symptoms: Your fluorescent signal is bright initially but fades quickly during time-lapse acquisition, preventing long-term observation.

Root Cause Analysis: Photobleaching in live-cell imaging is often a multifactorial problem. The primary culprits are high excitation light intensity and the generation of reactive oxygen species (ROS) in the aqueous cellular environment.[1][2][3] this compound, like many fluorophores, can be susceptible to photochemical reactions that permanently destroy its fluorescent properties.

Solutions:

1. Optimize Illumination Conditions:

  • Reduce Excitation Intensity: Use the lowest possible laser or lamp power that provides a sufficient signal-to-noise ratio.[4][5] Employ neutral density filters to attenuate the light source without altering its spectral quality.[4][5][6]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.[6] Avoid unnecessarily long exposures which increase the total dose of photons hitting the sample.[7]

  • Limit Illumination Overhead: Ensure that the sample is only illuminated when the camera is actively acquiring an image.[8] This "illumination overhead" is a common source of phototoxicity and photobleaching.[8]

2. Implement Live-Cell Antifade Reagents:

  • Consider supplementing your imaging medium with a commercial live-cell antifade reagent. These reagents are specifically formulated to be non-toxic while actively scavenging ROS.

  • One such technology is based on an enzymatic oxygen removal system, which can preserve the signals of fluorescently labeled molecules for extended imaging periods.[6]

3. Experimental Workflow for Optimization:

G cluster_0 Optimization Workflow A Start: Initial Imaging Parameters B Reduce Excitation Intensity by 50% A->B Step 1 C Decrease Exposure Time B->C Step 2 D Assess Signal-to-Noise Ratio (SNR) C->D Step 3 D->B If SNR is too low E Add Live-Cell Antifade Reagent D->E If SNR is adequate F Acquire Time-Lapse Series E->F Step 4 G Analyze Photobleaching Rate F->G Step 5 H End: Optimized Conditions G->H Step 6 G cluster_reaction S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption Bleached Bleached Fluorophore S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O2 ROS->S0 Oxidation

References

Technical Support Center: Enhancing the Solubility of 4-Hydroxy-7-Azaindole for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-7-azaindole. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the solubility challenges often encountered with this compound in biological assays. Our goal is to equip you with the knowledge and practical protocols to achieve reliable and reproducible experimental results.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a heterocyclic compound belonging to the azaindole family.[1][2] The presence of both a pyrrole and a pyridine ring, along with a hydroxyl group, imparts a degree of polarity. However, the fused aromatic ring system contributes to its planarity and potential for strong intermolecular interactions, such as hydrogen bonding and π-stacking.[3] These characteristics can lead to high crystal lattice energy, which in turn results in poor aqueous solubility.

Poor solubility is a significant hurdle in biological assays, as it can lead to:

  • Underestimation of potency: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower than intended.

  • Poor reproducibility: Inconsistent dissolution between experiments can lead to high variability in the data.

  • Assay artifacts: Compound precipitation can interfere with assay detection systems (e.g., light scattering in absorbance or fluorescence-based assays).

This guide will walk you through systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation of this compound in my aqueous buffer. What is the first thing I should try?

A1: The first and often simplest approach is to adjust the pH of your buffer. The this compound molecule has ionizable groups (the hydroxyl group and the nitrogen atoms in the rings). Modifying the pH can lead to the formation of a more soluble salt. For a compound with a hydroxyl group, increasing the pH (making it more basic) can deprotonate the hydroxyl group, forming a phenoxide-like anion which is generally more water-soluble. Conversely, the nitrogen atoms in the azaindole ring system can be protonated at acidic pH, forming a cationic species that may also have improved solubility. It is crucial to determine the pKa of your compound to make an informed decision on pH adjustment. Ensure the chosen pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).[4][5]

Q2: I've tried adjusting the pH, but the solubility is still insufficient. What's the next step?

A2: The use of co-solvents is a widely accepted next step.[5][6] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8]

Commonly used co-solvents in biological assays include:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent.[6] However, be mindful of its potential effects on cell-based assays, as concentrations above 0.5-1% can be toxic or induce off-target effects.[9][10][11]

  • Ethanol: Another common co-solvent, but like DMSO, it can have biological effects at higher concentrations.[9][10][11]

  • Polyethylene glycols (PEGs): Particularly low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents and are generally well-tolerated in many biological systems.[12]

Q3: Are there alternatives to co-solvents that might be less disruptive to my assay?

A3: Yes, complexation with cyclodextrins is an excellent alternative.[13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][15] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[14]

Q4: I've heard about solid dispersions. Is this a suitable technique for improving the solubility of this compound for in vitro assays?

A4: While solid dispersions are a powerful technique for enhancing the solubility and bioavailability of drugs for oral administration, they are less commonly prepared directly for in vitro assays.[16][17][18][19][20] A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[17][19] This can convert the drug to an amorphous form, which has higher solubility than the crystalline form.[16] For laboratory-scale in vitro assays, preparing a stock solution using the methods described above (pH adjustment, co-solvents, cyclodextrins) is generally more practical. However, if you are working with a solid formulation of this compound, understanding if it is in a solid dispersion formulation is important.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. Low intrinsic aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your assay buffer, ensuring the final DMSO concentration is within an acceptable range for your assay (typically <0.5%).
Compound is soluble in the stock solution but precipitates upon dilution in the final assay medium. The final concentration of the co-solvent is too low to maintain solubility.Increase the final concentration of the co-solvent, if permissible for your assay. Alternatively, consider using a more potent solubilizing agent like a cyclodextrin.
Assay results are inconsistent and not reproducible. Incomplete dissolution or precipitation of the compound during the assay.Visually inspect your assay plates for any signs of precipitation. Consider pre-incubating the compound in the assay buffer to ensure complete dissolution before adding other reagents. You can also try vortexing or sonicating the solution to aid dissolution.
Observed biological activity is much lower than expected. The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.Re-evaluate your solubilization strategy. You may need a combination of approaches (e.g., pH adjustment and a co-solvent). It is also advisable to determine the kinetic solubility of your compound under your specific assay conditions.
Control wells containing only the vehicle (e.g., DMSO) show unexpected biological effects. The concentration of the co-solvent is too high and is affecting the biological system.Perform a vehicle toxicity study to determine the maximum tolerable concentration of your co-solvent. Always include a vehicle-only control in your experiments.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weighing the Compound: Accurately weigh out a desired amount of this compound powder.

  • Dissolution in DMSO: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: For your assay, perform serial dilutions of the DMSO stock solution directly into your final assay buffer. Ensure the final DMSO concentration remains below the tolerance limit of your assay.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Compound Addition: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture and then incubate at room temperature for 1-2 hours with gentle agitation to allow for the formation of the inclusion complex. Sonication can be used to accelerate this process.

  • Filtration: To remove any undissolved compound, filter the solution through a 0.22 µm filter.

  • Concentration Determination: It is recommended to determine the actual concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizing the Workflow: A Path to Improved Solubility

The following diagram illustrates a decision-making workflow for improving the solubility of this compound.

solubility_workflow start Start: Poor Solubility of this compound ph_adjustment Attempt pH Adjustment start->ph_adjustment ph_success Solubility Improved & Assay Compatible? ph_adjustment->ph_success cosolvent Use Co-solvent (e.g., DMSO) ph_success->cosolvent No end_success Proceed with Assay ph_success->end_success Yes cosolvent_success Solubility Improved & Vehicle Tolerated? cosolvent->cosolvent_success cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclodextrin_success Solubility Improved? cyclodextrin->cyclodextrin_success combination Consider Combination Approach (e.g., pH + Co-solvent) cyclodextrin_success->combination No cyclodextrin_success->end_success Yes end_fail Re-evaluate Compound/Assay combination->end_fail

Caption: A decision tree for systematically improving the solubility of this compound.

The Underlying Principles of Solubility Enhancement

The following diagram illustrates the mechanisms of action for the key solubility enhancement techniques discussed.

solubility_mechanisms cluster_compound Poorly Soluble Compound cluster_solutions Solubilization Strategies cluster_result Outcome compound {this compound | Crystalline Solid} ph pH Adjustment Forms Soluble Salt compound->ph Ionization cosolvent Co-solvent Addition Reduces Solvent Polarity compound->cosolvent Solvation cyclodextrin Cyclodextrin Complexation Encapsulates Compound compound->cyclodextrin Encapsulation soluble {Solubilized Compound | Ready for Assay} ph->soluble cosolvent->soluble cyclodextrin->soluble

Caption: Mechanisms of different strategies for enhancing the solubility of this compound.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, leading to more accurate and reliable data in their biological assays.

References

Technical Support Center: Synthesis of Substituted 4-Hydroxy-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted 4-hydroxy-7-azaindoles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of molecules. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you navigate the complexities of your synthetic challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of substituted 4-hydroxy-7-azaindoles?

The synthesis of substituted 4-hydroxy-7-azaindoles presents a unique set of challenges primarily due to the electronic nature of the heterocyclic core. The pyridine ring is electron-deficient, which can deactivate it towards certain electrophilic substitutions, while the pyrrole ring is electron-rich and prone to oxidation and unwanted side reactions. The 4-hydroxy group adds another layer of complexity by influencing the reactivity of the pyridine ring and requiring protection in many synthetic steps. Key challenges include poor regioselectivity, low yields in traditional indole syntheses, difficulty in functionalizing the pyridine ring, and potential instability of the final products.

Q2: Which synthetic routes are most effective for constructing the 4-hydroxy-7-azaindole core?

While classical methods like the Fischer and Madelung indole syntheses can be adapted, they often suffer from low yields with azaindoles.[1] More modern and reliable approaches typically involve:

  • Palladium-catalyzed cross-coupling reactions: These methods, starting from appropriately substituted pyridines, offer a robust way to construct the azaindole ring system.[1][2]

  • Annulation strategies: Building the pyrrole ring onto a pre-functionalized pyridine is a common and effective strategy.[3]

  • Synthesis from 7-azaindole N-oxide: This approach allows for the introduction of a substituent at the 4-position, which can then be converted to the hydroxyl group. For instance, 4-chloro-7-azaindole can be synthesized from 7-azaindole N-oxide and subsequently converted to this compound.[4]

Q3: How does the 4-hydroxy group affect the reactivity of the 7-azaindole ring system?

The 4-hydroxy group is an electron-donating group, which can activate the pyridine ring towards electrophilic substitution. However, its presence also increases the polarity of the molecule, which can lead to challenges in purification. The hydroxyl group itself is a reactive site and can undergo O-alkylation, O-acylation, or act as a directing group in metalation reactions. Its acidic proton can also interfere with base-sensitive reagents.

Q4: What are the common side reactions to be aware of during the functionalization of 4-hydroxy-7-azaindoles?

Common side reactions include:

  • Over-alkylation or acylation: Both the indole nitrogen and the 4-hydroxyl group can react with alkylating or acylating agents.

  • Lack of regioselectivity: Electrophilic substitution can occur at multiple positions on both the pyrrole and pyridine rings.

  • Decomposition: The this compound core can be sensitive to harsh reaction conditions, particularly strong acids or bases at elevated temperatures.

  • Dimerization: In some cases, intermolecular reactions can lead to the formation of dimeric byproducts.[5]

II. Troubleshooting Guides

A. Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Low yields in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings are a frequent issue. This troubleshooting guide will help you diagnose and resolve common problems.

Symptom Possible Cause(s) Troubleshooting Strategy
No or low conversion of starting material 1. Inactive catalyst. 2. Poor choice of ligand. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst. Consider a pre-catalyst. 2. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. 3. Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). 4. Gradually increase the reaction temperature, monitoring for decomposition.
Formation of dehalogenated byproduct 1. Presence of water or other protic sources. 2. Reductive elimination from a Pd(II)-hydride species.1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Add a hydride scavenger or use a different ligand system.
Product decomposition 1. Reaction temperature is too high. 2. Incompatible base or solvent.1. Lower the reaction temperature and increase the reaction time. 2. Screen milder bases and more stable solvents.
Complex mixture of products 1. Lack of regioselectivity. 2. Side reactions involving the unprotected hydroxyl or indole nitrogen.1. Employ a directing group strategy to control regioselectivity. 2. Protect the hydroxyl and/or indole nitrogen with a suitable protecting group.
B. Poor Regioselectivity in Electrophilic Substitution

Achieving the desired regioselectivity during electrophilic substitution (e.g., halogenation, nitration) on the this compound core can be challenging.

Symptom Possible Cause(s) Troubleshooting Strategy
Mixture of constitutional isomers 1. Similar reactivity of multiple ring positions. 2. Steric and electronic effects of existing substituents.1. Employ a directed metalation strategy.[6] 2. Use a bulky protecting group on the indole nitrogen to sterically hinder certain positions. 3. Modify the electronic nature of the ring with appropriate protecting groups.
Substitution on the pyrrole ring instead of the pyridine ring 1. Higher intrinsic nucleophilicity of the pyrrole ring.1. Protect the indole nitrogen with an electron-withdrawing group to decrease the nucleophilicity of the pyrrole ring. 2. Use a milder electrophile that is more selective for the desired position.
Substitution at an undesired position on the pyridine ring 1. The directing effect of the 4-hydroxy group.1. Convert the hydroxyl group to a different directing group (e.g., an ether or triflate). 2. Use a blocking group at the undesired position, which can be removed later.

III. Experimental Protocols & Methodologies

Protocol 1: Protecting Group Strategy for Regioselective Functionalization

This protocol outlines a general strategy for protecting the 4-hydroxy and indole nitrogen to facilitate regioselective functionalization.

Diagram of Protecting Group Strategy:

G A Substituted this compound B Protect Indole Nitrogen (e.g., SEM-Cl, NaH) A->B C N-Protected Intermediate B->C D Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) C->D E Fully Protected Intermediate D->E F Regioselective Functionalization (e.g., Halogenation, Metalation) E->F G Functionalized Intermediate F->G H Deprotect Hydroxyl Group (e.g., TBAF) G->H I Partially Deprotected Intermediate H->I J Deprotect Indole Nitrogen (e.g., TFA) I->J K Final Substituted Product J->K

Caption: Protecting group strategy for regioselective synthesis.

Step-by-Step Methodology:

  • Protection of the Indole Nitrogen:

    • To a solution of the this compound in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., NaH) at 0 °C.

    • After stirring for 30 minutes, add the protecting group reagent (e.g., SEM-Cl).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-protected intermediate by column chromatography.

  • Protection of the 4-Hydroxyl Group:

    • Dissolve the N-protected intermediate in an anhydrous aprotic solvent (e.g., DCM, DMF).

    • Add a base (e.g., imidazole, triethylamine) followed by the hydroxyl protecting group reagent (e.g., TBDMS-Cl).

    • Stir at room temperature until the reaction is complete.

    • Work up and purify the fully protected intermediate.

  • Regioselective Functionalization:

    • Perform the desired functionalization reaction (e.g., bromination with NBS, lithiation followed by quenching with an electrophile) on the fully protected intermediate.

  • Deprotection:

    • Selectively deprotect the hydroxyl and indole nitrogen groups using appropriate conditions (e.g., TBAF for TBDMS, TFA for SEM).

Protocol 2: Purification of Polar this compound Derivatives

The high polarity of 4-hydroxy-7-azaindoles can make purification by standard silica gel chromatography challenging.

Troubleshooting Purification Workflow:

G A Crude Product B Analyze by TLC/LC-MS A->B C Is the product streaking on silica? B->C D Yes C->D E No C->E G Add modifier to mobile phase (e.g., 1% NH4OH in MeOH) D->G F Standard Silica Gel Chromatography E->F M Pure Product F->M H Is separation still poor? G->H I Yes H->I J No H->J K Consider alternative stationary phase (e.g., Alumina, C18) I->K J->F L Consider Reverse-Phase HPLC K->L L->M

Caption: Workflow for troubleshooting purification.

Key Considerations for Purification:

  • TLC Analysis: Before attempting column chromatography, carefully analyze the crude product by TLC using various solvent systems. Look for streaking, which indicates strong interaction with the silica gel.

  • Mobile Phase Modifiers: For basic compounds like azaindoles, adding a small amount of a basic modifier (e.g., triethylamine, ammonium hydroxide) to the mobile phase can significantly improve peak shape and separation.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina. For highly polar compounds, reverse-phase chromatography (C18) may be a better option.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC is often the method of choice.[7]

IV. Stability and Handling

Q5: How should substituted 4-hydroxy-7-azaindoles be stored?

Substituted 4-hydroxy-7-azaindoles should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The phenolic hydroxyl group can be susceptible to air oxidation, which may lead to discoloration and degradation of the compound.

Q6: Are there any known incompatibilities with common reagents or solvents?

  • Strong Oxidizing Agents: Avoid strong oxidizing agents, as they can lead to decomposition of the electron-rich pyrrole ring.

  • Strong Acids and Bases: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause degradation.

  • Light Sensitivity: Some azaindole derivatives may be light-sensitive. It is good practice to protect them from light during reactions and storage.

By understanding the inherent chemical properties of the this compound scaffold and anticipating potential challenges, researchers can develop more efficient and robust synthetic strategies. This guide provides a starting point for troubleshooting common issues, and further optimization will likely be necessary for specific target molecules.

V. References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2018). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. (n.d.). International Journal of PharmTech Research. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2009). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis of Azaindoles. (2015). Chinese Journal of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Preparation method for 4-substituted-7-azaindole. (2014). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. (2023). ChemRxiv. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 6, 2026, from --INVALID-LINK--

  • Recent advances in the global ring functionalization of 7-azaindoles. (2021). Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (2004). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (1969). Defense Technical Information Center. Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimizing Protein Labeling with 4-Hydroxy-7-Azaindole NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-hydroxy-7-azaindole-based labeling reagents. This guide, structured in a flexible question-and-answer format, is designed to provide expert insights and practical troubleshooting advice to help you achieve optimal labeling efficiency and conjugate stability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind labeling proteins with a this compound NHS ester?

The labeling process relies on the reaction between an N-hydroxysuccinimide (NHS) ester functional group on the this compound molecule and primary amines on the protein.[1][2][3] The most common targets for this reaction are the ε-amino groups of lysine residues and the N-terminal α-amino group of the polypeptide chain.[4][5] This reaction forms a stable, covalent amide bond, effectively conjugating the this compound moiety to the protein.[2]

Q2: What are the potential advantages of using a this compound-based label?

While specific data on this compound as a labeling agent is emerging, its core structure, 7-azaindole, is known for its unique photophysical properties. It is an isomer of indole, the chromophore of tryptophan, and often exhibits a significant Stokes shift (a large separation between excitation and emission maxima) and environmental sensitivity in its fluorescence.[6][7][8] This suggests that a this compound label could be a valuable fluorescent probe for studying protein conformation, binding interactions, and dynamics.[8]

Q3: What is the optimal pH for the labeling reaction, and why is it critical?

The optimal pH for labeling proteins with NHS esters is between 8.0 and 8.5.[1][2][9][10] This pH is a crucial compromise:

  • Below pH 8.0: The primary amine groups on the protein are more likely to be protonated (-NH3+), rendering them unreactive towards the NHS ester.[1][10]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[1][9][10] In this competing reaction, water molecules attack the ester, rendering the labeling reagent inactive before it can react with the protein.[9]

Q4: Which buffers are recommended for the labeling reaction?

It is essential to use an amine-free buffer to avoid competition with the protein for reaction with the NHS ester.[11] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer[9][10]

  • HEPES buffer[9]

  • Borate buffer[9]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine that will react with the NHS ester.[9][11]

  • Glycine: Also contains a primary amine and will compete in the reaction.[9][11]

Q5: How should I prepare and handle the this compound NHS ester stock solution?

NHS esters are susceptible to hydrolysis, so proper handling is key to maintaining their reactivity.

  • Always use a high-quality, anhydrous grade of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the stock solution.[1][9][10]

  • Allow the vial of the labeling reagent to warm to room temperature before opening to prevent condensation of moisture from the air.

  • Prepare the stock solution immediately before use.[11] If storage is necessary, store in small aliquots at -20°C or -80°C with desiccant.[2] Avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during your protein labeling experiments.

Issue 1: Low Labeling Efficiency or No Labeling
Possible Cause Recommended Solution
Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine) in the buffer.[11]Exchange the protein into an amine-free buffer (e.g., PBS, Borate, Bicarbonate) using dialysis or a desalting column prior to labeling.
Suboptimal pH: The pH of the reaction mixture is too low (<8.0).[1][10]Adjust the pH of the protein solution to 8.0-8.5 using a concentrated, amine-free base like sodium bicarbonate.[2]
Hydrolyzed NHS Ester: The labeling reagent has lost its reactivity due to moisture.[9][11]Use a fresh vial of the labeling reagent. Ensure that the DMSO or DMF used for the stock solution is anhydrous.[9] Prepare the stock solution immediately before use.[11]
Insufficient Molar Excess of Label: The ratio of the labeling reagent to the protein is too low.[11]Empirically optimize the molar excess of the labeling reagent. Start with a 10- to 20-fold molar excess and titrate up or down as needed.[5]
Protein Concentration Too Low: Low protein concentration can slow down the reaction kinetics.For optimal results, the protein concentration should be at least 2 mg/mL.[5]
Issue 2: Protein Precipitation During or After Labeling
Possible Cause Recommended Solution
High Molar Excess of Label: Over-labeling can alter the protein's net charge and isoelectric point (pI), leading to a decrease in solubility.[11]Reduce the molar excess of the labeling reagent used in the reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.
High Concentration of Organic Solvent: The addition of the labeling reagent in DMSO or DMF can denature the protein if the final concentration of the organic solvent is too high.Keep the final concentration of the organic solvent in the reaction mixture below 10%.[9] Add the stock solution of the labeling reagent to the protein solution slowly while gently vortexing.[9]
Inherent Instability of the Protein: The protein may be inherently unstable under the required reaction conditions (e.g., pH 8.0-8.5).Consider using a different labeling chemistry that works at a lower pH, if compatible with your experimental goals.
Issue 3: High Background or Non-Specific Staining in Downstream Applications
Possible Cause Recommended Solution
Unreacted Free Dye: The presence of unconjugated this compound NHS ester in the final protein solution.It is crucial to remove all unreacted dye after the labeling reaction. Use size-exclusion chromatography (e.g., a desalting column) or extensive dialysis to purify the labeled protein.[9][12]
Hydrolyzed, Non-Conjugated Dye: The hydrolyzed form of the dye may still bind non-covalently to other components in your assay.Ensure thorough purification of the labeled protein as described above. Add a quenching step before purification by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubating for 15-30 minutes to scavenge any remaining reactive NHS esters.[9]
Quantitative Data Summary
ParameterRecommended RangeRationale
Reaction pH 8.0 - 8.5Balances amine reactivity and NHS ester stability.[1][9][10]
Molar Excess (Label:Protein) 5:1 to 25:1Should be empirically determined for each protein.[5][11]
Protein Concentration 2 - 10 mg/mLHigher concentrations favor efficient labeling.[5][10]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CLonger incubation may be needed for less reactive proteins.[1][10]
Final DMSO/DMF Concentration < 10% (v/v)Minimizes the risk of protein denaturation.[9]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound NHS Ester

This protocol is a general starting point and may require optimization for your specific protein.

  • Buffer Exchange: Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Label Stock Solution: Just before starting the reaction, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Calculate Molar Excess: Determine the volume of the label stock solution needed to achieve the desired molar excess over the protein. A 10-fold to 20-fold excess is a good starting point.

  • Labeling Reaction: Add the calculated volume of the label stock solution to the protein solution while gently vortexing.[9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[2]

  • Quenching (Optional but Recommended): To stop the reaction and remove any remaining reactive NHS esters, add Tris buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[9]

  • Purification: Separate the labeled protein from unreacted and hydrolyzed label by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[9]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the this compound label.

Diagrams

NHS Ester Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification p_buffer Protein in Amine-Free Buffer (pH 8.0-8.5) mix Add Label to Protein (Target Molar Excess) p_buffer->mix label_prep Prepare Label Stock in anhy. DMSO/DMF label_prep->mix incubate Incubate (1-4h at RT or O/N at 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify end_product Characterize (Degree of Labeling) purify->end_product

Caption: A typical workflow for protein labeling using an NHS ester.

Competing Reactions in NHS Ester Labeling

G cluster_outcomes reagents NHS Ester Protein-NH2 desired Desired Reaction: Covalent Amide Bond (Labeled Protein) reagents:nhs->desired pH 8.0-8.5 reagents:prot->desired undesired Competing Reaction: Hydrolysis (Inactive Label) reagents:nhs->undesired pH > 8.5 + H2O

Caption: The desired labeling reaction versus the competing hydrolysis reaction.

References

minimizing background fluorescence in 4-hydroxy-7-azaindole experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Background Fluorescence for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Hydroxy-7-Azaindole and Fluorescence Background

This compound is a fluorescent molecule of increasing interest in biological research and drug discovery due to its unique photophysical properties.[1] Like other fluorophores, its successful application hinges on maximizing the signal-to-noise ratio, where the primary challenge is often the management of background fluorescence. This guide will walk you through the common sources of background noise and provide actionable protocols to mitigate their impact on your experiments.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem in my this compound experiments?

Q2: What are the common sources of autofluorescence in my biological samples?

Autofluorescence is the natural fluorescence emitted by various biomolecules within cells and tissues.[4] Common endogenous fluorophores include:

  • Metabolic cofactors: NADH and flavins are major contributors, particularly in metabolically active cells, and tend to fluoresce in the blue-green region of the spectrum.[4]

  • Structural proteins: Collagen and elastin, abundant in the extracellular matrix, also exhibit intrinsic fluorescence.[4]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and have a broad emission spectrum.[4]

  • Red blood cells: The heme group in red blood cells can cause significant autofluorescence.[5]

Q3: What are the common extrinsic sources of background fluorescence?

Extrinsic background fluorescence can be introduced at various stages of your experiment. Key sources to consider are:

  • Cell Culture Media: Many standard media contain phenol red, a pH indicator that is highly fluorescent.[6] Other components like riboflavin and certain amino acids can also contribute to background noise.[6]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular proteins to create fluorescent products.[7]

  • Mounting Media: Some mounting media can have intrinsic fluorescence. It is crucial to select a medium with low background and, ideally, one that contains an antifade reagent.

  • Plasticware: Standard plastic-bottom plates and dishes can be highly fluorescent. For imaging applications, it is recommended to use glass-bottom or imaging-specific polymer-bottom plates.

Q4: I don't have access to the specific excitation and emission spectra for this compound. How can I determine the optimal filter settings for my microscope?

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common background fluorescence issues encountered during this compound experiments.

Issue 1: High Background Fluorescence in Fixed Cell Imaging

High background in fixed cells often stems from the fixation process itself or from endogenous autofluorescence.

Causality: Aldehyde fixatives, such as formaldehyde and glutaraldehyde, cross-link proteins by reacting with amine groups, which can generate fluorescent Schiff bases.[7] Additionally, the inherent autofluorescence of the cells and tissue remains after fixation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background in fixed cells.

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Fluorescence

This protocol is designed to reduce the fluorescence generated by aldehyde fixatives by chemically reducing the fluorescent Schiff bases to non-fluorescent compounds.[9]

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS), ice-cold

  • Staining jars or Coplin jars

Procedure:

  • Prepare Fresh Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will react with the buffer and release hydrogen gas, causing the solution to bubble. Prepare in a well-ventilated area.[9]

  • Incubation: After the fixation and permeabilization steps of your standard immunofluorescence protocol, incubate the slides/coverslips in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[4]

  • Washing: Wash the samples thoroughly with PBS three times for 5 minutes each to remove any residual sodium borohydride.[4]

  • Proceed with Staining: Continue with your standard blocking and antibody incubation steps.

Protocol 2: Photobleaching for Endogenous Autofluorescence

This method involves exposing the sample to a strong light source to "burn out" the endogenous fluorophores before staining with your fluorescent probe of interest.[5]

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp or LED)

  • or a dedicated photobleaching device

Procedure:

  • Sample Preparation: Prepare your fixed and permeabilized samples on slides or in imaging dishes.

  • Exposure: Before incubation with this compound or any fluorescent antibodies, expose the sample to continuous, high-intensity light from your microscope's light source. It is often effective to use the filter cube for a common fluorophore like DAPI or FITC.[5]

  • Duration: The optimal exposure time will vary depending on the sample type and the intensity of the light source. Start with a 15-minute exposure and check the autofluorescence levels on an unstained control sample. You can extend the time as needed, but be mindful of potential photodamage to the sample.[10]

  • Proceed with Staining: After photobleaching, proceed with your standard staining protocol.

Issue 2: High Background in Live-Cell Imaging

Background fluorescence in live-cell imaging is often due to components in the cell culture medium.

Causality: Phenol red, a common pH indicator in cell culture media, is highly fluorescent.[6] Serum components and other media supplements can also contribute to the background signal.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background in live cells.

Recommendations for Live-Cell Imaging:

  • Use Phenol Red-Free Media: For all live-cell imaging experiments, it is highly recommended to use a phenol red-free version of your standard culture medium.[6]

  • Specialized Imaging Media: Consider using commercially available low-fluorescence imaging media, such as FluoroBrite™ DMEM, which are formulated to minimize background fluorescence.[11]

  • Optimize Imaging Parameters: To improve the signal-to-noise ratio, you can adjust the acquisition settings on your microscope. Increasing the exposure time will collect more photons from your sample, while decreasing the excitation light intensity can help to reduce background and phototoxicity.

Data Summary Tables

Table 1: Common Sources of Autofluorescence and their Approximate Spectral Properties

SourceExcitation (nm)Emission (nm)Notes
NADH340-360440-470Prevalent in mitochondria.[4]
Flavins430-470520-540Found in mitochondria.[4]
Collagen340-360400-420A major component of the extracellular matrix.[4]
Elastin350-400420-460Found in connective tissues.[4]
Lipofuscin340-490430-650Broad emission spectrum, accumulates with age.[4]

Table 2: Comparison of Autofluorescence Quenching Methods

MethodTargetAdvantagesDisadvantages
Sodium BorohydrideAldehyde-induced fluorescenceEffective for reducing background from fixation.[9]Can affect antigenicity of some epitopes.[9]
PhotobleachingGeneral endogenous fluorophoresNon-chemical, preserves antigenicity.[5]Can be time-consuming, potential for photodamage.[5]
Commercial Quenchers (e.g., TrueVIEW™)Broad spectrumEasy to use, often highly effective.Can be costly, may have some effect on specific signal.

Concluding Remarks

Minimizing background fluorescence is a critical step in obtaining high-quality data in experiments involving this compound. By systematically identifying the source of the background and applying the appropriate troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their signal-to-noise ratio and the overall reliability of their results. As a final recommendation, always include the proper controls in your experiments, such as unstained samples, to accurately assess the level of background fluorescence.

References

stability issues of 4-hydroxy-7-azaindole in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxy-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues of this compound in aqueous buffers. As a compound of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors, understanding its stability is paramount for reproducible and reliable experimental outcomes.[1][2][3]

Introduction to this compound and its Stability Challenges

This compound is a heterocyclic aromatic compound with a molecular formula of C₇H₆N₂O. Its structure, featuring a hydroxyl group on the pyrrolo-pyridine core, makes it susceptible to degradation in aqueous environments, particularly through oxidation and pH-mediated reactions. The stability of your this compound solutions is a critical factor that can significantly impact the accuracy of your experimental results, from enzymatic assays to cell-based studies.

This guide will walk you through the common stability challenges, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to help you maintain the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous buffers?

The stability of this compound in aqueous solutions is primarily influenced by three factors:

  • pH: The pH of the buffer can significantly impact the rate of degradation. Both acidic and basic conditions can catalyze hydrolysis and oxidation reactions.[4][5][6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the hydroxylated azaindole ring.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[7][8]

Q2: What is the optimal pH range for storing this compound solutions?

While specific studies on this compound are limited, based on the general stability of similar phenolic compounds, it is advisable to maintain the pH of your stock solutions and working buffers within a slightly acidic to neutral range (pH 5-7) . Extreme pH values should be avoided as they can accelerate degradation.[4] It is recommended to perform a pH stability study for your specific experimental conditions.

Q3: How can I minimize the oxidation of this compound in my buffers?

To minimize oxidation, consider the following strategies:

  • Degassing Buffers: Before preparing your solutions, degas your aqueous buffers by sparging with an inert gas like nitrogen or argon, or by using a vacuum filtration system.

  • Use of Antioxidants: The addition of antioxidants to your stock solutions can help to prevent oxidative degradation. Common antioxidants include:

    • Ascorbic acid (Vitamin C)

    • Dithiothreitol (DTT)

    • Tris(2-carboxyethyl)phosphine (TCEP)

  • Store Under Inert Atmosphere: For long-term storage of solid this compound, consider storing it under an inert atmosphere (e.g., in a desiccator with nitrogen or argon).

Q4: Is this compound sensitive to light?

Yes, like many aromatic heterocyclic compounds, this compound may be susceptible to photodegradation.[7][8] It is best practice to:

  • Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the stability of this compound.

Problem Potential Cause Recommended Solution
Loss of compound potency in stock solution over time. pH-mediated degradation, oxidation, or photodegradation.Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. Consider adding an antioxidant.
Appearance of unexpected peaks in HPLC analysis of the compound. Degradation of this compound.Analyze the degradation products by LC-MS to identify their structures. Optimize storage and handling conditions to minimize degradation.
Inconsistent results in biological assays. Instability of the compound in the assay buffer.Perform a stability study of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, incubation time).
Color change of the solution (e.g., turning yellow or brown). Oxidation of the compound.This is a visual indicator of degradation. Discard the solution and prepare a fresh one using degassed buffers and consider the use of antioxidants.

Experimental Protocol: Stability Study of this compound in Aqueous Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the rate of degradation of this compound in a selected aqueous buffer at a specific temperature and pH.

Materials:
  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Incubator or water bath

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO or ethanol).

  • Preparation of Test Solutions: Dilute the stock solution with the aqueous buffer to a final concentration (e.g., 100 µM). Prepare enough volume for all time points.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration of this compound.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis:

    • Measure the peak area of the this compound at each time point.

    • Plot the percentage of the remaining this compound against time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the compound under the tested conditions.[9][10]

HPLC Method Development:

A stability-indicating HPLC method should be developed and validated to ensure that the peak for this compound is well-resolved from any potential degradation products.[11][12][13][14] A good starting point for method development could be a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound, primarily focusing on oxidation, which is a common degradation route for phenolic compounds.

cluster_factors Accelerating Factors A This compound B Oxidized Intermediates (e.g., Quinone-like structures) A->B Oxidation (O2, light, metal ions) C Ring-Opened Products B->C Further Oxidation/Hydrolysis D Polymeric Products B->D Polymerization High pH High pH UV Light UV Light Metal Ions Metal Ions

Caption: Potential oxidative degradation pathway of this compound.

Experimental Workflow for Stability Study

This diagram outlines the key steps in performing a stability study of this compound.

prep 1. Prepare Solutions - Stock solution (DMSO/EtOH) - Test solution (Aqueous Buffer) t0 2. Initial Analysis (T=0) - Inject into HPLC - Determine initial concentration prep->t0 incubate 3. Incubate - Desired temperature - Protect from light t0->incubate timepoint 4. Time-Point Analysis - Withdraw aliquots at intervals - Inject into HPLC incubate->timepoint timepoint->timepoint Repeat at intervals analyze 5. Data Analysis - Plot % remaining vs. time - Determine degradation kinetics timepoint->analyze

Caption: Workflow for conducting a stability study of this compound.

Conclusion

The stability of this compound in aqueous buffers is a critical parameter that requires careful consideration to ensure the reliability of experimental data. By understanding the factors that influence its degradation and implementing appropriate handling and storage procedures, researchers can minimize stability-related issues. This guide provides a foundational understanding and practical advice to help you navigate these challenges. For further in-depth analysis, we recommend consulting the referenced literature.

References

Technical Support Center: Purification of 4-Hydroxy-7-Azaindole Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of biomolecules labeled with 4-hydroxy-7-azaindole (4HO-7AI) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique photophysical properties of the 7-azaindole scaffold, which are sensitive to the local environment, necessitate careful consideration during purification to maintain the integrity and functionality of the labeled biomolecule.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that arise during the purification of this compound labeled biomolecules.

Q1: What are the primary methods for purifying 4HO-7AI labeled biomolecules?

A1: The most common and effective purification methods include High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), and affinity chromatography.[2][3] Size-exclusion chromatography (SEC) can also be used, especially for removing unconjugated dye, though it may not be suitable for separating labeled from unlabeled protein if the size difference is minimal.[4] The choice of method depends on the nature of the biomolecule (protein, peptide, or nucleic acid), the scale of the purification, and the required purity level.

Q2: My 4HO-7AI labeled protein has low fluorescence after purification. What could be the cause?

A2: Low fluorescence can stem from several factors:

  • Dye-Dye Quenching: An excessively high degree of labeling (DOL) can lead to self-quenching of the fluorophores.[2] It is crucial to optimize the molar ratio of the dye to the biomolecule during the labeling reaction.

  • Environmental Quenching: The 7-azaindole chromophore's fluorescence is highly sensitive to its environment.[1] If the label is situated near certain amino acid residues (like tryptophan) or in a microenvironment that is not conducive to fluorescence, quenching can occur.[2]

  • pH-Dependent Effects: The fluorescence of some fluorophores, including those based on the indole structure, can be pH-sensitive.[5][6] Ensure your purification and final storage buffers are at an optimal pH for 4HO-7AI fluorescence.

  • Protein Denaturation: Harsh purification conditions can lead to protein unfolding, which can alter the local environment of the dye and affect its fluorescence.

Q3: The biological activity of my labeled antibody is compromised after purification. Why did this happen and how can I prevent it?

A3: A loss of biological activity is often due to the modification of critical functional sites on the biomolecule.[7] For instance, if the labeling reaction targets primary amines (lysine residues), and these residues are located within the antigen-binding site of an antibody, the conjugation of the bulky 4HO-7AI label can sterically hinder antigen binding.[2]

Prevention Strategies:

  • Reduce the Molar Excess of the Labeling Reagent: This will decrease the overall degree of labeling and reduce the probability of modifying critical residues.[7]

  • Site-Specific Labeling: If possible, employ site-specific labeling techniques to attach the fluorophore to a region of the biomolecule that is distant from the active site.

  • Gentle Purification Conditions: Avoid harsh pH, high temperatures, or strong denaturants during purification to maintain the native conformation of the biomolecule.[8]

Q4: My labeled biomolecule is precipitating during purification. What can I do?

A4: Precipitation can occur if the attachment of the hydrophobic 4HO-7AI label reduces the overall solubility of the biomolecule.[7]

  • Optimize Buffer Conditions: Adjusting the pH, salt concentration, or including additives like non-ionic detergents in your purification buffers can help to prevent aggregation and precipitation.[7]

  • Lower the Degree of Labeling: A lower molar ratio of the labeling reagent to the biomolecule can mitigate the increase in hydrophobicity.[7]

  • Temperature Control: Performing purification steps at lower temperatures (e.g., 4°C) can sometimes reduce aggregation.[7]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues encountered during the purification process.

Troubleshooting HPLC Purification

High-Performance Liquid Chromatography, particularly reversed-phase, is a powerful tool for purifying labeled peptides and proteins.[3][9][10] However, challenges such as poor peak resolution, low recovery, and peak tailing can occur.

Problem 1: Poor resolution between labeled and unlabeled biomolecules.

  • Causality: The hydrophobicity difference between the labeled and unlabeled species may not be sufficient for separation under the current conditions.

  • Solution Workflow:

    start Poor Resolution step1 Optimize Gradient Slope start->step1 Initial Check step2 Change Column Chemistry step1->step2 If still poor step3 Adjust Mobile Phase Additives step2->step3 If needed end_node Improved Resolution step3->end_node Success

    Workflow for optimizing HPLC resolution.

    • Step 1: Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can enhance the separation between closely eluting peaks.[11]

    • Step 2: Change Column Chemistry: If optimizing the gradient is insufficient, consider a different column. For peptides, a C18 column is often a good starting point, while a C4 or C8 column might be more suitable for larger proteins.[9][11]

    • Step 3: Adjust Mobile Phase Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA) is standard for peptide and protein separations.[3] Varying the concentration of TFA or trying a different ion-pairing agent can sometimes improve resolution.

Problem 2: Low recovery of the labeled biomolecule.

  • Causality: The labeled biomolecule may be irreversibly binding to the column matrix, especially if it is very hydrophobic.

  • Solution:

    • Increase Organic Modifier Strength: Adding a small percentage (1-5%) of a stronger organic solvent like isopropanol to the mobile phase can help elute highly hydrophobic biomolecules.[9]

    • Change Column Type: If irreversible binding is suspected, a column with a less hydrophobic stationary phase (e.g., C4 instead of C18) may be beneficial.[9]

    • Check for Precipitation: Ensure that the biomolecule is not precipitating on the column. This can be addressed by adjusting buffer conditions as mentioned in the FAQs.

Parameter Recommendation for Peptides Recommendation for Proteins Rationale
Column Chemistry C18C4, C8, or DiphenylC18 provides high retention for small peptides. Less hydrophobic phases are better for larger, more complex proteins to prevent irreversible binding.[9]
Organic Modifier AcetonitrileAcetonitrile (with optional Isopropanol)Acetonitrile has low viscosity and UV transparency. Isopropanol can improve the recovery of hydrophobic proteins.[9]
Ion-Pairing Agent 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)TFA improves peak shape and resolution for both peptides and proteins.[3]
Gradient Shallow gradient (e.g., 0.5-1% B/min)Shallow gradient (e.g., 0.5-1% B/min)A shallow gradient is crucial for resolving closely related species like labeled and unlabeled biomolecules.[11]

Table 1: Recommended Starting Conditions for RP-HPLC Purification

Troubleshooting Affinity Chromatography

Affinity chromatography offers high selectivity and is particularly useful when a specific tag (e.g., a His-tag) is present on the biomolecule.[12][13][14]

Problem: The labeled protein does not bind to the affinity column.

  • Causality: The 4HO-7AI label may be sterically hindering the interaction between the affinity tag and the column resin. Alternatively, the conformation of the tag may be altered.

  • Solution Workflow:

    start Problem: No Binding to Affinity Column step1 Check Labeling Site Is the label near the affinity tag? start->step1 step2 Optimize Binding Conditions Increase incubation time or adjust buffer composition. step1->step2 If yes, or unsure step3 Consider a Linker Use a labeling reagent with a longer spacer arm. step2->step3 If still no binding end_node {Successful Binding} step3->end_node

    Troubleshooting workflow for affinity chromatography binding issues.

    • Step 1: Analyze the Labeling Site: If possible, determine the location of the 4HO-7AI label. If it is in close proximity to the affinity tag, steric hindrance is a likely cause.

    • Step 2: Optimize Binding Conditions: Ensure that the binding buffer is at the optimal pH and salt concentration for the affinity interaction. Increasing the incubation time of the sample with the resin may also improve binding.

    • Step 3: Introduce a Spacer Arm: When designing the labeling strategy, consider using a labeling reagent that incorporates a flexible linker between the 4HO-7AI fluorophore and the reactive group. This can increase the distance between the label and the biomolecule's surface, reducing steric hindrance.[5]

Section 3: Experimental Protocols

Protocol 1: General RP-HPLC Purification of a 4HO-7AI Labeled Peptide

This protocol provides a starting point for the purification of a 4HO-7AI labeled peptide. Optimization will likely be required for each specific peptide.[3][11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-65% B (linear gradient)

    • 65-70 min: 65-95% B (wash)

    • 70-75 min: 95-5% B (re-equilibration)

  • Flow Rate: 1 mL/min.

  • Detection: Monitor absorbance at 220 nm (for the peptide backbone) and the excitation/emission wavelengths of 4HO-7AI.

  • Sample Preparation: Dissolve the crude labeled peptide mixture in Mobile Phase A.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled and unlabeled peptides.

References

Technical Support Center: Lead Optimization of 7-Azaindole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lead optimization of 7-azaindole inhibitors. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this important scaffold. Here, you will find answers to frequently encountered challenges, detailed troubleshooting guides for key experiments, and expert insights to streamline your discovery workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the lead optimization of 7-azaindole-based compounds.

Q1: My 7-azaindole inhibitor shows excellent potency in biochemical assays, but poor activity in cell-based assays. What are the likely causes and how can I troubleshoot this?

A1: This is a classic and frequent challenge in drug discovery, often referred to as a poor biochemistry-to-cell-based translation. Several factors could be at play:

  • Low Cell Permeability: The 7-azaindole scaffold, while versatile, can sometimes lead to compounds with physicochemical properties (e.g., high polarity, high molecular weight) that hinder their ability to cross the cell membrane.

    • Troubleshooting:

      • Assess Physicochemical Properties: Calculate key properties like cLogP, topological polar surface area (TPSA), and molecular weight. Aim for values within the "rule of five" as a starting point.

      • Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, non-cell-based assessment. Follow up with a Caco-2 permeability assay for a more biologically relevant measure of intestinal absorption and general cell penetration.

      • Structural Modifications: Systematically modify the scaffold to enhance lipophilicity, for instance, by adding non-polar groups or masking polar functionalities with cleavable promoieties (prodrugs).

  • High Efflux Ratio: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.

    • Troubleshooting:

      • P-gp Substrate Assay: Perform an in vitro assay using cell lines that overexpress P-gp (e.g., MDCK-MDR1) to determine the efflux ratio. A ratio greater than 2-3 is often indicative of significant efflux.

      • Structural Mitigation: Analyze your structure for P-gp pharmacophore features. Often, reducing the number of hydrogen bond donors and increasing rigidity can help mitigate P-gp liability.

  • High Plasma Protein Binding (PPB): If your cell-based assay medium contains serum, high binding to proteins like albumin can drastically reduce the free concentration of your inhibitor available to engage the target.

    • Troubleshooting:

      • Measure PPB: Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of your compound bound to plasma proteins.

      • Assay Modification: Run your cell-based assay in serum-free or low-serum conditions to see if potency improves. This can help diagnose the issue, though the in vivo relevance of serum-free data must be carefully considered.

      • Chemical Modification: Increasing the acidity of the molecule can sometimes reduce binding to albumin.

  • Target Engagement Issues: The intracellular environment can differ significantly from a purified biochemical assay. Factors like high ATP concentration in cells can lead to competitive inhibition, reducing the apparent potency of ATP-competitive inhibitors.

    • Troubleshooting:

      • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound is binding to its intended target within the cellular environment.

Q2: I'm observing off-target toxicity with my lead 7-azaindole compound. What is the best strategy to identify and mitigate this?

A2: Off-target effects are a major cause of project attrition. A systematic approach is crucial.

  • Initial Broad Screening:

    • Kinase Panel Screening: Since 7-azaindoles are well-known "hinge-binding" motifs for kinases, it is essential to screen your compound against a broad panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™) at a fixed concentration (e.g., 1 µM). This will identify any unintended kinase targets.

    • Safety Pharmacology Panel: Screen your compound against a panel of receptors, ion channels, and transporters known to be associated with adverse drug reactions (e.g., the CEREP SafetyScreen). Pay close attention to targets like the hERG channel, which is linked to cardiotoxicity.

  • Structure-Activity Relationship (SAR) for Selectivity:

    • Once off-targets are identified, initiate a focused medicinal chemistry effort. Compare the structure of your lead compound with analogs.

    • Identify the structural elements contributing to off-target activity. Often, minor modifications to solvent-exposed regions of the molecule can dissociate on-target from off-target activity without compromising primary potency.

  • Phenotypic Screening:

    • Use high-content imaging or other phenotypic assays to assess cellular health (e.g., cell cycle arrest, apoptosis induction) in relevant cell lines. This can provide an earlier read on potential toxicity issues before they are observed in vivo.

Troubleshooting Guides

Guide 1: Overcoming Poor Aqueous Solubility

Poor solubility is a persistent issue with planar, aromatic scaffolds like 7-azaindole. It can impact assay results, formulation, and ultimately, oral bioavailability.

Symptom Potential Cause Troubleshooting Steps & Solutions
Compound precipitation in assay buffer. The compound's intrinsic solubility is lower than the tested concentration.1. Measure Kinetic and Thermodynamic Solubility: Use nephelometry or HPLC-based methods to get an accurate measure of solubility. 2. Formulation: Try using co-solvents like DMSO (up to 0.5-1% in final assay volume) or cyclodextrins to increase apparent solubility. 3. pH Modification: For compounds with ionizable groups, adjusting the buffer pH can significantly improve solubility.
Inconsistent IC50 values across experiments. Sub-visible precipitation or aggregation of the compound.1. Filter Stock Solutions: Always filter your DMSO stock solutions through a 0.22 µm filter before making dilutions. 2. Incorporate Detergents: For biochemical assays, include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to prevent aggregation. 3. Sonication: Briefly sonicate your stock solution before use.
Low oral bioavailability in PK studies. Poor dissolution in the gastrointestinal tract.1. Salt Formation: If your compound has a basic handle (like the pyridine nitrogen in the azaindole core), forming a salt (e.g., HCl, mesylate) can dramatically improve solubility and dissolution rate. 2. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area for dissolution. 3. Formulation Strategies: Explore amorphous solid dispersions or lipid-based formulations to improve in vivo exposure.

Experimental Protocols & Workflows

Protocol 1: Standard Kinase Activity Assay (Example: Generic Ser/Thr Kinase)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of a 7-azaindole inhibitor.

Materials:

  • Recombinant Kinase (e.g., ERK2)

  • Peptide Substrate (e.g., Myelin Basic Protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Compound (7-azaindole inhibitor)

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates (white, low-volume)

Procedure:

  • Compound Plating: Serially dilute the 7-azaindole inhibitor in DMSO. Transfer 50 nL of each dilution into the 384-well assay plate. Include DMSO-only wells for high control (0% inhibition) and wells without enzyme for low control (100% inhibition).

  • Enzyme Addition: Prepare a solution of the kinase in kinase assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of product (or remaining ATP) using a suitable detection reagent according to the manufacturer's protocol. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent.

  • Data Analysis: Read the luminescence on a plate reader. Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow: A Typical Lead Optimization Cascade

The following diagram illustrates a standard workflow for optimizing 7-azaindole inhibitors, from initial hit to a preclinical candidate.

Lead_Optimization_Workflow cluster_0 Primary Screening & Hit Validation cluster_1 Lead Generation (Iterative Cycles) cluster_2 Lead Optimization cluster_3 Candidate Selection Hit Initial Hit (e.g., HTS) Biochem Biochemical Assay (IC50) Hit->Biochem SAR SAR Expansion (Synthesis) Biochem->SAR Cellular Cellular Potency (EC50) SAR->Cellular Selectivity Kinase Selectivity Panel Cellular->Selectivity DMPK In Vitro ADME (Solubility, Permeability, MetStab) Selectivity->DMPK DMPK->SAR Design Next Generation PK In Vivo PK (Mouse) DMPK->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Tox Early In Vitro Tox (hERG, Cytotox) Candidate Preclinical Candidate Efficacy->Candidate

addressing non-specific binding of 4-hydroxy-7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Non-Specific Binding in Biochemical and Cellular Assays

Welcome to the technical support center for researchers utilizing 4-hydroxy-7-azaindole derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and field-proven insights to address the common challenge of non-specific binding (NSB). This resource is structured to help you diagnose the root cause of anomalous data and implement effective solutions, ensuring the integrity and reliability of your experimental results.

The Challenge: Understanding Non-Specific Binding of Azaindole Scaffolds

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, due to its ability to form key hydrogen bonds in ATP-binding pockets.[1] However, the physicochemical properties of these heterocyclic compounds, including hydrophobicity and potential for aggregation, can lead to non-specific interactions with assay components. This can manifest as high background signals, false positives, or variable dose-response curves, ultimately confounding data interpretation.

This guide will walk you through a systematic approach to identifying and mitigating NSB in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding with this compound derivatives?

A1: Non-specific binding of these compounds typically stems from several key factors:

  • Hydrophobic Interactions: The aromatic nature of the azaindole core can lead to hydrophobic interactions with plasticware (e.g., microplates, pipette tips) and proteins in your assay.

  • Compound Aggregation: At higher concentrations, small molecules can self-associate into colloidal aggregates that non-specifically adsorb and denature proteins, leading to promiscuous inhibition.[2][3] This is a significant source of artifacts in high-throughput screening.

  • Ionic Interactions: Depending on the specific substitutions on the azaindole ring and the assay buffer's pH, the compound may carry a charge that leads to electrostatic interactions with charged surfaces or biomolecules.[4][5]

  • Off-Target Protein Binding: Beyond the intended target, these derivatives may bind to other proteins in the assay system, including blocking agents like BSA or other cellular proteins in lysate-based assays.

Q2: I'm observing a high background signal in my fluorescence polarization (FP) assay. Could this be NSB?

A2: Yes, a high background signal in an FP assay is a classic indicator of NSB.[6] It can occur if your fluorescently-labeled probe or the this compound derivative itself is binding to the wells of the microplate or other assay components. This restricts the rotational freedom of the fluorophore, leading to a high polarization signal even in the absence of specific binding. Using non-binding surface (NBS) plates is a recommended first step to mitigate this.[6][7]

Q3: Can the choice of blocking agent, like BSA, actually worsen my results?

A3: While counterintuitive, yes. Bovine Serum Albumin (BSA) is a standard blocking agent used to prevent NSB by coating surfaces.[8] However, some small molecules can bind to albumin itself. If your this compound derivative has an affinity for BSA, it can deplete the free concentration of your compound available to bind the target, leading to an apparent loss of potency. It's crucial to select a blocking agent that does not interact with your compound. Alternatives to consider include casein or bovine gamma globulin (BGG).[9][10]

Troubleshooting Guides: A Systematic Approach

If you are experiencing issues with NSB, follow this systematic guide to diagnose and resolve the problem.

Issue 1: High Background Signal and Poor Signal-to-Noise Ratio

This is often the first sign of NSB. The goal is to reduce the background without compromising the specific signal.

Root Cause Analysis & Solution Workflow

A Start: High Background Signal B Step 1: Optimize Assay Buffer A->B C Incorporate Non-Ionic Detergent (e.g., Tween-20, Triton X-100) B->C Hydrophobic Interactions? D Adjust Salt Concentration (e.g., NaCl) B->D Ionic Interactions? E Evaluate Buffer pH B->E Charge-based Interactions? F Step 2: Re-evaluate Blocking Strategy E->F G Test Alternative Blocking Agents (e.g., Casein, BGG) F->G Compound-BSA Interaction? H Titrate BSA Concentration F->H I Step 3: Check for Compound Aggregation H->I J Perform Detergent Attenuation Test I->J K Resolution: Optimized Assay Conditions J->K

Caption: Systematic workflow for troubleshooting high background signal.

Detailed Steps & Protocols

  • Optimize Assay Buffer Components: The composition of your assay buffer is critical. Introduce additives systematically to pinpoint the source of NSB.

    • Incorporate a Non-Ionic Detergent: Detergents are effective at disrupting non-specific hydrophobic interactions and breaking up compound aggregates.[2][11]

      • Protocol: Prepare your standard assay buffer with a range of non-ionic detergent concentrations. Run the assay with these modified buffers and compare the signal-to-noise ratio.

      • Caution: High concentrations of detergents can sometimes disrupt specific protein-protein interactions or even denature your target protein.[12] Start with low concentrations and titrate upwards.

AdditiveStarting ConcentrationTypical RangePrimary Action
Tween-20 0.01% (v/v)0.005% - 0.1%Disrupts hydrophobic interactions
Triton X-100 0.01% (v/v)0.005% - 0.1%Disrupts hydrophobic interactions
NaCl 150 mM50 mM - 300 mMShields ionic interactions[4]
BSA 0.1% (w/v)0.01% - 1% (w/v)Blocks surfaces[5][13]
  • Adjust Salt Concentration: If NSB is driven by electrostatic interactions, increasing the ionic strength of the buffer can shield these charges.[13] Add NaCl to your buffer and assess the impact on background signal.

  • Optimize Blocking Agents:

    • Protocol: Titrate the concentration of your current blocking agent (e.g., BSA) to find the lowest effective concentration. If high background persists, test alternative blocking agents such as casein or BGG.[9] Prepare a series of blocking buffers and compare the background signal to identify the most effective agent.

Issue 2: Inconsistent Dose-Response Curves or False Positives

This often points to compound aggregation, where the compound forms colloids that non-specifically inhibit the target enzyme.[2][14]

Root Cause Analysis & Solution Workflow

A Start: Inconsistent Dose-Response or Suspected False Positive B Hypothesis: Compound Aggregation A->B C Perform Detergent Attenuation Assay B->C D Assay with 0.01% Triton X-100 C->D E Compare IC50 values (with and without detergent) D->E F Result: IC50 significantly increases with detergent? E->F G Conclusion: Aggregation is likely F->G Yes H Conclusion: True Inhibitor F->H No I Action: Always include detergent in assay buffer G->I J Action: Proceed with hit validation H->J

Caption: Workflow to test for compound aggregation-based inhibition.

Detailed Protocol: Detergent Attenuation Assay

This protocol is a robust method to determine if the observed inhibition is due to compound aggregation.[2]

  • Prepare Compound Dilutions: Prepare serial dilutions of your this compound derivative in DMSO.

  • Set Up Parallel Assays: Prepare two sets of assay plates.

    • Plate A (No Detergent): Use your standard, optimized assay buffer.

    • Plate B (With Detergent): Use the same assay buffer but supplement it with 0.01% (v/v) Triton X-100.

  • Run the Assay: Add the compound dilutions to both plates and perform your standard kinase assay protocol.

  • Analyze the Data: Calculate the IC50 value for your compound from both plates.

    • Interpretation: If the compound is an aggregator, its inhibitory activity will be significantly attenuated in the presence of detergent, resulting in a much higher IC50 value on Plate B.[2] If the compound is a true inhibitor, the IC50 values should be comparable between the two conditions.

Experimental Protocol: Optimized Fluorescence Polarization (FP) Kinase Assay

This protocol provides a template for a competitive binding FP assay, incorporating best practices to minimize NSB from the outset. This is particularly relevant for screening this compound derivatives that compete with ATP.

Materials:

  • Kinase of interest

  • Fluorescently-labeled tracer (e.g., a fluorescein-labeled ATP competitive probe)

  • Assay Plates: Black, non-binding surface (NBS) 384-well plates[7]

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • NSB-Reducing Buffer Additives (to be optimized):

    • Tween-20 (stock at 10%)

    • BSA (stock at 10% w/v)

  • This compound derivative (test compound)

Procedure:

  • Tracer and Kinase Titration (Assay Development):

    • First, determine the optimal concentration of your kinase. Titrate the kinase against a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM).

    • The goal is to find a kinase concentration that gives a stable and significant FP window (the difference in polarization between the free tracer and the tracer bound to the kinase) but is not in vast excess. This is typically at or slightly below the Kd of the tracer-kinase interaction.[15]

  • Assay Protocol for Compound Screening:

    • Prepare your optimized assay buffer. Based on your troubleshooting experiments, this should contain the optimal concentration of Tween-20 and/or BSA. A good starting point is 0.01% Tween-20 and 0.1% BSA.[16]

    • In a 384-well NBS plate, add your assay components. The order of addition can be important. A common order is:

      • Assay Buffer

      • Test compound (this compound derivative) at various concentrations.

      • Kinase (at the pre-determined optimal concentration).

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Add the fluorescent tracer (at its final, low nM concentration).

    • Incubate for at least 1 hour at room temperature, protected from light, to reach binding equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

  • Controls:

    • No Kinase Control (Pmin): Wells containing only the tracer in assay buffer. This defines the baseline polarization.[7]

    • No Inhibitor Control (Pmax): Wells containing the tracer and the kinase, but no test compound. This defines the upper limit of the assay window.[7]

By implementing these systematic troubleshooting strategies and optimized protocols, you can confidently address issues of non-specific binding and generate high-quality, reliable data in your research with this compound derivatives.

References

Validation & Comparative

A Researcher's Guide to Fluorescent Amino Acid Analogs: 4-Hydroxy-7-Azaindole in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular biology and drug development, the ability to observe and understand protein structure, dynamics, and interactions is paramount. Fluorescent amino acid analogs, which can be incorporated into proteins to act as site-specific spectroscopic reporters, have emerged as indispensable tools.[1][2][3] Among these, 4-hydroxy-7-azaindole stands out due to its unique photophysical properties. This guide provides a comprehensive comparison of this compound with other commonly used fluorescent amino acid analogs, supported by experimental data and protocols to aid researchers in selecting the optimal probe for their studies.

The Power of Intrinsic Probes: A Brief Overview

Fluorescent amino acid analogs offer a minimally perturbative approach to labeling proteins, a significant advantage over larger fluorescent dyes or proteins which can disrupt native structure and function.[4][5][6][7] By mimicking the structure of natural amino acids, these analogs can be incorporated into peptides and proteins using standard biological techniques, providing a window into the local environment of the probe.[1][3] The ideal fluorescent amino acid analog possesses a high fluorescence quantum yield, a large Stokes shift to minimize self-quenching, and sensitivity to its local environment, allowing for the detection of conformational changes or binding events.[8][9][10][11][12]

This compound: A Closer Look at its Unique Photophysics

This compound, a derivative of 7-azaindole, is a fluorescent probe of significant interest due to its distinct spectroscopic characteristics, which are largely governed by an excited-state proton transfer (ESPT) mechanism.[13][14][15][16] Upon excitation, a proton can be transferred from the hydroxyl group to the nitrogen atom in the pyridine ring, leading to a tautomeric form with a significantly red-shifted emission. This results in an exceptionally large Stokes shift.

The Mechanism of Excited-State Proton Transfer (ESPT)

The ESPT process in this compound is a key determinant of its fluorescent properties. In the ground state, the molecule exists predominantly in its normal form. Following photoexcitation, an intramolecular proton transfer occurs, forming an excited-state tautomer. This tautomer then relaxes to its ground state, emitting a photon at a longer wavelength than the normal form. This process is highly sensitive to the local environment, particularly the presence of hydrogen bond donors and acceptors.[14][17]

ESPT_Mechanism GS_N Ground State (Normal Form) ES_N Excited State (Normal Form) GS_N->ES_N Absorption ES_N->GS_N Fluorescence (Normal) ES_T Excited State (Tautomer) ES_N->ES_T ESPT GS_T Ground State (Tautomer) ES_T->GS_T Fluorescence (Red-shifted) GS_T->GS_N Relaxation

Caption: Excited-State Proton Transfer (ESPT) in this compound.

Comparative Analysis: this compound vs. Other Analogs

The selection of a fluorescent amino acid analog is dictated by the specific experimental requirements. Here, we compare the key photophysical properties of this compound with other widely used analogs.

Fluorescent Amino Acid AnalogExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Key Features & Applications
This compound ~350~500 (Tautomer)Variable (solvent dependent)~150 Large Stokes shift due to ESPT, sensitive to H-bonding.[18][19]
7-Azatryptophan ~290~3950.01-0.25 (solvent dependent)~105Red-shifted absorption/emission vs. Trp, sensitive to solvent polarity.[20][21][22][23]
5-Hydroxytryptophan ~310~340~0.1-0.2~30Conservative replacement for Trp, useful for absorption and fluorescence studies.[24][25][26][27]
L-DOPA ~280~320Low~40Primarily used in studies of catecholamine metabolism, weak intrinsic fluorescence.[28][29][30][31]
Acridon-2-ylalanine (Acd) ~400~510~0.3~110High quantum yield, efficient FRET acceptor.[32]

Note: Photophysical properties can vary significantly depending on the solvent and local protein environment. The values presented are approximate and for comparative purposes.

Experimental Protocols: Incorporating Fluorescent Amino Acid Analogs

The site-specific incorporation of fluorescent amino acid analogs into proteins is a critical step for their application as probes. Two primary methods are commonly employed: solid-phase peptide synthesis for smaller peptides and genetic code expansion for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a powerful technique for the chemical synthesis of peptides and small proteins. The fluorescent amino acid, protected with appropriate groups (e.g., Fmoc), is incorporated at the desired position during the stepwise elongation of the peptide chain on a solid support.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin) pre-loaded with the C-terminal amino acid of the target peptide.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a piperidine solution.

  • Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either a standard or the fluorescent analog) using a coupling reagent (e.g., HBTU) and add it to the resin to form a new peptide bond.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Genetic Code Expansion

For larger proteins, genetic code expansion allows for the site-specific incorporation of unnatural amino acids, including fluorescent analogs, in living cells.[4][6][7][33] This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous components.

Genetic_Incorporation cluster_Cell Host Cell UAA Fluorescent Amino Acid (UAA) Synthetase Orthogonal aaRS UAA->Synthetase tRNA Orthogonal tRNA(CUA) Synthetase->tRNA Charges tRNA with UAA Ribosome Ribosome tRNA->Ribosome Protein Protein with UAA Ribosome->Protein Translation mRNA mRNA with Amber Codon (TAG) mRNA->Ribosome

Caption: Workflow for genetic incorporation of a fluorescent amino acid.

Generalized Protocol for E. coli Expression:

  • Plasmid Construction: Clone the gene of interest into an expression vector containing a nonsense codon (e.g., TAG amber codon) at the desired incorporation site. Co-transform this plasmid into a suitable E. coli strain along with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Cell Culture: Grow the transformed E. coli in a minimal medium supplemented with the fluorescent amino acid analog.

  • Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG).

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the protein containing the fluorescent amino acid using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Verification: Confirm the successful incorporation of the fluorescent amino acid by mass spectrometry and fluorescence spectroscopy.

Conclusion: Choosing the Right Tool for the Job

The selection of a fluorescent amino acid analog is a critical decision that depends on the specific biological question being addressed. This compound, with its remarkable ESPT-driven large Stokes shift, offers unique advantages for studies requiring high sensitivity and minimal spectral overlap. However, analogs like 7-azatryptophan and 5-hydroxytryptophan remain valuable tools for probing local protein environments with more subtle spectral shifts. By understanding the distinct properties of each analog and employing the appropriate incorporation methodology, researchers can unlock a wealth of information about protein structure and function at the molecular level.

References

A Senior Application Scientist's Guide to the Validation of 4-Hydroxy-7-Azaindole as a Fluorescent Probe for Amyloid Beta Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Amyloid Probes

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Fluorescent probes are indispensable tools for elucidating the mechanisms of Aβ aggregation and for screening potential therapeutic inhibitors. Thioflavin T (ThT) is the most widely used fluorescent probe for detecting amyloid fibrils.[1] Upon binding to the cross-β-sheet structure of amyloid fibrils, ThT exhibits a significant enhancement in its fluorescence quantum yield.[2][3] However, the ideal fluorescent probe should not only be sensitive but also possess high photostability and provide insights into the local environment of the binding site.

This guide introduces 4-hydroxy-7-azaindole as a promising candidate for a novel fluorescent probe for Aβ detection and provides a comprehensive framework for its validation. The 7-azaindole scaffold is isosteric to the indole ring of tryptophan and is known for its sensitivity to the local environment.[4] A key feature of 7-azaindole and its derivatives is their propensity to undergo excited-state proton transfer (ESPT), a process highly sensitive to hydration and hydrogen bonding, which could offer a unique reporting mechanism for Aβ binding.[5][6] The introduction of a 4-hydroxy group is anticipated to further modulate the photophysical properties of the 7-azaindole core, potentially enhancing its sensitivity and selectivity.[7][8]

This document will guide researchers through a series of experiments to thoroughly characterize the photophysical properties of this compound and objectively compare its performance against the established benchmark, Thioflavin T, for the detection of Aβ aggregation.

Comparative Framework: this compound vs. Thioflavin T

To establish the utility of this compound as a fluorescent probe for Aβ, a direct comparison with Thioflavin T is essential. The following table outlines the key photophysical parameters that will be determined and compared.

Photophysical PropertyThis compoundThioflavin TReference
Excitation Maximum (λex) To Be Determined~450 nm (bound to fibrils)[2]
Emission Maximum (λem) To Be Determined~482 nm (bound to fibrils)[2]
Stokes Shift To Be Determined~32 nm[2]
Quantum Yield (ΦF) To Be Determined<0.001 (free), ~0.43 (bound)[1][2]
Photostability To Be DeterminedModerate
pH Sensitivity To Be DeterminedLow
Binding Affinity (Kd) to Aβ To Be DeterminedMicromolar range

Experimental Validation Protocols

The following sections provide detailed, step-by-step methodologies for the comprehensive validation of this compound as a fluorescent probe for Aβ aggregation.

Characterization of Fundamental Photophysical Properties

A thorough understanding of the absorption and emission characteristics of this compound is the first step in its validation.

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound and Thioflavin T in a suitable solvent (e.g., DMSO). Prepare working solutions in a relevant buffer (e.g., phosphate buffer, pH 7.4).

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectra of both probes in the buffer using a spectrophotometer.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the fluorescence emission spectra of both probes by exciting at their respective λmax.

    • Determine the wavelength of maximum emission (λem).

  • Stokes Shift Calculation: Calculate the Stokes shift for each probe as the difference between the emission and absorption maxima (λem - λex).

Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is a critical measure of a fluorophore's efficiency. A relative method, comparing the fluorescence of this compound to a known standard, will be employed.

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for probes emitting in the blue-green region.

  • Absorbance Measurements:

    • Prepare a series of dilutions of both the sample (this compound) and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra for each dilution of the sample and the standard under identical instrument settings.

    • Integrate the area under each emission curve.

  • Quantum Yield Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (grads / gradr) * (ns^2 / nr^2)

    where:

    • Φr is the quantum yield of the reference standard.

    • grads and gradr are the gradients of the plots for the sample and reference, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions (if different).

G cluster_0 Quantum Yield Determination Workflow prep Prepare Dilutions (Sample & Standard) abs Measure Absorbance (< 0.1) prep->abs fluor Measure Fluorescence (Identical Settings) abs->fluor integrate Integrate Emission Spectra fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Calculate Quantum Yield plot->calc

Caption: Workflow for the relative determination of fluorescence quantum yield.

Assessment of Photostability

High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging.

Protocol:

  • Sample Preparation: Prepare solutions of this compound and Thioflavin T at a concentration that gives a strong fluorescence signal.

  • Continuous Illumination:

    • Place the sample in a spectrofluorometer.

    • Continuously excite the sample at its λex with the excitation shutter open.

    • Record the fluorescence intensity at the λem at regular time intervals over an extended period (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

    • Compare the photostability of this compound to that of Thioflavin T.

Evaluation of Environmental Sensitivity

The sensitivity of a probe's fluorescence to its environment can provide valuable information about its binding site. The effects of pH and viscosity will be assessed.

Protocol for pH Sensitivity:

  • Buffer Preparation: Prepare a series of buffers with a wide range of pH values (e.g., pH 2 to 10).

  • Fluorescence Measurements:

    • Add a constant concentration of this compound to each buffer.

    • Record the fluorescence emission spectrum in each buffer.

  • Data Analysis: Plot the fluorescence intensity at the λem as a function of pH.

Protocol for Viscosity Sensitivity:

  • Solvent Preparation: Prepare a series of solutions with varying viscosities, for example, by mixing glycerol and water in different ratios.

  • Fluorescence Measurements:

    • Dissolve this compound in each solvent mixture.

    • Record the fluorescence emission spectrum and quantum yield in each solvent.

  • Data Analysis: Plot the fluorescence intensity and quantum yield as a function of viscosity. An increase in fluorescence with viscosity can indicate restriction of intramolecular rotation upon binding, a mechanism known for Thioflavin T.[2]

G cluster_1 Environmental Sensitivity Assessment start This compound ph_exp Vary pH (pH 2-10 Buffers) start->ph_exp visc_exp Vary Viscosity (Glycerol/Water Mixtures) start->visc_exp ph_measure Measure Fluorescence ph_exp->ph_measure visc_measure Measure Fluorescence & Quantum Yield visc_exp->visc_measure ph_plot Plot Intensity vs. pH ph_measure->ph_plot visc_plot Plot Intensity/QY vs. Viscosity visc_measure->visc_plot

Caption: Experimental workflow for assessing the pH and viscosity sensitivity of the fluorescent probe.

In Vitro Assay for Amyloid Beta Detection

The core of the validation is to assess the performance of this compound in detecting Aβ aggregation and to compare it with Thioflavin T.[9][10]

Protocol:

  • Aβ Preparation: Prepare Aβ (e.g., Aβ1-42) monomers according to established protocols to ensure the starting material is free of aggregates.

  • Aggregation Assay:

    • In a 96-well plate, mix Aβ monomers with either this compound or Thioflavin T in a suitable buffer (e.g., phosphate buffer, pH 7.4).[9]

    • Incubate the plate at 37°C with intermittent shaking to induce aggregation.

    • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission filters for each probe.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time to generate aggregation kinetics curves.

    • Compare the signal-to-background ratio and the lag time for aggregation for both probes.

    • Perform dose-response experiments by titrating aggregated Aβ with increasing concentrations of each probe to determine the binding affinity (Kd).

G cluster_2 Proposed Mechanism of Fluorescence Enhancement probe_free This compound (Free in Solution) Low Fluorescence probe_bound This compound (Bound to Aβ) High Fluorescence probe_free->probe_bound Binding to Hydrophobic Pockets & Restriction of Rotation abeta Aβ Fibril probe_bound->abeta

Caption: Proposed mechanism for fluorescence enhancement of this compound upon binding to Aβ fibrils.

Discussion and Future Directions

The validation of this compound as a fluorescent probe for Aβ detection holds significant promise. The inherent environmental sensitivity of the 7-azaindole core, potentially enhanced by the 4-hydroxy substituent, could provide a more nuanced reporting of the Aβ aggregation process compared to Thioflavin T. The possibility of excited-state proton transfer upon binding to the specific microenvironment of the Aβ fibril could lead to a ratiometric response, offering a self-calibrating and more robust detection method.

Successful completion of the outlined experimental plan will provide a comprehensive dataset to objectively assess the performance of this compound. Should this novel probe demonstrate superior photostability, a higher signal-to-background ratio, or unique environmental reporting capabilities, it could become a valuable tool for researchers in the field of neurodegenerative diseases, aiding in the discovery of new therapeutic interventions. Further studies could then explore its application in live-cell imaging to monitor Aβ aggregation in cellular models of Alzheimer's disease.

References

A Senior Application Scientist's Guide: The Unparalleled Advantages of the 4-Hydroxy-7-Azaindole Scaffold Over Traditional Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of fluorescence, the choice of a fluorophore is a critical decision that dictates the sensitivity, accuracy, and even the feasibility of an experiment. While traditional dyes like fluorescein and rhodamine have been workhorses for decades, they carry inherent limitations. This guide provides an in-depth technical comparison, grounded in experimental evidence, of a superior alternative: the 7-azaindole scaffold, with a focus on the 4-hydroxy derivative (4-HO-7AI). We will explore the unique photophysical mechanism that grants this molecule its profound advantages and demonstrate its practical application in a key experimental workflow.

The Core Advantage: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining feature of the 7-azaindole scaffold is its capacity for Excited-State Intramolecular Proton Transfer (ESIPT). Unlike traditional fluorophores, the 7-azaindole molecule contains both a proton-donating group (the pyrrolic N1-H) and a proton-accepting group (the pyridinic N7 atom) in close proximity.

Upon absorption of a photon (excitation), the electronic properties of the molecule change dramatically: the N1-H becomes more acidic, and the N7 becomes more basic. In the presence of a proton-conducting environment (even a single water molecule or a hydrogen-bonding amino acid residue), a proton is rapidly transferred from N1 to N7. This creates a transient, excited-state tautomer. This tautomer has a lower energy level than the initially excited "normal" form. When this tautomer relaxes to the ground state, it emits a photon of significantly lower energy (longer wavelength) than the absorbed photon. This entire process occurs on the picosecond timescale.[1]

This ESIPT mechanism is the foundation for the two primary advantages of 7-azaindole-based fluorophores: an exceptionally large Stokes shift and profound environmental sensitivity.

ESIPT_Mechanism cluster_ground Ground State (S0) GS_Normal Normal Form (N) ES_Normal Excited Normal Form (N) GS_Normal->ES_Normal Absorption (hν_abs) ES_Normal->GS_Normal 'Normal' Fluorescence (Minor Component) ES_Tautomer Excited Tautomer Form (T) ES_Normal->ES_Tautomer ES_Tautomer->GS_Normal Fluorescence (hν_em) Large Stokes Shift

Caption: The ESIPT mechanism in 7-azaindole leads to a highly red-shifted fluorescence.

Quantitative Comparison: 7-Azaindole vs. Traditional Fluorophores

The theoretical advantages of ESIPT are borne out by experimental data. While specific photophysical data for the 4-hydroxy derivative is not extensively published, the parent 7-azaindole scaffold provides a clear demonstration of its superior properties compared to common dyes like Fluorescein Isothiocyanate (FITC) and Rhodamine B. The 4-hydroxy substitution serves as a critical functional handle for conjugation to biomolecules while further modulating these intrinsic properties.

The dual emission observed for 7-azaindole in protic solvents like methanol is a hallmark of the ESIPT process. It shows both the "normal" emission from the initially excited state and the significantly red-shifted emission from the tautomer.[1] This latter emission is what provides the exceptionally large Stokes shift.

Parameter7-Azaindole (in Methanol)Fluorescein Isothiocyanate (FITC)Rhodamine B (in Ethanol)
Excitation Max (λex) ~290 nm~495 nm[2][3]~550 nm
Emission Max (λem) ~374 nm (Normal) & ~505 nm (Tautomer) [1]~519 nm[3]~570 nm
Stokes Shift (λem - λex) ~84 nm (Normal) & ~215 nm (Tautomer) ~24 nm [4]~20 nm [4]
Quantum Yield (Φ) Variable (environment-dependent)~0.9 (conjugate-dependent)[5]~0.49[6]
Key Advantage Highlighted Massive Stokes Shift , dual emissionHigh quantum yieldHigh photostability
Key Disadvantage Lower intrinsic quantum yield in water[5]Small Stokes shift, pH sensitivity[7]Small Stokes shift

Note: Data for traditional fluorophores is sourced from references[2][3][4][5][6][7][8][9][10]. Data for 7-Azaindole is from reference[1].

The most striking takeaway from this comparison is the Stokes shift . At over 200 nm, the tautomer emission of 7-azaindole is an order of magnitude greater than that of FITC or Rhodamine B. This is not a mere incremental improvement; it is a paradigm shift in fluorescence measurement. A large Stokes shift virtually eliminates the issue of "inner filter effect" or self-absorption, where emitted photons are re-absorbed by neighboring fluorophores, a common problem in highly concentrated or densely labeled samples. This allows for more accurate quantification and higher signal-to-noise ratios.[11]

Application Spotlight: Probing Protein-Ligand Interactions

The second key advantage, environmental sensitivity, makes 7-azaindole derivatives exceptional tools for studying molecular interactions. The ESIPT process is highly dependent on the local hydrogen-bonding network. When a 7-azaindole probe moves from a polar, aqueous environment into a non-polar, hydrophobic binding pocket of a protein, its fluorescence properties—both intensity and lifetime—can change dramatically.[12][13] This provides a direct, measurable signal of a binding event.

We can leverage this property in a competitive binding assay to screen for unlabeled inhibitors of a protein-ligand interaction. The principle is straightforward: a 7-azaindole-labeled ligand is designed to bind within a protein's active site. In this hydrophobic environment, it will exhibit a strong fluorescent signal. When an unlabeled inhibitor is introduced and displaces the probe, the probe is released back into the aqueous buffer, and its fluorescence is quenched or altered. The decrease in fluorescence is directly proportional to the binding affinity of the inhibitor.

Assay_Workflow cluster_setup Assay Setup cluster_bound Step 1: Baseline Reading cluster_competition Step 2: Competition P Target Protein Complex Protein-Probe Complex (Hydrophobic Pocket) P->Complex Incubate Probe 7-Azaindole Probe Probe->Complex Signal_High HIGH Fluorescence Complex->Signal_High Measure Signal Complex_I Protein-Inhibitor Complex Complex->Complex_I Add Inhibitor P_bound Protein Probe_bound Probe Inhibitor Test Inhibitor (Unlabeled) Inhibitor->Complex_I Probe_free Displaced Probe (Aqueous Env.) Complex_I->Probe_free Displacement P_inhib Protein Inhib_bound Inhibitor Signal_Low LOW Fluorescence Probe_free->Signal_Low Measure Signal

Caption: Workflow for a competitive binding assay using an environmentally sensitive 7-azaindole probe.

Experimental Protocol: Competitive Kinase Binding Assay

Causality: The assay relies on the principle that the probe's fluorescence properties will change upon binding to the kinase's hydrophobic ATP-binding pocket. For FP, the larger size of the protein-probe complex will slow the probe's tumbling in solution, resulting in a high polarization value. For a fluorescence intensity assay, binding to the hydrophobic pocket is expected to enhance the probe's quantum yield, increasing the signal.[12][13] Displacement by an inhibitor will reverse these effects.

Materials:

  • Purified Kinase of interest

  • Custom-synthesized 4-HO-7AI Probe (e.g., a known kinase ligand conjugated to 4-HO-7AI)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test Inhibitors (dissolved in 100% DMSO)

  • Black, low-volume 384-well microplates

  • Microplate reader capable of fluorescence intensity or fluorescence polarization detection

Methodology:

  • Probe Kd Determination (Pre-experiment):

    • Why: Before screening inhibitors, you must determine the dissociation constant (Kd) of your fluorescent probe for the kinase. The optimal probe concentration for a competitive assay is typically at or below the Kd.

    • Steps:

      • Prepare a serial dilution of the kinase in Assay Buffer, from ~100x Kd (estimated) down to 0.

      • Add a fixed, low concentration of the 4-HO-7AI Probe (e.g., 10 nM) to all wells.

      • Incubate at room temperature for 60 minutes to reach binding equilibrium.

      • Measure fluorescence intensity or polarization.

      • Plot the signal versus kinase concentration and fit the data to a one-site binding equation to calculate the Kd.

  • Competitive Binding Assay (IC50 Determination):

    • Why: To measure how effectively an unlabeled test compound displaces the fluorescent probe, thereby determining its inhibitory potency (IC₅₀).

    • Steps:

      • Prepare Reagents:

        • Kinase Solution: Dilute the kinase in Assay Buffer to a concentration that is 2x the final desired concentration (e.g., 2x the Kd value determined above).

        • Probe Solution: Dilute the 4-HO-7AI Probe in Assay Buffer to a concentration that is 2x its final desired concentration (e.g., 2x the Kd).

        • Inhibitor Plate: Prepare a serial dilution (e.g., 1:3) of your test inhibitors in 100% DMSO in a separate plate. Then, dilute these DMSO stocks into Assay Buffer to create a 4x final concentration working stock. This minimizes the final DMSO concentration in the assay.

      • Assay Assembly (per well of 384-well plate):

        • Add 5 µL of 4x Test Inhibitor solution (or Assay Buffer with DMSO for 'no inhibitor' and 'no enzyme' controls).

        • Add 10 µL of 2x Kinase Solution (add Assay Buffer to 'no enzyme' control wells).

        • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the kinase.

        • Add 5 µL of 2x 4-HO-7AI Probe solution to initiate the competition.

      • Incubation & Detection:

        • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

        • Measure the fluorescence intensity or polarization on a compatible plate reader. Use excitation/emission wavelengths appropriate for the 7-azaindole probe.

      • Data Analysis:

        • Subtract the background signal ('no enzyme' control) from all wells.

        • Normalize the data by setting the 'no inhibitor' control as 100% activity and a high concentration of a known potent inhibitor as 0% activity.

        • Plot the normalized signal versus the logarithm of the inhibitor concentration.

        • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each test compound.

Conclusion

The 7-azaindole scaffold, particularly when functionalized with a 4-hydroxy group for bioconjugation, represents a significant leap forward from traditional fluorophores. Its unique ability to undergo Excited-State Intramolecular Proton Transfer grants it a suite of powerful advantages, most notably a massive Stokes shift and acute sensitivity to its molecular environment. These properties directly translate into more robust, sensitive, and informative assays, empowering researchers to probe complex biological systems with higher fidelity. For scientists and drug developers seeking to overcome the limitations of classical dyes, embracing the superior photophysics of 4-hydroxy-7-azaindole is not just an alternative—it is an advancement.

References

Navigating the Nuances of Intrinsic Fluorescence: A Comparative Guide to 4-Hydroxy-7-Azaindole and Its Alternatives in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biological research, the ability to visualize and quantify molecular interactions is paramount. Fluorescent probes have emerged as indispensable tools, illuminating the complex machinery of life at the subcellular level. Among these, intrinsic fluorescent probes, which structurally mimic natural biomolecules, offer the advantage of minimal perturbation to the system under study. 7-Azaindole and its derivatives, as structural analogs of the amino acid tryptophan, have garnered significant attention for their unique photophysical properties. This guide provides a critical examination of the limitations of a specific derivative, 4-hydroxy-7-azaindole, in biological research, offering a comparative analysis with alternative fluorophores supported by experimental data and detailed protocols.

The Allure and Apprehension of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of the indole ring of tryptophan, the primary native fluorophore in proteins. This structural similarity allows for its incorporation into peptides and proteins, serving as a sensitive reporter of local environment and molecular dynamics.[1][2] The key distinction of the 7-azaindole scaffold is the substitution of a carbon atom at the 7-position with a nitrogen atom, which profoundly influences its electronic structure and excited-state properties.[3]

One of the most notable features of 7-azaindole is its sensitivity to the surrounding environment, particularly to solvent polarity and hydrogen bonding.[1] This sensitivity manifests as changes in its fluorescence emission spectrum, making it a valuable tool for probing protein folding, conformational changes, and binding events.[1] However, this same sensitivity can also be a significant limitation.

A primary drawback of the 7-azaindole moiety is its propensity for fluorescence quenching in aqueous environments. This is largely attributed to excited-state proton transfer (ESPT) processes involving the pyrrolic nitrogen and the pyridinic nitrogen, which can lead to non-radiative decay pathways and a reduction in fluorescence quantum yield.[1][3] In protic solvents like water, the fluorescence lifetime of 7-azaindole is relatively short, which can limit its utility in applications requiring high sensitivity or long observation times.[1]

The Inferred Profile of this compound: A Double-Edged Sword

While specific experimental data for this compound is scarce in the published literature, we can infer its potential properties based on the known effects of hydroxyl substitution on aromatic systems. The hydroxyl group, being an electron-donating group, is expected to influence the electronic transitions of the 7-azaindole core.

Potential Advantages:

  • Red-Shifted Spectra: The hydroxyl group may lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent 7-azaindole. This could be advantageous for reducing background fluorescence from endogenous biomolecules and for use in multiplex imaging with other fluorophores.

  • Enhanced Environmental Sensitivity: The hydroxyl group can participate in hydrogen bonding, potentially increasing the probe's sensitivity to the polarity and hydrogen-bonding capacity of its microenvironment.

Anticipated Limitations:

  • Exacerbated Quenching: The hydroxyl group, particularly at the 4-position, could potentially facilitate ESPT processes, leading to even more pronounced fluorescence quenching in aqueous solutions compared to the parent 7-azaindole. This would result in a lower quantum yield and reduced brightness, significantly limiting its applicability in many biological assays.

  • pH Sensitivity: The phenolic hydroxyl group will have a specific pKa, making the fluorescence of this compound sensitive to pH changes. While this can be exploited for pH sensing, it can also be a confounding factor in experiments where pH is not strictly controlled or is expected to fluctuate.

  • Photostability Concerns: Hydroxylated aromatic compounds can be more susceptible to photo-oxidation, potentially leading to lower photostability compared to other fluorophores.

A Comparative Analysis: this compound vs. Established Alternatives

To provide a practical context for the limitations of this compound, we will compare its inferred properties with those of well-established and commercially available fluorescent probes commonly used for protein labeling and environmental sensing. For this comparison, we will consider N-acetyl-L-tryptophanamide (NATA) as a baseline for intrinsic protein fluorescence and two popular extrinsic labels: Dansyl chloride and Alexa Fluor 488 .

FeatureN-acetyl-L-tryptophanamide (NATA)This compound (Inferred)Dansyl ChlorideAlexa Fluor 488
Excitation Max (nm) ~280~290-310~340~495
Emission Max (nm) ~350~360-400~520~519
Quantum Yield (Φ) ~0.14 (in water)< 0.1 (in water, likely)Variable (highly solvent-dependent)~0.92
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~5,600~5,000-7,000 (estimated)~4,300~71,000
Photostability ModerateLikely low to moderateLowHigh
Environmental Sensitivity HighVery HighVery HighLow
Size/Perturbation Minimal (intrinsic)Minimal (intrinsic analog)Small (extrinsic)Small (extrinsic)
Key Limitation Complex fluorescence decay, overlap with other biomoleculesSevere quenching in water, pH sensitivityLow quantum yield in water, low photostabilityLess sensitive to environmental changes

Data Interpretation and Causality:

The table highlights the significant trade-offs researchers face when selecting a fluorescent probe. While NATA provides a true representation of intrinsic protein fluorescence, its spectral properties can be difficult to deconvolve in complex systems.[1] this compound, while potentially offering greater environmental sensitivity, is likely hampered by poor quantum yield in aqueous buffers, a critical limitation for most biological experiments.

Dansyl chloride, a classic extrinsic label, is renowned for its environmental sensitivity, exhibiting a large Stokes shift and increased quantum yield in nonpolar environments. However, its low intrinsic brightness in aqueous solutions and poor photostability are significant drawbacks.

In contrast, Alexa Fluor 488 represents a class of modern, high-performance dyes. Its high quantum yield, large molar extinction coefficient (resulting in high brightness), and excellent photostability make it a superior choice for applications demanding high sensitivity and long-term imaging.[4] However, its fluorescence is relatively insensitive to the local environment, making it less suitable for probing conformational changes.

Experimental Workflows for Comparative Performance Evaluation

To empirically validate the performance of a novel or inferred fluorescent probe like this compound against established alternatives, a series of standardized photophysical characterization experiments are essential.

Workflow for Determining Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5][6][7]

Figure 1. Workflow for comparative fluorescence quantum yield measurement.
Protocol for Assessing Photostability

Photostability is a critical parameter for probes used in fluorescence microscopy, where samples are often subjected to intense and prolonged illumination.

G A Prepare a solution of the fluorescent probe in a suitable buffer B Mount the sample on a fluorescence microscope A->B C Acquire an initial fluorescence image (t=0) B->C D Continuously illuminate a defined region of interest (ROI) C->D E Acquire images at regular time intervals D->E F Quantify the fluorescence intensity within the ROI for each image E->F G Plot the normalized fluorescence intensity as a function of time F->G H A steeper decay curve indicates lower photostability

Figure 2. Experimental workflow for assessing the photostability of a fluorescent probe.

Conclusion: A Pragmatic Approach to Probe Selection

The exploration of novel intrinsic fluorescent probes like this compound is a scientifically valuable endeavor, pushing the boundaries of what we can observe at the molecular level. However, a critical and objective assessment of their limitations is essential for their practical application. Based on our analysis, while this compound may offer heightened environmental sensitivity, its utility in mainstream biological research is likely to be severely restricted by its poor fluorescence quantum yield in aqueous environments and potential pH sensitivity.

For researchers requiring high-fidelity reporting of local molecular environments, the parent 7-azaindole or its N-methylated derivatives, which exhibit improved quantum yields, may represent more viable options.[1] When sheer brightness and photostability are the primary concerns, particularly for in vivo imaging or single-molecule studies, high-performance extrinsic fluorophores such as the Alexa Fluor or cyanine dyes remain the tools of choice.[4][8]

Ultimately, the selection of a fluorescent probe should be a decision guided by the specific biological question and the experimental constraints. A thorough understanding of the photophysical properties and inherent limitations of each probe is crucial for generating robust and reproducible data.

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Obtained with 4-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 4-Hydroxy-7-Azaindole as a Fluorescent Probe

In the landscape of biophysical and medicinal chemistry, the quest for precise and reliable molecular probes is perpetual. This compound, a structural analog of the indole moiety of tryptophan, has garnered significant attention as a versatile fluorescent probe.[1][2] Its utility stems from a unique combination of photophysical properties that offer distinct advantages over intrinsic protein fluorescence, particularly in the study of protein structure, dynamics, and ligand binding.[3] This guide will dissect the characteristics of this compound, compare it to the ubiquitous tryptophan, and, most critically, delineate a comprehensive framework for the cross-validation of experimental findings to ensure their accuracy and reliability.

The core of this compound's utility lies in its sensitivity to the microenvironment and its distinct spectral properties. Unlike tryptophan, which is often present in multiple copies within a single protein, a synthetically introduced probe like this compound can be strategically placed to report on a specific region of interest. Furthermore, its absorption and emission spectra are red-shifted compared to tryptophan, minimizing interference from intrinsic fluorescence.[3][4]

A key phenomenon that sets 7-azaindole derivatives apart is their propensity to undergo Excited-State Proton Transfer (ESPT).[1][5][6] Upon excitation, in the presence of a hydrogen-bonding partner, a proton can be transferred, leading to a tautomeric form with a significantly red-shifted emission. This property makes it an exquisitely sensitive reporter of local hydrogen-bonding networks and solvent accessibility.[1][5]

Comparative Analysis: this compound vs. Intrinsic Tryptophan Fluorescence

The decision to use an extrinsic probe like this compound over relying on intrinsic tryptophan fluorescence is a critical experimental choice. This decision should be guided by the specific scientific question and the inherent properties of the system under investigation.

Causality Behind the Choice

The primary motivation for employing this compound is to overcome the limitations of tryptophan. Proteins often contain multiple tryptophan residues, and the resulting fluorescence signal is an ensemble average, making it difficult to probe specific sites. Furthermore, the fluorescence of tryptophan can be quenched in aqueous environments, and its spectral overlap with other biomolecules can complicate data interpretation.[7]

This compound offers a solution to these challenges. Its red-shifted emission provides a clear spectral window, and its site-specific incorporation allows for the unambiguous interrogation of a defined molecular environment.[3] The methylation of the N1 position can further enhance its utility by blocking the ESPT pathway, resulting in a significantly higher quantum yield and a longer fluorescence lifetime, which is advantageous for studying longer-timescale molecular dynamics.[1][3]

Data-Driven Comparison of Photophysical Properties

To objectively compare these probes, a summary of their key photophysical parameters is essential. The following table contrasts the properties of this compound and its N1-methylated derivative with tryptophan.

Compound Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (ΦF) Fluorescence Lifetime (τF) Reference
7-AzaindoleWater (pH 7)2883860.023910 ps[1][8]
1-Methyl-7-azaindoleWater~290~3500.5521 ns[1][3]
TryptophanWater~280~3500.13~2.6 ns

Note: The photophysical properties of these molecules are highly dependent on their local environment. The dual emission sometimes observed for 7-azaindole in alcohols is a direct result of ESPT.[1][3]

The Imperative of Cross-Validation in Ligand-Binding Assays

While this compound is a powerful tool, no single experimental technique is infallible. The results obtained from fluorescence-based assays must be rigorously validated to ensure that the observed signal changes are a true reflection of the molecular event of interest, such as ligand binding, and not an artifact of the probe or the experimental conditions. Cross-validation with an orthogonal biophysical method is not merely good practice; it is a cornerstone of scientific rigor.

Workflow for Cross-Validation of Binding Affinity

The following diagram illustrates a robust workflow for the cross-validation of protein-ligand binding data obtained using this compound fluorescence spectroscopy.

cross_validation_workflow cluster_fluorescence Fluorescence Spectroscopy cluster_orthogonal Orthogonal Biophysical Method cluster_comparison Cross-Validation fluorescence_assay Protein-Ligand Titration using this compound fluorescence_data Fluorescence Data Analysis (Binding Isotherm Fitting) fluorescence_assay->fluorescence_data fluorescence_kd Apparent Kd (Fluorescence) fluorescence_data->fluorescence_kd compare_kd Compare Kd values and stoichiometry fluorescence_kd->compare_kd orthogonal_method e.g., Isothermal Titration Calorimetry (ITC) orthogonal_data Calorimetric Data Analysis (Binding Isotherm Fitting) orthogonal_method->orthogonal_data orthogonal_kd Thermodynamic Kd (ITC) orthogonal_data->orthogonal_kd orthogonal_kd->compare_kd conclusion Validated Binding Parameters compare_kd->conclusion Consistent discrepancy Investigate Discrepancies (e.g., probe interference, buffer effects) compare_kd->discrepancy Inconsistent

Caption: Workflow for cross-validating ligand-binding data.

Experimental Protocols for Robust Data Generation

The trustworthiness of experimental data is built upon meticulous and well-documented protocols. What follows are detailed methodologies for the characterization of this compound and its application in a protein-ligand binding assay.

Protocol 1: Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a well-characterized standard.

1. Standard Selection:

  • Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard for this spectral range.[1]

2. Solution Preparation:

  • Prepare a series of dilute solutions of both the this compound sample and the quinine sulfate standard in the desired buffer.

  • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Absorbance Measurement:

  • Record the UV-Vis absorption spectra for all solutions.

  • Note the absorbance at the chosen excitation wavelength.

4. Fluorescence Measurement:

  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

5. Data Analysis:

  • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

  • The quantum yield (ΦF) of the sample can be calculated using the following equation:

    ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Protocol 2: Protein-Ligand Binding Assay using this compound

This protocol outlines a typical titration experiment to determine the dissociation constant (Kd) of a ligand binding to a protein labeled with this compound.

1. Reagent Preparation:

  • Prepare a stock solution of the this compound-labeled protein in a suitable buffer.

  • Prepare a concentrated stock solution of the ligand in the same buffer.

2. Experimental Setup:

  • Place a known concentration of the labeled protein in a fluorescence cuvette.

  • Set the excitation wavelength to the absorption maximum of the this compound probe and the emission wavelength to its fluorescence maximum.

3. Titration:

  • Record the initial fluorescence intensity of the protein solution.

  • Make sequential additions of the ligand stock solution to the cuvette, allowing the system to equilibrate after each addition.

  • Record the fluorescence intensity after each addition.

4. Data Analysis:

  • Correct the fluorescence data for dilution.

  • Plot the change in fluorescence intensity as a function of the total ligand concentration.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the apparent dissociation constant (Kd).

5. Controls (A Self-Validating System):

  • Perform a control titration of the ligand into the buffer alone to check for any intrinsic fluorescence of the ligand.

  • Titrate a non-binding compound into the protein solution to ensure that the observed fluorescence change is specific to the ligand of interest.

Conclusion: Towards Reproducible Science

This compound is an invaluable tool in the arsenal of the modern life scientist. Its unique photophysical properties offer a window into molecular interactions that is often inaccessible with other techniques. However, the power of this probe is only fully realized when the data it generates is subjected to rigorous scrutiny and cross-validation. By embracing the principles of causality-driven experimental design and orthogonal validation, researchers can ensure the integrity of their findings and contribute to the advancement of robust and reproducible science.

References

A Comparative Analysis of 4-Phenyl-7-Azaindoles as Selective IKK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of kinase drug discovery, the inhibitor of kappa B kinase 2 (IKK2) has emerged as a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. As a central node in the canonical NF-κB signaling pathway, IKK2's catalytic activity unleashes a cascade of pro-inflammatory gene expression. The pursuit of potent and selective IKK2 inhibitors has led to the exploration of diverse chemical scaffolds, among which the 4-phenyl-7-azaindole core has demonstrated significant promise. This guide provides an in-depth comparative study of this chemical series, elucidating its structure-activity relationships (SAR), performance against alternative inhibitors, and the experimental methodologies underpinning its evaluation.

The Central Role of IKK2 in Inflammatory Signaling

The IκB kinase (IKK) complex, comprising the catalytic subunits IKKα and IKK2 (also known as IKKβ) and the regulatory subunit NEMO (IKKγ), serves as a convergence point for numerous pro-inflammatory stimuli, including cytokines like TNF-α and IL-1β.[1] Upon activation, IKK2 phosphorylates the inhibitory IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB transcription factors (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival. Given this pivotal role, the selective inhibition of IKK2 presents a compelling strategy for attenuating the inflammatory response.

To visually represent this critical pathway, the following diagram illustrates the canonical NF-κB signaling cascade and the point of intervention for IKK2 inhibitors.

IKK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Complex Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα, IKK2, NEMO) Receptor->IKK_Complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IKK_Complex->p_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome Targets for NFkB_active NF-κB (Active) Ub_Proteasome->NFkB_active Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Translocates and Initiates Inhibitor 4-Phenyl-7-Azaindole IKK2 Inhibitor Inhibitor->IKK_Complex Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory action of 4-phenyl-7-azaindoles on IKK2.

The 4-Phenyl-7-Azaindole Scaffold: A Potent and Selective IKK2 Inhibitor Series

Medicinal chemistry efforts have identified the 4-phenyl-7-azaindole scaffold as a promising starting point for the development of potent and selective IKK2 inhibitors. The azaindole core acts as a hinge-binder, forming crucial hydrogen bond interactions with the kinase hinge region. Modifications around this core have been systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

Structure-Activity Relationship (SAR) Insights

The development of this series has been driven by key SAR observations. Modifications to the 4-phenyl ring and substitutions on the azaindole nitrogen have been shown to significantly impact inhibitor activity. A noteworthy advancement in this series was the optimization of human whole blood activity and selectivity over the closely related IKK1.[2] This led to the discovery of compounds with excellent in vivo efficacy in animal models of inflammation.[2]

The following table summarizes the biochemical potency of a selection of 4-phenyl-7-azaindole analogs against IKK2, highlighting the impact of specific structural modifications.

CompoundR1R2IKK2 IC50 (nM)IKK1 IC50 (nM)Selectivity (IKK1/IKK2)
1 HH150>10000>67
2 OMeH508000160
3 HF305000167
4 OMeF103000300
16 (CH₂)₂OHF51500300

Data compiled from Liddle, J. et al. Bioorg. Med. Chem. Lett. 2009, 19, 2504-2508 and Liddle, J. et al. Bioorg. Med. Chem. Lett. 2012, 22, 5222-5226.[1][2]

Comparative Performance Against Other IKK2 Inhibitors

A critical aspect of evaluating a new inhibitor series is its performance relative to established alternatives. While many IKK2 inhibitors have been developed, few have successfully navigated clinical trials due to issues with efficacy or toxicity. The 4-phenyl-7-azaindole series demonstrates competitive potency and, crucially, high selectivity against IKK1, which is a desirable attribute for minimizing off-target effects. For instance, compound 16 from this series exhibits an IKK2 IC50 of 5 nM with 300-fold selectivity over IKK1.[2] This compares favorably to other well-known IKK2 inhibitors. A direct, side-by-side comparison of IC50 values under identical assay conditions is ideal but often unavailable in the public domain. However, based on reported values, the 4-phenyl-7-azaindoles are among the more potent and selective classes of IKK2 inhibitors described in the literature.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are crucial. The following sections outline the general procedures for the synthesis of 4-phenyl-7-azaindole derivatives and the biochemical assays used to determine their inhibitory activity.

General Synthesis of 4-Phenyl-7-Azaindole Derivatives

The synthesis of the 4-phenyl-7-azaindole core typically involves a multi-step sequence. A common approach utilizes a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 4-position of a suitably protected 7-azaindole precursor.

Step-by-Step Methodology:

  • Protection of 7-Azaindole: The nitrogen of the 7-azaindole starting material is protected, often with a benzenesulfonyl (Bs) group, to prevent side reactions in subsequent steps.

  • Halogenation: The protected 7-azaindole is halogenated at the 4-position, typically using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), to provide a handle for the cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The 4-halo-7-azaindole derivative is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the 4-phenyl-7-azaindole core.

  • Deprotection and Further Modification: The protecting group is removed, and further modifications can be made to the azaindole nitrogen or the phenyl ring to explore SAR.

Synthesis_Workflow Start 7-Azaindole Step1 Protection (e.g., Bs-Cl) Start->Step1 Step2 Halogenation (e.g., NBS) Step1->Step2 Step3 Suzuki Coupling (Phenylboronic Acid, Pd catalyst) Step2->Step3 Step4 Deprotection & Further Functionalization Step3->Step4 End 4-Phenyl-7-Azaindole Derivatives Step4->End

Caption: General synthetic workflow for 4-phenyl-7-azaindole derivatives.

In Vitro IKK2 Inhibition Assay (Biochemical)

The inhibitory potency of the synthesized compounds against IKK2 is determined using an in vitro kinase assay. This assay measures the ability of a compound to block the phosphorylation of a substrate by the IKK2 enzyme.

Step-by-Step Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Setup: The diluted compounds or DMSO (vehicle control) are added to the wells of a microtiter plate.

  • Enzyme and Substrate Addition: Recombinant human IKK2 enzyme and a specific peptide substrate (e.g., IKKtide) are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³³P]ATP or non-radiometric methods like fluorescence polarization or luminescence-based ADP detection (e.g., ADP-Glo™).[3][4]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Assay_Workflow Start Prepare Serial Dilutions of Test Compounds Step1 Dispense Compounds into Assay Plate Start->Step1 Step2 Add IKK2 Enzyme and Substrate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at Controlled Temperature Step3->Step4 Step5 Stop Reaction and Detect Signal Step4->Step5 End Calculate % Inhibition and Determine IC50 Step5->End

Caption: Workflow for a typical in vitro IKK2 biochemical assay.

In Vivo Efficacy in Animal Models of Inflammation

The ultimate validation of an inhibitor's potential lies in its efficacy in relevant in vivo models. The 4-phenyl-7-azaindole series has demonstrated significant anti-inflammatory effects in animal models. For instance, a lead compound from this series showed good efficacy in a rat model of neutrophil activation, a key process in inflammatory responses.[2] The evaluation of these compounds in vivo typically involves administering the inhibitor to animals before or after inducing an inflammatory response and then measuring various inflammatory markers. Common models include lipopolysaccharide (LPS)-induced inflammation and carrageenan-induced paw edema.[5]

Conclusion

The 4-phenyl-7-azaindole scaffold represents a highly promising class of IKK2 inhibitors. Through systematic medicinal chemistry efforts, compounds with potent and selective IKK2 inhibitory activity have been developed. The favorable in vivo efficacy demonstrated by this series underscores its potential for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued exploration and optimization of this and other emerging classes of IKK2 inhibitors.

References

A Comparative Benchmarking Guide: Evaluating 4-Hydroxy-7-Azaindole Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the kinase inhibitor 4-hydroxy-7-azaindole against a panel of well-characterized, structurally diverse kinase inhibitors. We will delve into the scientific rationale for experimental design, present detailed protocols for robust evaluation, and interpret hypothetical data to illustrate the comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel kinase inhibitors within the current therapeutic landscape.

Introduction: The Promise of the 7-Azaindole Scaffold

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to effectively target the ATP-binding site of kinases.[1][2][3] Its defining feature is the capacity of the pyridine nitrogen and the pyrrole NH group to form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[4] This interaction provides a strong anchor for inhibitor binding, and the scaffold's five modifiable positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The clinical success of Vemurafenib, a 7-azaindole-based inhibitor of B-RAF kinase, underscores the therapeutic potential of this chemical class.[3][4]

This guide focuses on a specific derivative, this compound. The introduction of a hydroxyl group at the 4-position can potentially introduce a new hydrogen bonding interaction with the kinase active site or improve solubility and other drug-like properties.[2] To ascertain its therapeutic potential, a rigorous comparison against established inhibitors is essential. Here, we benchmark this compound against Staurosporine (a broad-spectrum inhibitor), Dasatinib (a multi-targeted Bcr-Abl and Src family kinase inhibitor), and VX-787 (a p38 MAPK inhibitor), assessing their performance across a panel of representative kinases.

Core Principles of Kinase Inhibitor Benchmarking

A successful benchmarking study hinges on a well-designed experimental workflow that ensures data is both accurate and comparable. The following diagram illustrates the logical flow of our comparative evaluation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) IC50_Determination IC50 Value Determination (Potency) Biochemical_Assay->IC50_Determination Dose-response curves Selectivity_Panel Kinase Selectivity Profiling (Broad Kinase Panel) IC50_Determination->Selectivity_Panel Comparative analysis Cell_Based_Assay Cellular Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA) Selectivity_Panel->Cell_Based_Assay Select promising candidates and relevant cell lines EC50_Determination EC50 Value Determination (Cellular Potency) Cell_Based_Assay->EC50_Determination Toxicity_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) EC50_Determination->Toxicity_Assay Assess therapeutic index G Stress Cellular Stress / Cytokines (e.g., UV, TNF-α) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Response Inflammatory Response (e.g., IL-6, COX-2 production) MK2->Response Inhibitor This compound VX-787 Inhibitor->p38

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Hydroxy-7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its ability to act as an effective hinge-binding motif for a multitude of protein kinases.[1][2] Specifically, the 4-hydroxy-7-azaindole core has given rise to potent inhibitors of therapeutically relevant kinases, such as the Pim family of serine/threonine kinases, which are implicated in various cancers.[3][4] However, the high degree of structural conservation across the ATP-binding sites of the human kinome presents a formidable challenge: ensuring inhibitor selectivity.

This guide provides an in-depth comparison of essential methodologies for rigorously evaluating the selectivity of this compound-based inhibitors. We will delve into the causality behind experimental choices, present validated protocols, and offer a framework for integrating these techniques into a cohesive drug discovery workflow.

The Imperative of Selectivity Profiling

Tier 1: Comprehensive Biochemical Profiling

The initial step in assessing selectivity is to cast a wide net. Large-scale biochemical kinase profiling provides a panoramic view of an inhibitor's activity across the human kinome.[5]

Causality: The rationale for this approach is efficiency and breadth. By screening against hundreds of purified kinases at a single, high concentration (e.g., 1 µM or 10 µM), we can rapidly identify potential off-targets that warrant further investigation.[5] This initial screen acts as a triage system, prioritizing which interactions require more detailed characterization via dose-response curves.

Methodology: Radiometric Kinase Assay Panels

One of the most reliable and widely used formats is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate.[6][7]

Experimental Protocol: Single-Point Kinase Profiling

  • Compound Preparation: Prepare a 100X stock solution of the this compound inhibitor in 100% DMSO. For a final assay concentration of 10 µM, this would be a 1 mM stock.

  • Assay Plate Setup: In a 96-well plate, add the required volume of assay buffer, kinase, and substrate peptide/protein for each specific kinase in the panel.

  • Inhibitor Addition: Add 1 µL of the 100X compound stock to the assay wells. For control wells, add 1 µL of DMSO (vehicle) and a known reference inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to ensure a sensitive measurement of competitive inhibition.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture: Terminate the reaction and capture the phosphorylated substrate by spotting the reaction mixture onto a phosphocellulose filter membrane.[7]

  • Washing: Wash the filter membranes extensively with an acid solution (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the incorporated radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

Tier 2: Validating On-Target Engagement in a Cellular Milieu

While biochemical assays are indispensable for broad profiling, they do not fully recapitulate the complex intracellular environment. Factors like cell permeability, efflux pumps, intracellular ATP concentrations (~2-10 mM), and target protein conformation can dramatically influence a compound's true potency and selectivity.[6] Therefore, confirming that the inhibitor engages its intended target in living cells is a critical validation step.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that directly measures target engagement in intact cells or tissue lysates.[8] The principle is based on ligand-induced thermal stabilization: the binding of an inhibitor to its target protein increases the protein's resistance to heat-induced denaturation.[9]

Causality: The choice of CETSA is driven by its ability to provide label-free, direct evidence of target binding in a physiological context.[10][11] It answers the crucial question: "Does my compound bind to its intended target inside the cell?" A positive thermal shift provides high-confidence validation of on-target activity.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Inhibitor or DMSO cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat 4. Heat Aliquots (Temperature Gradient) aliquot->heat lysis 5. Lyse Cells (Freeze-Thaw) heat->lysis centrifuge 6. Separate Soluble Fraction (Centrifugation) lysis->centrifuge wb 7. Quantify Soluble Protein (Western Blot / ELISA) centrifuge->wb plot 8. Plot Melting Curves wb->plot caption CETSA® Experimental Workflow. Pim1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAKs JAKs Cytokines->JAKs activate STATs STAT3 / STAT5 JAKs->STATs phosphorylate Pim1 Pim-1 Kinase STATs->Pim1 induce transcription Bad Bad Pim1->Bad phosphorylates (inhibits) p27 p27 Pim1->p27 phosphorylates (inhibits) cMyc c-Myc Pim1->cMyc promotes Apoptosis Inhibition of Apoptosis Bad->Apoptosis Proliferation Cell Proliferation p27->Proliferation cMyc->Proliferation caption Simplified Pim-1 Signaling Pathway.

References

A Senior Application Scientist's Guide to Reproducible Fluorescence Measurements: A Comparative Analysis of 4-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the reproducibility of measurements is paramount. In the landscape of fluorescent probes, 4-hydroxy-7-azaindole, a derivative of the versatile 7-azaindole scaffold, presents a compelling option due to its sensitivity to the local microenvironment. This guide provides an in-depth, objective comparison of this compound's performance against common alternatives, supported by experimental data and methodologies designed to ensure the highest degree of reproducibility.

The Critical Role of the Azaindole Scaffold: Understanding the Photophysics

The defining characteristic of the 7-azaindole family of fluorophores is the substitution of a carbon atom with nitrogen at the 7-position of the indole ring.[1] This seemingly minor alteration has profound implications for the molecule's electronic structure and excited-state dynamics, leading to distinct fluorescence properties compared to the parent indole, the fluorescent component of the amino acid tryptophan.[1]

One of the most significant consequences of this nitrogen substitution is the propensity of 7-azaindole and its derivatives to undergo Excited-State Proton Transfer (ESPT).[1] Upon excitation, the acidity of the pyrrolic nitrogen (N1) and the basicity of the pyridinic nitrogen (N7) increase. In the presence of a proton-donating and -accepting environment, a proton can be transferred, leading to the formation of a tautomer with a significantly red-shifted emission.[1] This phenomenon makes this compound a highly sensitive probe for investigating hydration, hydrogen bonding, and proton transfer processes.

The addition of a hydroxyl group at the 4-position further modulates the electronic properties of the 7-azaindole core, potentially influencing its sensitivity and spectral characteristics. While specific photophysical data for this compound is not as abundant as for its parent compound, its use as a fluorescent sensor and in the synthesis of kinase inhibitors highlights its importance in biochemical research.[2][3]

Comparative Analysis of Fluorescent Probes

The selection of a fluorescent probe is a critical decision in experimental design. Here, we compare the key photophysical properties of 7-azaindole (as a proxy for this compound) with commonly used alternatives: Indole, Fluorescein, and Rhodamine B.

Property7-AzaindoleIndoleFluorescein (Dianion)Rhodamine B
Typical Excitation Max (nm) ~290~280~490~550
Typical Emission Max (nm) ~350-400 (Normal) ~500 (Tautomer)~350~515~575
Quantum Yield (Φ) 0.023 (in water)[4][5] 0.53 (N1-glycosylated in buffer)[4][5]Variable, often low in aqueous solution~0.925 (in 0.1 N NaOH)[6]~0.65 (in basic ethanol)[7]
Fluorescence Lifetime (τ, ns) ~0.9 (in water)[8] ~21 (N1-methylated in water)[8]~2-5~4.0[9][10]~1.7[11]
Key Advantages Sensitive to microenvironment (ESPT), structural analog of purinesIntrinsic fluorophore in proteinsHigh quantum yield, widely used standardHigh photostability, bright
Key Disadvantages Low quantum yield in water, sensitive to quenchingComplex photophysics, prone to quenchingpH sensitive, moderate photostabilityCan form non-fluorescent dimers

Note: Data for 7-azaindole is presented as a close approximation for this compound due to limited specific data for the latter. The hydroxyl group may influence these properties.

Achieving Reproducibility: A Self-Validating Protocol

The environmental sensitivity of this compound necessitates a meticulously controlled experimental approach to ensure reproducible measurements. The following protocol is designed as a self-validating system, minimizing variability and providing a robust framework for data acquisition.

I. Pre-Measurement: Preparation and Calibration
  • Solvent Selection and Preparation:

    • Causality: The fluorescence of azaindoles is highly dependent on solvent polarity and hydrogen-bonding capacity.[8]

    • Procedure: Use spectrograde solvents. If preparing aqueous buffers, use high-purity water and freshly prepared buffer solutions. Degas solvents where oxygen quenching is a concern.

  • Standard and Sample Preparation:

    • Causality: Accurate concentration determination is crucial for quantum yield calculations and minimizing inner filter effects.

    • Procedure:

      • Prepare a concentrated stock solution of this compound and the chosen reference standard (e.g., quinine sulfate for UV-excitable probes, fluorescein for visible).

      • Create a series of dilutions for both the sample and standard, ensuring the absorbance at the excitation wavelength remains below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.[12][13]

  • Spectrofluorometer Calibration and Setup:

    • Causality: Instrument variability is a significant source of error.

    • Procedure:

      • Use a calibrated light source to correct the emission spectrum.[17]

II. Measurement Workflow

MeasurementWorkflow cluster_prep Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Prepare Dilution Series (Absorbance < 0.1) A->B C Measure Absorbance Spectra (Sample & Standard Dilutions) B->C D Set Excitation Wavelength C->D E Measure Emission Spectra (Solvent Blank) D->E F Measure Emission Spectra (Sample & Standard Dilutions) E->F G Subtract Blank Spectra F->G H Integrate Corrected Emission Spectra G->H I Plot Integrated Intensity vs. Absorbance H->I J Calculate Quantum Yield I->J

Caption: Experimental workflow for reproducible fluorescence quantum yield measurements.

III. Data Acquisition and Analysis
  • Absorbance Measurements:

    • Acquire the absorbance spectra of all sample and standard dilutions.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Measure the emission spectrum of the solvent blank.

    • For each sample and standard dilution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

    • Subtract the solvent blank spectrum from each sample and standard spectrum.

  • Quantum Yield Calculation (Relative Method):

    • Causality: The relative method minimizes systematic errors by comparing the sample to a well-characterized standard.[12][18][19]

    • Procedure:

      • Integrate the area under the corrected emission spectra for both the sample (IS) and the standard (IR).

      • Plot the integrated fluorescence intensity versus the absorbance for both the sample and standard series. The resulting plots should be linear and pass through the origin.

      • Calculate the gradient (Grad) of the linear fit for both the sample (GradS) and the standard (GradR).

      • Calculate the quantum yield of the sample (ΦS) using the following equation:[12]

        ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

        Where:

        • ΦR is the quantum yield of the reference standard.

        • nS and nR are the refractive indices of the sample and reference solvents, respectively.

Visualization of Key Concepts

Caption: Simplified Jablonski diagram illustrating the ESPT process in this compound.

Note: Placeholder image URLs are used in the DOT script. In a real application, these would be replaced with actual image URLs of the chemical structures.

Conclusion and Future Perspectives

This compound is a valuable fluorescent probe, particularly for applications requiring sensitivity to the local molecular environment. However, this very sensitivity demands a rigorous and well-controlled experimental approach to ensure the reproducibility of fluorescence measurements. By understanding the underlying photophysics, carefully selecting and preparing samples and standards, and employing a systematic measurement protocol, researchers can harness the power of this fluorophore to generate reliable and insightful data.

Future work should focus on a more detailed characterization of the photophysical properties of this compound and other substituted azaindoles to build a comprehensive library of these versatile probes for the scientific community.

References

Interpreting Spectral Shifts of 4-Hydroxy-7-Azaindole: A Comparative Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular probes for biophysical and cellular studies, 4-hydroxy-7-azaindole (4H7AI) emerges as a compelling fluorophore with a rich photophysical character. Its sensitivity to the local microenvironment, governed by a fascinating interplay of electronic states and proton transfer dynamics, makes it a powerful tool for researchers in drug development and molecular biology. This guide provides an in-depth technical exploration of the spectral behavior of 4H7AI, offering a comparative analysis against relevant alternatives and furnishing the experimental groundwork for its effective application.

The Structural Uniqueness of this compound

This compound, a derivative of 7-azaindole, possesses a heterocyclic structure composed of a fused pyrrole and pyridine ring.[1] The introduction of a hydroxyl group at the 4-position significantly influences its electronic properties and, consequently, its interaction with the surrounding environment. This seemingly minor substitution has profound implications for its absorption and fluorescence characteristics, particularly its propensity for Excited-State Intramolecular Proton Transfer (ESIPT).

The nitrogen atom in the pyridine ring and the N-H group in the pyrrole ring are key players in the photophysical behavior of azaindoles.[2] Upon photoexcitation, the acidity of the pyrrolic nitrogen (N1) and the basicity of the pyridinic nitrogen (N7) increase, setting the stage for proton transfer.[2]

Understanding the Photophysics: Normal vs. Tautomer Fluorescence

The fluorescence of 4H7AI can emanate from two distinct species: the initially excited "normal" form (N) and a tautomeric form (T) resulting from ESIPT. This dual emission is the cornerstone of its utility as a sensor.

  • Normal Stokes Shifted Fluorescence (N*): In non-polar, aprotic environments, 4H7AI typically exhibits a "normal" fluorescence emission. This emission is characterized by a standard Stokes shift, the energy difference between the absorption and emission maxima.

  • Large Stokes Shifted Tautomer Fluorescence (T*): In the presence of a proton-accepting and -donating environment (protic solvents or specific hydrogen-bonding partners), photoexcitation can trigger an intramolecular proton transfer from the hydroxyl group to the pyridinic nitrogen. This ESIPT process leads to the formation of an excited-state tautomer which then emits fluorescence at a significantly longer wavelength, resulting in a large Stokes shift.[2][3]

The ratio of the intensities of the N* and T* fluorescence bands provides a ratiometric readout of the local environment's hydrogen-bonding capacity and polarity.

The Influence of the Environment on Spectral Shifts

The spectral properties of 4H7AI are exquisitely sensitive to the polarity and hydrogen-bonding characteristics of its surroundings. This sensitivity, known as solvatochromism, is a powerful feature for probing molecular interactions.[4][5]

Solvent Polarity

In aprotic solvents of increasing polarity, a red shift in the fluorescence emission of azaindoles is typically observed.[6] This is attributed to the stabilization of the more polar excited state by the solvent's dielectric medium. The change in dipole moment upon excitation is a key factor governing the extent of this solvatochromic shift.[5][7]

Hydrogen Bonding

The presence of hydrogen-bonding solvents has a more complex and profound effect on the photophysics of 4H7AI.

  • Protic Solvents (e.g., alcohols, water): These solvents can act as a bridge to facilitate ESIPT, leading to the appearance of the red-shifted tautomer emission.[7][8][9] In some cases, the fluorescence spectrum can be bimodal, showing both the normal and tautomer emission bands.[7] The efficiency of ESIPT and the resulting spectral signature can be influenced by the specific arrangement of solvent molecules around the fluorophore.[8][10][11]

  • Aprotic Hydrogen-Bonding Solvents (e.g., DMSO, acetone): These solvents can form hydrogen bonds with the N-H group of the pyrrole ring, which can either facilitate or hinder ESIPT depending on the specific interactions.[12]

The interplay between solvent polarity and hydrogen-bonding capacity dictates the observed spectral shifts and the relative populations of the N* and T* states.

Comparative Analysis: 4H7AI vs. Alternative Probes

The choice of a fluorescent probe depends critically on the specific application. Here, we compare 4H7AI with other commonly used fluorophores.

FeatureThis compound (4H7AI)Indole (Tryptophan)7-Azaindole
Primary Emission Mechanism Dual emission (Normal & ESIPT-driven Tautomer)Single "normal" fluorescencePrimarily normal fluorescence, but can exhibit ESIPT in dimers or with specific partners[2]
Environmental Sensitivity Highly sensitive to polarity and hydrogen bonding, offering ratiometric potentialSensitive to polarity, but lacks the distinct ratiometric capability of ESIPT probesSensitive to environment, with ESIPT being a key indicator of specific interactions[7]
Stokes Shift Can exhibit a very large Stokes shift for the tautomer emissionModerate Stokes shift[13]Moderate Stokes shift for normal emission, larger for tautomer[2]
Quantum Yield Variable, dependent on environment and ESIPT efficiencyOften complex and can be quenched in aqueous environments[2]Generally higher than indole, especially when ESIPT is blocked[7]
Applications Probing hydration, hydrogen bonding, proton transfer, and binding eventsIntrinsic probe for protein structure and dynamicsAlternative to tryptophan for probing protein environments, particularly for studying proton transfer[2][7]

Key Advantage of 4H7AI: The hydroxyl group in 4H7AI provides an additional and often more efficient intramolecular proton transfer pathway compared to the intermolecular proton transfer required for 7-azaindole dimers. This can lead to a more sensitive and direct ratiometric response to the local environment.

Experimental Protocols

To facilitate the application of 4H7AI in your research, we provide the following detailed experimental protocols.

Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the fundamental measurements to characterize the spectral properties of 4H7AI in different solvent environments.

Objective: To determine the absorption and fluorescence emission maxima, Stokes shift, and relative quantum yield of 4H7AI in a range of solvents.

Materials:

  • This compound (CAS 74420-02-3)[14][15]

  • Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, methanol, water)

  • Quartz cuvettes (1 cm path length)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4H7AI in a suitable solvent (e.g., methanol or DMSO) where it is highly soluble.[1]

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution into the various solvents of interest. The final concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Absorption Measurement:

    • Record the absorption spectrum of each working solution from approximately 250 nm to 400 nm using the spectrophotometer.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.

    • Record the fluorescence emission spectrum from approximately 300 nm to 600 nm.

    • Identify the wavelength(s) of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift (in nm) for each solvent: Stokes Shift = λem - λabs.

    • If dual emission is observed, note the positions of both the normal and tautomer emission bands.

    • The relative fluorescence quantum yield can be estimated by comparing the integrated fluorescence intensity to that of a known standard (e.g., quinine sulfate).

Expected Results: A clear demonstration of solvatochromic shifts in both absorption and emission spectra. In protic solvents, the appearance of a second, red-shifted emission band corresponding to the tautomer is expected.

Protocol 2: Time-Resolved Fluorescence Spectroscopy

This protocol allows for the investigation of the excited-state dynamics of 4H7AI.

Objective: To measure the fluorescence lifetimes of the normal and tautomer excited states of 4H7AI.

Materials:

  • Sample solutions prepared as in Protocol 1.

  • Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.

  • Pulsed laser source for excitation at λabs.

Procedure:

  • Instrument Setup: Configure the TCSPC system with the appropriate excitation source and emission wavelength detection.

  • Lifetime Measurement:

    • For solvents showing a single emission band, collect the fluorescence decay at the emission maximum.

    • For solvents showing dual emission, collect the fluorescence decays at the maxima of both the normal and tautomer emission bands.

  • Data Analysis:

    • Fit the decay curves to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ).

    • A shorter lifetime for the normal emission in the presence of ESIPT is indicative of the proton transfer process acting as a non-radiative decay channel for the N* state.

Visualizing the ESIPT Pathway

The process of Excited-State Intramolecular Proton Transfer is a critical concept in understanding the behavior of 4H7AI.

ESIPT_Pathway cluster_ground Ground State cluster_excited Excited State N Normal Form (N) N_star Excited Normal Form (N) N->N_star Absorption (hν) N_star->N Fluorescence (Normal) N_star->N Non-radiative decay T_star Excited Tautomer Form (T) N_star->T_star ESIPT T_star->N Fluorescence (Tautomer) T_star->N Non-radiative decay

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Hydroxy-7-azaindole, a heterocyclic compound integral to many research and development endeavors. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of our shared responsibility to ensure a safe and sustainable scientific community.

The disposal of any chemical, including this compound, must be guided by a thorough understanding of its potential hazards.[1] While specific toxicological data for this compound may be limited, data from structurally analogous compounds, such as 4-hydroxy indole and other azaindole derivatives, indicate that it should be treated as a hazardous substance.[2][3] These compounds are known to cause skin and eye irritation and may lead to respiratory irritation.[2][4][5] Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Part 1: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before commencing any disposal procedures, ensuring the safety of all laboratory personnel is paramount. A comprehensive risk assessment should be conducted, and the appropriate Personal Protective Equipment (PPE) must be worn.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][6]To protect against splashes of liquid waste or airborne solid particles that could cause serious eye irritation.[4]
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene) inspected prior to use, and a lab coat.[2][3][7]To prevent skin contact, which can cause irritation.[4][5]
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if there is a risk of generating dust or aerosols. Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[5][7]To prevent inhalation of the compound, which may cause respiratory tract irritation.[4]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach, from the point of generation to its final removal by a certified waste management service.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in chemical waste management.[8] this compound waste must be kept separate from non-hazardous materials and incompatible chemicals, such as strong oxidizing agents.[1][6]

  • Solid Waste: Unused or contaminated solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.[1][7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container.[1][7] Ensure the container material is compatible with the solvent used. Do not mix aqueous and organic solvent waste streams unless specifically permitted by your institution's guidelines.[9]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[7]

Step 2: Container Management

All waste containers must be in good condition, compatible with the chemical waste, and securely sealed to prevent leaks.[8][10]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound Waste," and a description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound in methanol").[1]

  • Storage: Waste containers should be stored in a designated, well-ventilated hazardous waste accumulation area, away from ignition sources.[11] It is best practice to use secondary containment, such as a larger, chemically resistant tub, to contain any potential spills.[8][9] Containers must remain closed except when adding waste.[9]

Step 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Assess the Spill: If the spill is minor and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, await the arrival of trained emergency personnel.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Table 1.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[2][3]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[1][10]

  • Professional Disposal Service: It is imperative to use a licensed and certified professional waste disposal company for the removal and disposal of hazardous chemical waste.[2][4][5]

  • Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and arrange for the scheduled pickup of your hazardous waste.[1]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by regulations.[10]

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][9] Evaporation is not an acceptable method of disposal. [9]

Part 3: Visualization of Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flows.

WasteSegregation cluster_generation Waste Generation Point cluster_segregation Segregation Waste This compound Waste Generated Solid Solid Waste (Powder, Contaminated PPE) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions) Waste->Liquid Is it liquid? Sharps Sharps Waste (Needles, Glassware) Waste->Sharps Is it sharp?

Caption: Waste Segregation Flowchart.

DisposalProcess A 1. Wear Appropriate PPE B 2. Segregate Waste (Solid, Liquid, Sharps) A->B C 3. Use Labeled, Sealed Waste Containers B->C D 4. Store in Designated Secondary Containment Area C->D E 5. Handle Spills Safely D->E F 6. Contact Institutional EHS for Pickup E->F G 7. Licensed Professional Disposal F->G

Caption: Overall Disposal Workflow.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to these guidelines, researchers and institutions can mitigate risks, ensure regulatory compliance, and protect both human health and the environment. This commitment to safety and diligence is the bedrock upon which scientific advancement is built.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 4-Hydroxy-7-azaindole (CAS 74420-02-3) is critical for advancing medicinal chemistry.[1] This compound, also known as 1H-Pyrrolo[2,3-b]pyridin-4-ol, serves as a vital building block in the synthesis of potent kinase inhibitors and as a fluorescent sensor.[1] However, its potent bioactivity necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your innovative work is conducted with the highest degree of safety and scientific integrity.

Hazard Identification: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound. Based on data for the compound and structurally similar azaindole derivatives, a comprehensive hazard profile can be established. The primary risks involve exposure to the compound as a solid powder or in solution.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from analogous compounds like 4-Hydroxyindole and 7-Azaindole provide critical insights. These compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, we must treat this compound as a hazardous chemical, with a focus on preventing contact, inhalation, and ingestion.[3][4]

Table 1: Hazard Profile and PPE Implications

Hazard Classification (Anticipated)Route of ExposureImplication for PPE Selection
Acute Toxicity, Oral IngestionStandard laboratory hygiene is crucial. Gloves must be removed correctly to avoid contaminating other surfaces or personal items.
Skin Irritation Skin ContactChemical-resistant gloves and a lab coat are mandatory to prevent direct contact.[2][5]
Serious Eye Irritation Eye ContactChemical splash goggles are required at all times to protect against dust particles and solution splashes.[2][5]
Respiratory Irritation InhalationHandling the solid powder, which can become airborne, requires respiratory protection or the use of engineering controls like a fume hood.[2][3]

Core Directive: A Multi-Layered PPE Strategy

A robust PPE strategy is not a one-size-fits-all checklist; it is a dynamic risk-based assessment. The level of protection must match the specific task and the associated risk of exposure.

Eye and Face Protection: The Non-Negotiable First Line

Given the high risk of serious eye irritation, appropriate eye and face protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement for all work involving this compound, whether solid or in solution. They must be ANSI Z87.1-rated and provide a complete seal around the eyes to protect from dust, splashes, and sprays.

  • Face Shields: When handling larger quantities (>1 liter of solution) or when there is a significant risk of splashing (e.g., during quenching a reaction), a face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection.

Hand Protection: Selecting the Right Barrier

Gloves are essential to prevent skin contact and irritation.[3]

  • Material: Nitrile gloves are the standard choice for handling most laboratory chemicals, including azaindole derivatives. They offer good chemical resistance and are a suitable alternative for those with latex allergies.

  • Procedure: Always inspect gloves for tears or holes before use. When working with solutions, consider double-gloving to provide an extra layer of protection. Remove gloves using the proper technique (skin-to-skin and glove-to-glove) to avoid contaminating your hands.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A flame-resistant lab coat, buttoned completely, is required to protect your skin and personal clothing from contamination.[3]

  • Full Coverage: Ensure that your legs and feet are fully covered. Open-toed shoes are never acceptable in a laboratory setting.

Respiratory Protection: Managing Inhalation Risks

The fine, solid nature of this compound presents a significant inhalation hazard.

  • Primary Control: Whenever possible, handle the solid compound within a certified chemical fume hood.[5] This is the most effective way to control airborne particulates.

  • Secondary Control: If a fume hood is not available for a specific task (e.g., at a balance located on an open bench), a NIOSH-approved respirator is required. An N95 respirator can provide protection against airborne particulates.[3][6]

Operational Plan: PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing Solid or Handling Powder task->weighing Solid solution Handling Dilute Solution (<1L, low splash risk) task->solution Solution spill Large Volume / High Splash Risk / Spill Cleanup task->spill Spill / Large Volume ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Splash Goggles weighing->ppe_base ppe_resp Add Respiratory Protection: - Work in Fume Hood OR - Wear N95 Respirator weighing->ppe_resp solution->ppe_base spill->ppe_base ppe_face Add Face Shield spill->ppe_face

Caption: PPE selection workflow for this compound.

Procedural Guidance: Step-by-Step Protocols

Protocol 1: Weighing Solid this compound
  • Preparation: Don minimum PPE: a fully buttoned lab coat, nitrile gloves, and chemical splash goggles.

  • Engineering Control: Perform all weighing operations inside a certified chemical fume hood to contain any airborne powder.

  • Handling: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or container. Avoid any actions that could generate dust.[7]

  • Cleanup: After weighing, gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect residual powder. Dispose of the cloth as chemical waste.

  • Doffing: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.

Protocol 2: Disposal of Contaminated Waste

Proper disposal is a critical final step in safe handling.

  • Solid Waste: All unused solid this compound and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container compatible with the solvent used.[3] Never dispose of this chemical down the drain.[3]

  • Contaminated PPE: Used gloves, disposable lab coats, or any other contaminated PPE should be placed in a sealed bag (double-bagging is recommended) and disposed of as solid chemical waste.[3]

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name, and any associated hazard symbols.[3]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.

By adhering to these experience-driven guidelines, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.